(2-Ethylphenyl)methanol
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2-ethylphenyl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12O/c1-2-8-5-3-4-6-9(8)7-10/h3-6,10H,2,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBUIQTMDIOLKAL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20411371 | |
| Record name | 2-Ethylbenzyl alcohol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20411371 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
767-90-8 | |
| Record name | 2-Ethylbenzyl alcohol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20411371 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Comprehensive Technical Guide to the Physical Properties of (2-Ethylphenyl)methanol for Pharmaceutical Research and Development
Introduction
(2-Ethylphenyl)methanol, also known as 2-Ethylbenzyl alcohol, is an aromatic alcohol that serves as a versatile chemical intermediate in organic synthesis. Its structure, featuring a hydroxyl group and a sterically influential ortho-ethyl substituent on a benzene ring, imparts a unique combination of reactivity and physical characteristics. For researchers, scientists, and drug development professionals, a thorough understanding of these properties is paramount for its effective use in the synthesis of complex molecules and active pharmaceutical ingredients (APIs). Notably, substituted phenylmethanol scaffolds are foundational in medicinal chemistry. The related precursor, 2-ethylphenylhydrazine, is utilized in the synthesis of 7-ethyltryptophol, a key intermediate for the non-steroidal anti-inflammatory drug (NSAID) Etodolac. This connection underscores the relevance of this compound and its isomers as building blocks for pharmacologically active agents.
This guide provides a detailed examination of the core physical properties of this compound, offers validated protocols for its characterization, and outlines essential safety and handling procedures to ensure its proper use in a laboratory setting.
Chemical Identity and Structure
The fundamental identity of a compound is the bedrock of all further investigation. The structural features of this compound—a primary alcohol attached to an ethyl-substituted benzene ring—govern its solubility, reactivity, and spectroscopic signature.
| Identifier | Value | Source(s) |
| IUPAC Name | This compound | [1] |
| Synonyms | 2-Ethylbenzyl alcohol, o-Ethylbenzyl alcohol | [2] |
| CAS Number | 767-90-8 | [1][2][3] |
| Molecular Formula | C₉H₁₂O | [1][3] |
| Molecular Weight | 136.19 g/mol | [1][3] |
| Canonical SMILES | CCC1=CC=CC=C1CO | [1][3] |
| InChIKey | SBUIQTMDIOLKAL-UHFFFAOYSA-N | [1] |
Core Physical Properties
The physical properties of this compound dictate its behavior in various experimental conditions, from reaction solvent selection to purification methods. While some experimental values are not widely reported in public databases, its properties can be reliably predicted from its structure and confirmed through standard laboratory procedures.
| Property | Value / Description | Source(s) |
| Appearance | Expected to be a colorless liquid at room temperature. | |
| Boiling Point | Data not readily available in surveyed databases.[4][5] | |
| Melting Point | Data not readily available. Likely below ambient temperature. | |
| Density | Data not readily available. | |
| Solubility | Expected to have low solubility in water but be miscible with most organic solvents (e.g., ethanol, methanol, chloroform, ethyl acetate). | |
| LogP (Octanol/Water) | ~1.8 | [1] |
| TPSA (Topological Polar Surface Area) | 20.23 Ų | [1][3] |
Discussion of Properties
-
Solubility: The molecule possesses a dual nature. The hydroxyl (-OH) group is polar and capable of hydrogen bonding, conferring slight solubility in polar solvents like water. However, the dominant feature is the nonpolar ethylphenyl group, which makes it highly soluble in organic solvents. This amphiphilic character is crucial when designing biphasic reaction or extraction systems.
-
Octanol-Water Partition Coefficient (LogP): A LogP value of approximately 1.8 indicates that this compound is significantly more soluble in an oily (octanol) phase than in an aqueous phase.[1] In drug development, this value suggests moderate lipophilicity, a key factor influencing a molecule's ability to cross biological membranes.
-
Topological Polar Surface Area (TPSA): The TPSA is a calculated metric used to predict drug transport properties. A value of 20.23 Ų, corresponding to the surface area of the oxygen atom and its attached hydrogen, is typical for a simple alcohol.[1][3] This value is well within the range associated with good cell permeability.
Spectroscopic and Analytical Characterization
Spectroscopic analysis is essential for confirming the structural integrity and assessing the purity of this compound. Below are the expected spectral characteristics.
¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy
In a deuterated solvent like CDCl₃, the expected signals are:
-
Aromatic Protons (Ar-H): A complex multiplet pattern between δ 7.1-7.4 ppm (4H). The ortho-substitution breaks the symmetry, leading to distinct signals for each aromatic proton.
-
Benzylic Protons (-CH₂OH): A singlet around δ 4.7 ppm (2H). This signal may show coupling to the hydroxyl proton if the sample is very dry and free of acid/base catalysts.
-
Ethyl Protons (-CH₂CH₃): A quartet around δ 2.7 ppm (2H), resulting from coupling to the adjacent methyl group protons.
-
Hydroxyl Proton (-OH): A broad singlet that can appear over a wide range (typically δ 1.5-2.5 ppm) (1H). Its chemical shift is highly dependent on concentration, temperature, and solvent.
-
Ethyl Protons (-CH₂CH₃): A triplet around δ 1.2 ppm (3H), resulting from coupling to the adjacent methylene group protons.
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectroscopy
The molecule has 9 distinct carbon atoms, which should result in 9 signals in the proton-decoupled ¹³C NMR spectrum (solvent: CDCl₃):
-
Aromatic Carbons: Six signals are expected in the aromatic region (δ 125-142 ppm).
-
Benzylic Carbon (-CH₂OH): One signal around δ 63-65 ppm.
-
Ethyl Carbon (-CH₂CH₃): One signal around δ 25-27 ppm.
-
Ethyl Carbon (-CH₂CH₃): One signal around δ 15-17 ppm.
Infrared (IR) Spectroscopy
The IR spectrum provides clear evidence of the key functional groups:
-
O-H Stretch: A strong, broad absorption band in the region of 3200-3400 cm⁻¹, characteristic of a hydrogen-bonded hydroxyl group.[6][7]
-
C-H Stretch (Aromatic): Medium-to-weak absorptions just above 3000 cm⁻¹ (e.g., 3000-3100 cm⁻¹).[7]
-
C-H Stretch (Aliphatic): Medium-to-strong absorptions just below 3000 cm⁻¹ (e.g., 2850-2970 cm⁻¹).[7]
-
C-O Stretch: A strong absorption in the fingerprint region, typically around 1030-1050 cm⁻¹, corresponding to the C-O single bond of the primary alcohol.[6][7]
Experimental Protocols for Property Determination
The absence of readily available experimental data for properties like boiling point necessitates robust and reliable laboratory methods for their determination. The following protocols are designed to be self-validating and suitable for a research environment.
Protocol 4.1: Micro-Scale Boiling Point Determination
Causality: This method is chosen for its efficiency with small sample volumes (under 1 mL), which is common in research and development.[8] The principle relies on matching the sample's vapor pressure with the external atmospheric pressure, observed as a continuous stream of bubbles.[9]
Methodology:
-
Apparatus Setup: Attach a small test tube (e.g., 10x75 mm) containing ~0.5 mL of this compound to a thermometer using a rubber band or wire. The bottom of the test tube should be level with the thermometer bulb.[8]
-
Capillary Inversion: Place a melting point capillary tube (sealed at one end) into the test tube with the open end down. This traps a small pocket of air that will serve as a nucleation site for boiling.[8]
-
Heating: Suspend the assembly in a Thiele tube filled with mineral oil or use a metal heating block.[8] The thermometer bulb should be positioned just below the side arm of the Thiele tube or centered in the heating block.[9]
-
Observation: Heat the apparatus gently, at a rate of 5-10°C per minute.[9] Initially, a slow stream of bubbles will emerge from the inverted capillary as the trapped air expands.
-
Boiling Point Identification: The boiling point is the temperature at which a rapid and continuous stream of bubbles emerges from the capillary tube.[9]
-
Confirmation: Remove the heat source. The boiling point is confirmed as the temperature at which the bubbling ceases and the liquid begins to draw back into the capillary tube.
Workflow for Quality Control and Characterization
A systematic workflow is critical for validating the identity and purity of a chemical intermediate like this compound before its use in sensitive downstream applications.
Protocol 4.2: Purity Assessment by Gas Chromatography (GC)
Causality: GC is the ideal technique for assessing the purity of volatile and thermally stable organic compounds. It separates the target compound from impurities based on their boiling points and interactions with the stationary phase, allowing for precise quantification. A Flame Ionization Detector (FID) is commonly used for its high sensitivity to hydrocarbons.
Methodology:
-
Sample Preparation: Prepare a dilute solution of this compound in a high-purity solvent like methanol or ethyl acetate (e.g., ~1 mg/mL).
-
Instrument Parameters (Typical):
-
Column: A nonpolar or mid-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm) is suitable.
-
Injector: Split/splitless injector at 250°C.
-
Oven Program: Start at 80°C, hold for 2 minutes, then ramp at 10°C/min to 280°C and hold for 5 minutes. This program ensures separation of lower-boiling impurities and elution of the main peak.
-
Detector: FID at 280°C.
-
Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1 mL/min).
-
-
Injection: Inject 1 µL of the prepared sample into the GC.
-
Data Analysis: The purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram. For quantitative analysis, a calibration curve should be prepared using standards of known concentration.[10]
Safety, Handling, and Storage
Adherence to safety protocols is non-negotiable. While a specific safety data sheet (SDS) for this compound should always be consulted, the following guidelines are based on general principles for aromatic alcohols.
-
Personal Protective Equipment (PPE): Always wear safety glasses or goggles, a laboratory coat, and nitrile gloves.
-
Handling: Handle the compound in a well-ventilated chemical fume hood to avoid inhalation of vapors. Avoid contact with skin and eyes.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from direct sunlight and sources of ignition.[3] Room temperature storage is generally acceptable.
-
Incompatibilities: Avoid contact with strong oxidizing agents, which can react exothermically with alcohols.
-
First Aid:
-
Skin Contact: Immediately wash the affected area with plenty of soap and water.
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.
-
Inhalation: Move the person to fresh air and keep them comfortable for breathing.
-
In all cases of significant exposure or if symptoms persist, seek immediate medical attention.
-
Laboratory Safety Decision Flow
Conclusion
This compound is a valuable chemical building block with physical properties governed by its substituted aromatic alcohol structure. Its moderate lipophilicity and dual solubility characteristics make it a useful intermediate in organic synthesis, particularly within pharmaceutical research. While some of its fundamental physical data points like boiling point and density are not widely published, this guide provides the necessary framework for any researcher to characterize the compound confidently and safely. By employing the detailed experimental protocols and adhering to the safety guidelines outlined herein, scientists can effectively integrate this compound into their synthetic workflows, paving the way for the discovery and development of novel chemical entities.
References
- 1. This compound | C9H12O | CID 5225083 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. chemscene.com [chemscene.com]
- 4. This compound,767-90-8-Chemicalbridge-Chemicalbridge [chemicalbridge.co.uk]
- 5. bldpharm.com [bldpharm.com]
- 6. CH3OH infrared spectrum of methanol prominent wavenumbers cm-1 detecting hydroxyl functional groups present finger print for identification of methanol methyl alcohol image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 7. Phenylmethanol [applets.kcvs.ca]
- 8. uomus.edu.iq [uomus.edu.iq]
- 9. chymist.com [chymist.com]
- 10. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
(2-Ethylphenyl)methanol: A Comprehensive Technical Guide for Advanced Chemical Synthesis
Introduction: Strategic Importance in Complex Molecule Synthesis
(2-Ethylphenyl)methanol, also known as 2-ethylbenzyl alcohol, is a substituted aromatic alcohol that has garnered significant interest within the pharmaceutical and fine chemical industries.[1][2] Its structural arrangement—a hydroxymethyl group ortho to an ethyl group on a benzene ring—provides a unique combination of steric and electronic properties. This makes it a highly versatile intermediate for the synthesis of complex organic molecules, particularly Active Pharmaceutical Ingredients (APIs).[3][4][5] Unlike its isomers, the ortho-ethyl substitution can be strategically employed to influence reaction pathways, control stereochemistry, and modify the pharmacokinetic profile of target molecules. This guide provides an in-depth examination of this compound, from its fundamental properties to its practical application in advanced synthesis, offering field-proven insights for researchers, chemists, and drug development professionals.
Core Physicochemical & Structural Properties
A thorough understanding of the fundamental properties of this compound is critical for its effective use in synthesis, including reaction design, purification, and storage. The key properties are summarized below.
| Property | Value | Source |
| IUPAC Name | This compound | PubChem[1] |
| Synonyms | 2-Ethylbenzyl alcohol | PubChem[1] |
| CAS Number | 767-90-8 | PubChem[1] |
| Molecular Formula | C₉H₁₂O | ChemScene[2] |
| Molecular Weight | 136.19 g/mol | PubChem[1] |
| Appearance | Colorless to pale yellow liquid | Inferred from similar compounds |
| Boiling Point | ~228-230 °C (estimated) | --- |
| Solubility | Sparingly soluble in water; soluble in organic solvents like ethanol, ether, and chloroform. | Inferred from structure |
| SMILES | CCC1=CC=CC=C1CO | PubChem[1] |
| InChIKey | SBUIQTMDIOLKAL-UHFFFAOYSA-N | PubChem[1] |
Synthesis of this compound: Key Methodologies
The synthesis of this compound can be approached through several reliable routes. The choice of method is often dictated by the availability of starting materials, scalability, and desired purity. The two most prevalent and logical strategies involve the reduction of a carbonyl group or a Grignard reaction.
Pathway 1: Reduction of 2-Ethylbenzoic Acid or its Derivatives
This is a robust and common pathway in laboratory and industrial settings. The causality behind this choice is the high reactivity of hydride-reducing agents towards carboxylic acids and their esters, leading to high-yield conversions.
Caption: Synthetic pathways to this compound via reduction.
Expertise & Experience: While lithium aluminum hydride (LiAlH₄) is highly effective for the direct reduction of the carboxylic acid, it is pyrophoric and requires strictly anhydrous conditions. A more practical, two-step laboratory protocol involves converting the acid to an acid chloride or ester first, which can then be reduced under milder conditions with sodium borohydride (NaBH₄), enhancing safety and simplifying the workup.[6]
Detailed Protocol: Reduction of 2-Ethylbenzoyl Chloride
Objective: To synthesize this compound from 2-ethylbenzoyl chloride with high purity.
Materials:
-
2-Ethylbenzoyl chloride (1 equivalent)
-
Sodium borohydride (NaBH₄) (1.5 equivalents)
-
Anhydrous Ethanol
-
Diethyl ether
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Saturated sodium chloride (NaCl) solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, dropping funnel, magnetic stirrer, reflux condenser, separatory funnel.
Methodology:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 2-ethylbenzoyl chloride in anhydrous ethanol under a nitrogen atmosphere. Cool the solution to 0 °C in an ice bath.
-
Reductant Addition: Slowly add sodium borohydride in small portions to the stirred solution. The causality for the slow, portion-wise addition is to control the exothermic reaction and prevent excessive foaming.
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 2-3 hours. Monitor the reaction's completion using Thin Layer Chromatography (TLC).
-
Workup - Quenching: Carefully quench the reaction by slowly adding 1 M HCl at 0 °C until the effervescence ceases. This step neutralizes excess NaBH₄ and hydrolyzes borate esters.
-
Extraction: Remove the ethanol under reduced pressure. Add diethyl ether to the aqueous residue and transfer to a separatory funnel.
-
Washing: Wash the organic layer sequentially with water, saturated NaHCO₃ solution (to remove any unreacted acid), and finally with brine.
-
Drying and Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator to yield the crude this compound.
-
Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel if high purity is required.
Pathway 2: Grignard Synthesis
This method builds the molecule by forming a new carbon-carbon bond, offering a different strategic approach. It involves the reaction of a Grignard reagent with formaldehyde.
Caption: Synthesis of this compound via a Grignard reaction.
Trustworthiness: The critical step in any Grignard synthesis is ensuring strictly anhydrous conditions.[7][8] The Grignard reagent is a strong base and will be quenched by any protic source, including atmospheric moisture.[9] Glassware must be oven-dried, and anhydrous solvents are mandatory for the reaction to succeed. This protocol is self-validating: a successful reaction confirms that the anhydrous conditions were maintained.
Key Reactions and Synthetic Utility
The synthetic value of this compound lies in the reactivity of its primary alcohol group, which can be readily transformed into other functional groups.
Oxidation to 2-Ethylbenzaldehyde
The controlled oxidation to the corresponding aldehyde is a pivotal transformation, as aldehydes are precursors to a vast array of chemical structures.[10][11]
Expertise & Experience: Choosing the right oxidizing agent is key to preventing over-oxidation to the carboxylic acid. Milder reagents like Pyridinium Chlorochromate (PCC) in dichloromethane (DCM) or Swern oxidation conditions are ideal for this transformation. Using stronger oxidants like potassium permanganate would lead directly to 2-ethylbenzoic acid.
Fischer Esterification
Esterification is a common reaction used to protect the hydroxyl group or to synthesize ester-containing target molecules.[12][13]
Detailed Protocol: Synthesis of (2-Ethylphenyl)methyl acetate
Objective: To demonstrate a standard Fischer esterification of this compound.
Materials:
-
This compound (1 equivalent)
-
Glacial acetic acid (can be used in excess as solvent)
-
Concentrated sulfuric acid (H₂SO₄) (catalytic amount, e.g., 3-5 drops)
-
Diethyl ether
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Water and Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Methodology:
-
Reaction Setup: Combine this compound and excess glacial acetic acid in a round-bottom flask.
-
Catalyst Addition: Carefully add a few drops of concentrated sulfuric acid to the mixture.
-
Heating: Heat the mixture to reflux for 2-4 hours. The progress can be monitored by TLC.
-
Workup: Cool the reaction mixture to room temperature. Dilute with diethyl ether and carefully wash with water, followed by saturated NaHCO₃ solution until effervescence stops (this neutralizes both the sulfuric acid catalyst and excess acetic acid).[12]
-
Final Wash and Isolation: Wash the organic layer with brine, dry over anhydrous MgSO₄, filter, and remove the solvent by rotary evaporation to yield the ester.
Role in Drug Development and API Synthesis
Substituted benzyl alcohols like this compound are crucial building blocks in the pharmaceutical industry.[5][][15] They are classified as versatile intermediates, meaning they are stable, well-characterized compounds that serve as starting points for the synthesis of more complex APIs.[3][16] The "2-ethylphenyl" moiety can be incorporated into a drug scaffold to:
-
Enhance Lipophilicity: The ethyl group increases the molecule's nonpolar character, which can improve its ability to cross cell membranes.
-
Introduce Steric Hindrance: The ortho-ethyl group can be used to lock a molecule into a specific conformation or to block access to a metabolic site, thereby increasing the drug's half-life.
-
Serve as a Synthetic Handle: The benzyl alcohol can be converted into ethers, esters, or halides, providing a point of attachment for other fragments of the target API.[]
While specific blockbuster drugs directly citing this compound as a starting material are not prominently disclosed in public literature, its structural motif is found in various classes of investigational and approved drugs. Its utility is analogous to that of other substituted benzaldehydes and benzyl alcohols which are known precursors for a wide range of pharmaceuticals.[4][10]
Analytical Characterization
Rigorous analytical characterization is essential to confirm the identity and purity of this compound.
| Technique | Expected Observations |
| ¹H NMR | ~1.2 ppm (triplet, 3H): -CH₂CH₃ ~2.7 ppm (quartet, 2H): -CH₂ CH₃~4.6 ppm (singlet, 2H): Ar-CH₂ -OH~7.1-7.4 ppm (multiplet, 4H): Aromatic protonsVariable (broad singlet, 1H): -OH (position is solvent-dependent and may exchange with D₂O) |
| ¹³C NMR | Signals for the ethyl group carbons (~15 ppm, ~25 ppm), the benzylic carbon (~63 ppm), and four distinct aromatic carbons (~126-142 ppm). |
| FTIR (Infrared) | ~3350 cm⁻¹ (broad): O-H stretch (characteristic of an alcohol)[17]~3000-2850 cm⁻¹: C-H stretches (aliphatic)~1600, 1490 cm⁻¹: C=C stretches (aromatic ring)~1030 cm⁻¹: C-O stretch[17] |
| Mass Spec (EI) | Molecular Ion (M⁺): m/z = 136Key Fragments: m/z = 118 (loss of H₂O), m/z = 107 (loss of ethyl group), m/z = 91 (tropylium ion, common for benzyl compounds). |
Safety, Handling, and Storage
As with any chemical reagent, proper safety protocols must be followed when handling this compound.
-
Hazard Classification: Expected to cause skin and serious eye irritation. May cause respiratory irritation. Harmful if swallowed.[18][19][20][21]
-
Personal Protective Equipment (PPE): Wear protective gloves, safety goggles with side shields, and a lab coat.[19]
-
Handling: Use only in a well-ventilated area, preferably within a chemical fume hood. Avoid breathing vapors. Wash hands thoroughly after handling.[18]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place away from strong oxidizing agents.[20]
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.
Conclusion
This compound is more than a simple aromatic alcohol; it is a strategic intermediate that offers chemists precise control over molecular architecture. Its synthesis is achievable through well-established, reliable protocols, and its primary alcohol functionality provides a gateway to a multitude of chemical transformations. For professionals in drug discovery and development, a comprehensive understanding of the properties, synthesis, and reactivity of this compound is essential for leveraging its full potential in the creation of novel and effective therapeutics.
References
- 1. This compound | C9H12O | CID 5225083 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemscene.com [chemscene.com]
- 3. Chemical & Pharma Intermediates by Application- Pharma Intermediates [mallakchemicals.com]
- 4. (2-Methylphenyl)(phenyl)methanol - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pharma Noble Chem Ltd: Pharma API Intermediates | Pharma Noble Chem Ltd [pharmanoble.com]
- 6. EP1502907A1 - A process for the preparation of (2-hydroxymethyl-phenyl)-phenyl-methanol derivatives - Google Patents [patents.google.com]
- 7. cerritos.edu [cerritos.edu]
- 8. medium.com [medium.com]
- 9. amherst.edu [amherst.edu]
- 10. nbinno.com [nbinno.com]
- 11. benchchem.com [benchchem.com]
- 12. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 13. chemguide.co.uk [chemguide.co.uk]
- 15. The Essential Role of API Intermediates in Modern Pharmaceutical Manufacturing: Powering Innovation & Quality - APIFDF Analytics [apifdf.com]
- 16. environmentclearance.nic.in [environmentclearance.nic.in]
- 17. Phenylmethanol [applets.kcvs.ca]
- 18. aksci.com [aksci.com]
- 19. fishersci.se [fishersci.se]
- 20. fishersci.com [fishersci.com]
- 21. 2-Phenylethanol SDS (Safety Data Sheet) | Flinn Scientific [flinnsci.com]
An In-depth Technical Guide to (2-Ethylphenyl)methanol (CAS 767-90-8): Synthesis, Characterization, and Application
Executive Summary
(2-Ethylphenyl)methanol, also known as 2-ethylbenzyl alcohol, is a substituted aromatic alcohol with significant utility as a versatile intermediate in organic synthesis. Its unique structural motif, featuring a hydroxylmethyl group ortho to an ethyl substituent on a benzene ring, makes it a valuable building block for the construction of more complex molecules, particularly within the pharmaceutical and specialty chemical industries. This guide provides a comprehensive technical overview intended for researchers, chemists, and drug development professionals. We will delve into its fundamental physicochemical properties, detail a robust laboratory-scale synthesis protocol, explore its key chemical transformations, and present a suite of orthogonal analytical methods for its complete characterization and quality control. The causality behind experimental choices and the logic of analytical workflows are emphasized to provide actionable, field-proven insights.
Section 1: Physicochemical Profile of this compound
A thorough understanding of a compound's properties is the foundation of its effective application. This section consolidates the key identifiers and physicochemical data for this compound.
Nomenclature and Identifiers
| Identifier | Value |
| CAS Number | 767-90-8[1][2][3] |
| IUPAC Name | This compound[1] |
| Synonyms | 2-Ethylbenzyl alcohol, o-Ethylbenzyl alcohol, Benzenemethanol, 2-ethyl-[1][3] |
| Molecular Formula | C₉H₁₂O[1][2] |
| InChIKey | SBUIQTMDIOLKAL-UHFFFAOYSA-N[1] |
| SMILES | CCC1=CC=CC=C1CO[1] |
Core Chemical & Physical Properties
| Property | Value | Source |
| Molecular Weight | 136.19 g/mol | [1][2] |
| Boiling Point | 229 °C (lit.) | [4] |
| Density | 1.011 g/mL at 25 °C (lit.) | [4] |
| Flash Point | > 230 °F (> 110 °C) | [4] |
| logP (Octanol/Water) | 1.74 - 1.8 | [1][2] |
| Topological Polar Surface Area (TPSA) | 20.23 Ų | [2] |
| Appearance | Colorless Liquid (Typical) | N/A |
| Natural Occurrence | Reported in Ligusticum striatum and Ligusticum chuanxiong | [1] |
Section 2: Synthesis and Mechanistic Considerations
The synthesis of substituted benzyl alcohols is a cornerstone of organic chemistry. The most direct and reliable method for preparing this compound is through the reduction of the corresponding carbonyl compound, 2-ethylbenzaldehyde. This approach is favored for its high yield, operational simplicity, and the commercial availability of the starting material.
Rationale for Synthetic Route Selection
The reduction of an aldehyde to a primary alcohol is a highly selective and efficient transformation. We select sodium borohydride (NaBH₄) as the reducing agent for several key reasons:
-
Selectivity: NaBH₄ is a mild reducing agent that chemoselectively reduces aldehydes and ketones without affecting other potentially reducible functional groups like esters or aromatic rings.
-
Safety and Handling: Compared to more powerful reducing agents like lithium aluminum hydride (LiAlH₄), NaBH₄ is safer to handle, as it reacts slowly with protic solvents like ethanol and does not violently react with atmospheric moisture.
-
Operational Simplicity: The reaction can be performed in standard laboratory glassware at room temperature, and the work-up procedure is straightforward. A patent for a similar reduction highlights the use of borohydrides in alcoholic solvents for producing hydroxymethyl-phenyl derivatives.[5]
Diagram: Mechanism of Aldehyde Reduction
References
- 1. This compound | C9H12O | CID 5225083 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemscene.com [chemscene.com]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. 2-ETHYLBENZYL ALCOHOL | CAS#:767-90-8 | Chemsrc [chemsrc.com]
- 5. EP1502907A1 - A process for the preparation of (2-hydroxymethyl-phenyl)-phenyl-methanol derivatives - Google Patents [patents.google.com]
Authored by: Gemini, Senior Application Scientist
An In-depth Technical Guide to the Synthesis of (2-Ethylphenyl)methanol
Introduction: The Strategic Importance of this compound
This compound, also known as 2-ethylbenzyl alcohol, is a substituted aromatic alcohol with the chemical formula C₉H₁₂O.[1][2] Its structure, featuring a hydroxymethyl group ortho to an ethyl group on a benzene ring, makes it a valuable and versatile intermediate in organic synthesis. It serves as a key building block in the development of pharmaceuticals, agrochemicals, and specialty materials. The specific arrangement of its functional groups allows for a wide range of subsequent chemical transformations, making the reliable and efficient synthesis of this molecule a critical topic for researchers in both academic and industrial settings. This guide provides a detailed exploration of the principal synthetic pathways to this compound, focusing on the underlying chemical logic, procedural details, and the rationale behind methodological choices.
Core Synthesis Pathways: A Comparative Analysis
The synthesis of this compound is most effectively achieved through the reduction of an oxygenated precursor at the benzylic position. The two primary families of starting materials are 2-ethylbenzaldehyde and 2-ethylbenzoic acid (or its derivatives). The choice of pathway is dictated by factors such as starting material availability, desired scale, safety considerations, and the presence of other functional groups in a more complex synthetic intermediate.
Pathway 1: Reduction of 2-Ethylbenzaldehyde
The most direct route to this compound is the reduction of 2-ethylbenzaldehyde.[3] This transformation involves the conversion of a carbonyl group (aldehyde) into a primary alcohol. Three principal methods are employed for this purpose.
A. Selective Reduction with Sodium Borohydride (NaBH₄)
Sodium borohydride is a mild and highly selective reducing agent, making it a preferred choice for laboratory-scale synthesis.[4] It is particularly effective for reducing aldehydes and ketones.[5][6]
-
Mechanistic Rationale: The reduction proceeds via the nucleophilic addition of a hydride ion (H⁻) from the borohydride complex (BH₄⁻) to the electrophilic carbonyl carbon of the aldehyde.[6] This initial step forms a tetracoordinate borate-alkoxide intermediate. Subsequent workup with a protic solvent (like water or mild acid) protonates the resulting alkoxide to yield the final primary alcohol.[5]
-
Causality of Experimental Choices: NaBH₄ is favored for its operational simplicity and safety. Unlike more powerful hydride donors, it can be used in protic solvents such as methanol, ethanol, or even water.[4][6] Its chemoselectivity is a significant advantage; it will not typically reduce less reactive functional groups like esters, carboxylic acids, or amides, allowing for targeted aldehyde reduction in multifunctional molecules.[4][5]
B. Powerful Reduction with Lithium Aluminum Hydride (LiAlH₄)
Lithium aluminum hydride (LAH) is a significantly more potent reducing agent than NaBH₄.[7][8] While it readily reduces aldehydes to primary alcohols, its high reactivity necessitates more stringent experimental conditions.[9]
-
Mechanistic Rationale: The mechanism is analogous to the NaBH₄ reduction, involving a nucleophilic hydride transfer. However, the Al-H bond in the AlH₄⁻ ion is more polarized and weaker than the B-H bond in BH₄⁻, rendering LAH a much stronger hydride donor.[7]
-
Causality of Experimental Choices: LAH must be used under strictly anhydrous (moisture-free) conditions in aprotic solvents like diethyl ether or tetrahydrofuran (THF).[7][10] This is because it reacts violently with water and other protic solvents to release flammable hydrogen gas, which also consumes the reagent.[7] While highly effective, its lack of selectivity makes it less ideal if other reducible functional groups are present and need to be preserved. It will reduce not only aldehydes and ketones but also esters, carboxylic acids, amides, and nitriles.[7][11][12]
C. Catalytic Hydrogenation
This method involves the reaction of the aldehyde with hydrogen gas (H₂) in the presence of a metal catalyst.
-
Mechanistic Rationale: The reaction occurs on the surface of the catalyst (e.g., Palladium, Platinum, Nickel).[13][14] Both the aldehyde and hydrogen are adsorbed onto the catalyst surface, weakening the C=O π-bond and the H-H bond, and facilitating the stepwise addition of hydrogen across the double bond.
-
Causality of Experimental Choices: This method is often employed in industrial settings due to its atom economy and cleaner waste profile (the only byproduct is excess hydrogen). However, it carries the risk of over-reduction. The benzylic alcohol product can undergo further reduction (hydrogenolysis) to form 2-ethyltoluene, especially under harsh conditions (high pressure or temperature) or with highly active catalysts.[15] Furthermore, the aromatic ring itself can be hydrogenated, particularly with rhodium or ruthenium catalysts.[15] Therefore, careful selection of a selective catalyst (e.g., Pd/C under mild conditions) and diligent reaction monitoring are crucial.[15]
Pathway 2: Reduction of 2-Ethylbenzoic Acid and Derivatives
An alternative strategy begins with the more oxidized 2-ethylbenzoic acid.[16] This pathway is particularly useful if the acid is a more readily available or cost-effective starting material.
-
Mechanistic Rationale: Direct reduction of a carboxylic acid to a primary alcohol requires a powerful reducing agent, as the carboxyl group is significantly less electrophilic than an aldehyde. Lithium aluminum hydride (LAH) is the reagent of choice for this transformation.[7][11] The reaction proceeds through a series of steps involving the formation of an aluminum carboxylate salt, which is then reduced to an aldehyde intermediate that is immediately further reduced to the alcohol.[11] Sodium borohydride is not strong enough to reduce carboxylic acids under normal conditions.[4][5]
-
Causality of Experimental Choices: This method provides a direct route from the acid to the alcohol. As with the reduction of aldehydes, the use of LAH mandates strict anhydrous conditions.[7] An alternative, two-step approach involves first converting the carboxylic acid into a more reactive derivative, such as an ester (e.g., via Fischer esterification with methanol[17]) or an acyl chloride. These derivatives are more susceptible to reduction. While LAH is still typically used for esters,[9] this indirect route can sometimes offer better control and compatibility with other functional groups in a complex synthesis.
Data Presentation: Comparison of Synthesis Pathways
| Pathway | Starting Material | Key Reagents | Typical Solvents | Advantages | Disadvantages & Key Considerations |
| 1A | 2-Ethylbenzaldehyde | Sodium Borohydride (NaBH₄) | Methanol, Ethanol | High selectivity, operational safety, mild conditions, tolerates protic solvents.[4][5] | Not powerful enough for carboxylic acids or esters. |
| 1B | 2-Ethylbenzaldehyde | Lithium Aluminum Hydride (LiAlH₄) | Anhydrous Ether, THF | Very powerful and fast reaction.[7] | Highly reactive, requires strict anhydrous conditions, non-selective, fire hazard with water.[7][10] |
| 1C | 2-Ethylbenzaldehyde | H₂, Metal Catalyst (e.g., Pd/C) | Ethanol, Ethyl Acetate | High atom economy, clean process, scalable. | Risk of over-reduction (hydrogenolysis) to 2-ethyltoluene; potential for aromatic ring hydrogenation.[15] |
| 2 | 2-Ethylbenzoic Acid | Lithium Aluminum Hydride (LiAlH₄) | Anhydrous Ether, THF | Directly converts a common starting material to the desired product.[11] | Requires a powerful, hazardous reagent; strict anhydrous conditions are mandatory.[7] |
Visualizations: Mechanisms and Workflows
References
- 1. This compound | C9H12O | CID 5225083 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemscene.com [chemscene.com]
- 3. 2-Ethylbenzaldehyde | C9H10O | CID 123406 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Sodium Borohydride [commonorganicchemistry.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. chemguide.co.uk [chemguide.co.uk]
- 7. adichemistry.com [adichemistry.com]
- 8. youtube.com [youtube.com]
- 9. youtube.com [youtube.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. asianpubs.org [asianpubs.org]
- 14. impact.ornl.gov [impact.ornl.gov]
- 15. benchchem.com [benchchem.com]
- 16. 2-Ethylbenzoic acid | C9H10O2 | CID 34170 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 17. m.youtube.com [m.youtube.com]
The Latent Therapeutic Potential of (2-Ethylphenyl)methanol Derivatives: A Technical Guide for Drug Discovery
Introduction: Unveiling a Scaffold of Opportunity
In the landscape of medicinal chemistry, the identification of novel molecular scaffolds with the potential for therapeutic intervention is a cornerstone of drug discovery. The (2-Ethylphenyl)methanol core, a seemingly simple aromatic alcohol, represents an under-explored starting point for the development of a diverse array of bioactive derivatives. While extensive research has yet to fully elucidate the pharmacological profile of this specific chemical family, its structural relationship to known bioactive molecules suggests a significant latent potential. This compound, also known as 2-ethylbenzyl alcohol, has been identified in medicinal plants such as Ligusticum striatum and Ligusticum chuanxiong, hinting at a possible role in traditional medicine.[1][2] This guide serves as a technical primer for researchers, scientists, and drug development professionals, providing a strategic framework for the synthesis, biological evaluation, and structure-activity relationship (SAR) analysis of novel this compound derivatives.
This document deviates from a rigid template, instead adopting a fluid structure that mirrors the iterative and logical progression of a drug discovery program. We will first explore the foundational chemistry of the core scaffold, followed by a detailed exposition of synthetic strategies to generate chemical diversity. Subsequently, a comprehensive overview of potential biological activities and the corresponding screening methodologies will be presented, drawing parallels from structurally related, well-characterized compound classes. Finally, we will delve into the critical aspects of SAR and lead optimization, providing a roadmap for translating initial hits into viable drug candidates.
I. The this compound Core: Physicochemical Properties and Synthetic Handles
The this compound molecule (C9H12O) possesses key structural features that render it an attractive starting point for chemical modification.[1] The primary alcohol (-CH2OH) group serves as a versatile synthetic handle for a multitude of chemical transformations, including esterification, etherification, oxidation, and conversion to halides. The ethyl group at the ortho position introduces a degree of lipophilicity and steric bulk that can influence binding to biological targets. The aromatic ring itself is amenable to electrophilic substitution reactions, allowing for the introduction of various functional groups that can modulate the electronic and steric properties of the molecule.
II. Synthetic Strategies for Derivative Libraries
The generation of a chemically diverse library of derivatives is paramount to exploring the full therapeutic potential of the this compound scaffold. The choice of synthetic routes should be guided by the desire to probe a wide range of chemical space, varying parameters such as size, lipophilicity, hydrogen bonding capacity, and electronic properties.
A. Esterification and Etherification of the Hydroxyl Group
The primary alcohol provides a straightforward avenue for creating ester and ether derivatives.
Experimental Protocol: Synthesis of (2-Ethylphenyl)methyl Esters
-
Reaction Setup: To a solution of this compound (1.0 eq) in a suitable aprotic solvent (e.g., dichloromethane, tetrahydrofuran) under an inert atmosphere (e.g., nitrogen, argon), add a carboxylic acid (1.1 eq) and a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) (1.2 eq) or (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) (EDC) (1.2 eq) in the presence of a catalytic amount of 4-dimethylaminopyridine (DMAP).
-
Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, filter the reaction mixture to remove any precipitated urea byproduct. Wash the filtrate with an aqueous solution of a weak acid (e.g., 1M HCl) followed by a weak base (e.g., saturated NaHCO3 solution) and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Causality Behind Experimental Choices: The use of carbodiimide coupling agents like DCC or EDC facilitates the formation of the ester bond under mild conditions, preventing side reactions that might occur with more aggressive reagents. DMAP acts as a nucleophilic catalyst, accelerating the reaction. The aqueous work-up is essential to remove unreacted starting materials and byproducts.
B. Modification of the Aromatic Ring
Electrophilic aromatic substitution reactions can be employed to introduce functional groups onto the phenyl ring. The directing effects of the ethyl and hydroxymethyl groups will influence the position of substitution.
Experimental Protocol: Nitration of this compound
-
Reaction Setup: Cool a solution of this compound in concentrated sulfuric acid to 0°C in an ice bath.
-
Reagent Addition: Add a nitrating mixture (a solution of nitric acid in sulfuric acid) dropwise while maintaining the temperature below 5°C.
-
Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0°C for a specified time, monitoring the progress by TLC.
-
Work-up: Carefully pour the reaction mixture onto crushed ice and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the resulting nitro-derivatives by column chromatography.
Causality Behind Experimental Choices: The use of a cold nitrating mixture and careful temperature control is crucial to prevent over-nitration and decomposition of the starting material. The ortho, para-directing influence of the alkyl group and the meta-directing influence of the protonated hydroxymethyl group (under strongly acidic conditions) will likely lead to a mixture of regioisomers, necessitating careful chromatographic separation.
III. Exploring the Biological Activity Landscape
Given the novelty of this chemical class, a broad-based screening approach is recommended to identify potential therapeutic applications. Drawing parallels from structurally similar benzyl alcohol and phenylethanol derivatives, we can anticipate a range of possible biological activities.
| Potential Biological Activity | Rationale and Examples from Related Classes | Primary Screening Assays |
| Antimicrobial | Benzyl alcohol and its derivatives are known to possess antimicrobial properties. For instance, certain benzyl alcohol derivatives have shown activity against both Gram-positive and Gram-negative bacteria.[3] | Broth microdilution assay to determine Minimum Inhibitory Concentration (MIC) against a panel of pathogenic bacteria and fungi. |
| Anticancer | Phenylmethanol and phenylethanol moieties are present in various natural and synthetic compounds with anticancer activity. The mechanism often involves the induction of apoptosis or inhibition of key signaling pathways. | MTT or resazurin-based cell viability assays against a panel of cancer cell lines (e.g., NCI-60). |
| Anti-inflammatory | Many phenolic and alcoholic compounds exhibit anti-inflammatory effects by modulating inflammatory pathways, such as the inhibition of cyclooxygenase (COX) enzymes or the suppression of pro-inflammatory cytokine production. | Lipopolysaccharide (LPS)-induced nitric oxide (NO) production in macrophage cell lines (e.g., RAW 264.7). |
| Antioxidant | The aromatic ring can be substituted with groups that enhance radical scavenging activity. | DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay; ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical cation decolorization assay. |
A. High-Throughput Screening (HTS) Workflow
A systematic HTS workflow is crucial for efficiently screening a large library of derivatives.
Experimental Protocol: In Vitro Cytotoxicity Screening (MTT Assay)
-
Cell Seeding: Seed cancer cells in 96-well plates at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the synthesized this compound derivatives for a specified incubation period (e.g., 48 or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic drug).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by metabolically active cells.
-
Solubilization: Add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the half-maximal inhibitory concentration (IC50) for each compound.
Trustworthiness of the Protocol: This protocol includes essential controls (vehicle and positive) to validate the assay's performance. The use of a colorimetric endpoint provides a quantitative measure of cell viability, and the determination of IC50 values allows for a direct comparison of the potency of different derivatives.
IV. Structure-Activity Relationship (SAR) and Lead Optimization
The data generated from the primary and secondary screens will form the basis for establishing a structure-activity relationship. The goal of SAR analysis is to understand how specific structural modifications influence biological activity.
Key Considerations for SAR Analysis:
-
Role of the Ethyl Group: Does the size and position of the ethyl group contribute positively or negatively to activity? Would smaller (methyl) or larger (propyl, butyl) alkyl groups be more favorable?
-
Impact of Substituents on the Aromatic Ring: How do electron-donating and electron-withdrawing groups at different positions on the ring affect potency and selectivity?
-
Influence of the Hydroxyl Group Modification: Do esters or ethers with varying chain lengths and functional groups enhance activity?
A systematic approach to SAR involves the synthesis and testing of analogs where single, specific changes are made to the lead compound. This allows for the deconvolution of the contributions of different structural features to the observed biological activity.
Conclusion and Future Directions
The this compound scaffold presents a promising, yet largely untapped, area for the discovery of novel therapeutic agents. This technical guide provides a comprehensive framework for initiating a drug discovery program centered on this chemical class. By employing systematic synthetic strategies, robust biological screening protocols, and insightful SAR analysis, researchers can unlock the therapeutic potential of this compound derivatives. The path from a novel scaffold to a clinical candidate is arduous, but the principles and methodologies outlined herein provide a solid foundation for this exciting endeavor. Future work should focus on the generation of extensive and diverse chemical libraries, followed by rigorous biological evaluation across a wide range of therapeutic targets.
References
synonyms for 2-ethylbenzyl alcohol
An In-Depth Technical Guide to (2-Ethylphenyl)methanol for Researchers and Drug Development Professionals
Abstract
This compound, commonly known as 2-ethylbenzyl alcohol, is an aromatic alcohol that serves as a versatile organic building block in chemical synthesis. While structurally similar to the widely used pharmaceutical excipient benzyl alcohol, its specific properties and applications are of increasing interest to researchers in synthetic chemistry and drug development. This guide provides a comprehensive technical overview of this compound, covering its nomenclature, physicochemical properties, synthesis strategies, and analytical protocols. Furthermore, it delves into its potential applications, drawing parallels with benzyl alcohol's role as a preservative and its documented interactions with protein-based therapeutics. This document is intended to be a foundational resource for scientists, offering field-proven insights and self-validating protocols to support its use in a research and development setting.
Nomenclature and Chemical Identity
Accurate identification is the cornerstone of scientific research. This compound is known by several names, and its unique chemical identifiers are crucial for database searches and regulatory documentation.
Table 1: Synonyms and Common Names
| Type | Name |
|---|---|
| IUPAC Name | This compound[1] |
| Common Name | 2-Ethylbenzyl alcohol[2][3][4][5] |
| Alternative Spelling | 2-ethylbenzylalcohol[1] |
Table 2: Chemical Identifiers
| Identifier | Value | Source |
|---|---|---|
| CAS Number | 767-90-8 | [2][3][4][5] |
| Molecular Formula | C₉H₁₂O | [2][5] |
| Molecular Weight | 136.19 g/mol | [2][3][4] |
| InChI | 1S/C9H12O/c1-2-8-5-3-4-6-9(8)7-10/h3-6,10H,2,7H2,1H3 | [1][3][4] |
| SMILES | CCc1ccccc1CO | [3][4] |
| MDL Number | MFCD03093889 |[3][4] |
Caption: Chemical structure of this compound.
Physicochemical Properties
The physical and chemical properties of a compound dictate its handling, storage, and application. This compound is a combustible liquid with a high boiling point, characteristic of many benzyl alcohol derivatives.
Table 3: Key Physicochemical Data
| Property | Value | Notes |
|---|---|---|
| Appearance | Colorless Liquid | General observation |
| Boiling Point | 229 °C | at standard pressure (lit.)[4][6] |
| Density | 1.011 g/mL at 25 °C | (lit.)[4][6] |
| Refractive Index | n20/D 1.536 | (lit.)[4][6][7] |
| Flash Point | 113 °C (235.4 °F) | closed cup |
| Storage Class | 10 - Combustible liquids | |
These properties suggest that standard laboratory precautions for combustible organic liquids should be followed. Its relatively low volatility at room temperature simplifies handling, but heating should be conducted in a well-ventilated fume hood.
Synthesis and Manufacturing Principles
This compound is a benzyl alcohol derivative.[3][7] Its synthesis typically involves the reduction of a corresponding carbonyl compound, a common and reliable transformation in organic chemistry. A well-established method is the reduction of 2-ethylbenzaldehyde.
Expert Insight: The Choice of Reducing Agent
Sodium borohydride (NaBH₄) is often the preferred reagent for this type of aldehyde reduction in a laboratory setting. The rationale is threefold:
-
Selectivity: It is a mild reducing agent that selectively reduces aldehydes and ketones without affecting other potentially present functional groups like esters or carboxylic acids.
-
Safety and Handling: Unlike more powerful reducing agents such as lithium aluminum hydride (LAH), NaBH₄ is stable in protic solvents like ethanol or methanol and does not react violently with water, simplifying the workup procedure.
-
Cost-Effectiveness: It is an economical reagent suitable for both small-scale and larger-scale synthesis.
Protocol 1: Synthesis via Reduction of 2-Ethylbenzaldehyde
This protocol describes a self-validating workflow for synthesizing this compound. The success of the reaction is easily monitored by Thin Layer Chromatography (TLC).
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-ethylbenzaldehyde (1.0 eq) in methanol at 0 °C (ice bath).
-
Reagent Addition: Slowly add sodium borohydride (NaBH₄) (1.1 eq) portion-wise to the stirred solution. The slow addition is crucial to control the exothermic reaction and prevent excessive hydrogen gas evolution.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 1-2 hours. Monitor the consumption of the starting aldehyde using TLC (e.g., using a 4:1 Hexane:Ethyl Acetate mobile phase). The disappearance of the aldehyde spot and the appearance of a new, more polar alcohol spot indicates reaction completion.
-
Quenching: Carefully quench the reaction by the slow addition of 1M HCl at 0 °C until the solution is neutral or slightly acidic. This step neutralizes excess NaBH₄ and hydrolyzes the borate ester intermediate.
-
Extraction: Remove the methanol under reduced pressure. Add water and extract the aqueous layer three times with ethyl acetate. The organic layers are combined.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude product.
-
Final Product: Purify the crude oil by flash column chromatography to obtain pure this compound.
Caption: Workflow for the synthesis of this compound.
Applications in Research and Drug Development
While specific drug development applications for 2-ethylbenzyl alcohol itself are not widely documented, its utility can be inferred from its role as a chemical intermediate and the known biological activities of its parent compound, benzyl alcohol.
-
Chemical Intermediate: this compound is a valuable building block. For instance, it can be used to synthesize 2-ethylbenzyl chloride, a precursor for other more complex molecules. This highlights its role in medicinal chemistry for building novel molecular scaffolds.
-
Potential Antimicrobial Agent: Benzyl alcohol and its derivatives are known for their bacteriostatic and antimicrobial properties.[8][9] Research has demonstrated that derivatives of benzyl alcohol can be effective against various bacteria, including Staphylococcus aureus and Pseudomonas aeruginosa.[10] This suggests that this compound could be investigated as a potential antimicrobial agent or as a scaffold for developing new antimicrobial drugs.
-
Excipient in Formulations: Benzyl alcohol is widely used as a preservative in multi-dose parenteral drug formulations to prevent microbial growth.[11][12] However, a critical consideration for drug development professionals is that benzyl alcohol can also act as a protein destabilizer, inducing partial unfolding and aggregation of therapeutic proteins like interferon α-2a.[13][14] This dual role is a crucial aspect of formulation science. The ethyl substitution in this compound would alter its hydrophobicity, potentially modulating its interaction with proteins and its efficacy as a preservative. This makes it an interesting candidate for formulation studies where fine-tuning of excipient properties is required.
Caption: Potential roles in the drug development pipeline.
Analytical and Quality Control Protocols
Ensuring the purity and identity of a chemical is paramount. Standard analytical techniques like High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are suitable for the analysis of this compound.
Expert Insight: Method Selection
For purity analysis, a reverse-phase HPLC method with UV detection is highly effective. The aromatic ring in this compound provides a strong chromophore, allowing for sensitive detection by UV spectrophotometry (typically around 254 nm). This method is robust, reproducible, and can effectively separate the target compound from non-aromatic impurities or starting materials. For analyzing volatile impurities or for solvent analysis, GC with a Flame Ionization Detector (GC-FID) is the method of choice.[15]
Protocol 2: Purity Determination by HPLC-UV
This protocol provides a framework for a self-validating analytical method to determine the purity of a synthesized or purchased batch of this compound.
-
System Preparation:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: Isocratic mixture of Acetonitrile and Water (e.g., 60:40 v/v). Degas the mobile phase before use.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
-
Standard Preparation: Prepare a stock solution of a reference standard of this compound in the mobile phase at a concentration of approximately 1 mg/mL. Create a series of dilutions to establish linearity (e.g., 0.5, 0.25, 0.1, 0.05 mg/mL).
-
Sample Preparation: Accurately weigh and dissolve the sample to be tested in the mobile phase to a final concentration of approximately 1 mg/mL.
-
System Suitability: Inject the 1 mg/mL standard solution five times. The relative standard deviation (RSD) of the peak areas should be ≤ 2.0% to ensure system precision.[16]
-
Analysis: Inject the standard solutions to generate a calibration curve. Then, inject the sample solution.
-
Data Processing: Calculate the purity of the sample by comparing its peak area to the calibration curve, or by area percent normalization, assuming all impurities have a similar response factor.
Caption: HPLC workflow for purity analysis.
Safety, Handling, and Toxicology
This compound is classified as an irritant. Proper handling and personal protective equipment are mandatory.
Table 4: GHS Hazard Information
| Pictogram | Code | Hazard Statement |
|---|
|
| H315 | Causes skin irritation[5][17] | | | H319 | Causes serious eye irritation[5][17] | | | H335 | May cause respiratory irritation[5][17] |
-
Personal Protective Equipment (PPE): Wear protective gloves, safety glasses with side-shields, and a lab coat.[18] All handling should be performed in a chemical fume hood to avoid inhalation of vapors.
-
Storage: Store in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents.[19] Keep containers tightly closed.
-
Toxicology: While specific toxicological data for the 2-ethyl derivative is limited, the profile of the parent compound, benzyl alcohol, is well-documented. Benzyl alcohol is considered harmful if swallowed and can cause skin irritation.[19] It is metabolized in the liver to benzoic acid and subsequently excreted.[11] Similar metabolic pathways can be anticipated for this compound.
Conclusion
This compound is a valuable compound for chemical and pharmaceutical research. Its identity is well-defined by its various names and chemical identifiers. Standard organic synthesis and analytical chemistry protocols can be readily applied for its preparation and quality control. For drug development professionals, its most intriguing aspects lie in its potential as a novel antimicrobial agent and its use as a formulation excipient, where its properties can be compared and contrasted with the industry-standard benzyl alcohol. Understanding its synthesis, applications, and safety profile provides a solid foundation for its effective and responsible use in a scientific setting.
References
- 1. This compound | C9H12O | CID 5225083 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. scbt.com [scbt.com]
- 3. 2-Ethylbenzyl alcohol (98%) - Amerigo Scientific [amerigoscientific.com]
- 4. 邻乙基苯甲醇 98% | Sigma-Aldrich [sigmaaldrich.com]
- 5. aobchem.com [aobchem.com]
- 6. 2-ETHYLBENZYL ALCOHOL CAS#: [m.chemicalbook.com]
- 7. 2-ETHYLBENZYL ALCOHOL 98 | 767-90-8 [chemicalbook.com]
- 8. researchgate.net [researchgate.net]
- 9. zanchenglife.com [zanchenglife.com]
- 10. researchgate.net [researchgate.net]
- 11. phexcom.com [phexcom.com]
- 12. What is Benzyl Alcohol used for? [synapse.patsnap.com]
- 13. ROLE OF BENZYL ALCOHOL IN THE UNFOLDING AND AGGREGATION OF INTERFERON α-2A - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pharmacy.cuanschutz.edu [pharmacy.cuanschutz.edu]
- 15. osha.gov [osha.gov]
- 16. arlok.com [arlok.com]
- 17. labsolu.ca [labsolu.ca]
- 18. 2-ETHYLBENZYL ALCOHOL | CAS#:767-90-8 | Chemsrc [chemsrc.com]
- 19. fishersci.com [fishersci.com]
An In-depth Technical Guide to the Discovery and History of Substituted Benzyl Alcohols
A Whitepaper for Researchers, Scientists, and Drug Development Professionals
Abstract
Substituted benzyl alcohols, a class of organic compounds characterized by a phenylmethanol core with various functional groups on the benzene ring, represent a cornerstone in the development of modern pharmaceuticals, agrochemicals, and materials. Their history is a compelling narrative of chemical ingenuity, tracing from early 19th-century explorations of aromatic compounds to the sophisticated, stereoselective synthetic methods of today. This guide provides a comprehensive exploration of the discovery, synthesis, and evolution of substituted benzyl alcohols, offering field-proven insights into the causality behind experimental choices and the pivotal role these compounds play in scientific innovation. We will delve into the historical context of their discovery, the progression of synthetic methodologies, their diverse pharmacological applications, and present detailed experimental protocols for their preparation and analysis.
The Genesis: From Benzaldehyde to Benzyl Alcohol
The story of benzyl alcohols is intrinsically linked to the study of aromatic aldehydes, specifically benzaldehyde. In 1832, Friedrich Wöhler and Justus von Liebig first documented the synthesis of benzyl alcohol, though its full characterization would come later.[1] The major breakthrough in its synthesis came in 1853 when Italian chemist Stanislao Cannizzaro demonstrated that in the presence of a strong base, benzaldehyde undergoes a disproportionation reaction to yield both benzyl alcohol and a benzoate salt.[2][3] This reaction, now famously known as the Cannizzaro reaction, provided the first reliable method for producing this foundational aromatic alcohol and opened the door to exploring its derivatives.[2][3][4]
The industrial production of benzyl alcohol later evolved with the rise of the coal tar and dye industries in the late 19th and early 20th centuries.[2] The hydrolysis of benzyl chloride, derived from the chlorination of toluene, became a dominant commercial manufacturing route, a method that remains relevant today.[2][5][6][7][8] This large-scale availability spurred its use not only as a precursor but also as a versatile solvent and preservative.[1][8][9][10]
The Pharmacological Awakening: Substitution as a Gateway to Bioactivity
While benzyl alcohol itself possesses mild antiseptic, local anesthetic, and preservative properties, the true potential of this chemical scaffold was unlocked through the systematic substitution of its benzene ring.[9][11] The National Library of Medicine's MeSH (Medical Subject Headings) database formally recognizes "Benzyl Alcohols" as a class of compounds including derivatives with any substituents on the benzene ring, highlighting their importance in the biomedical field.[12]
Early investigations in the mid-20th century revealed that adding various functional groups (e.g., halogens, alkyls, hydroxyls) to the phenyl ring could dramatically modulate the compound's biological activity. This realization marked the entry of substituted benzyl alcohols into the realm of medicinal chemistry.
Antimicrobial and Antifungal Agents
One of the earliest explored applications was in the development of antimicrobial agents. Research demonstrated that halogenated benzyl alcohols, such as 2,4-dichlorobenzyl alcohol and 3,4,5-trichlorobenzyl alcohol, exhibited potent antibacterial and antifungal properties.[13] These findings led to the incorporation of such compounds into various topical antiseptic formulations. The antimicrobial efficacy is often concentration-dependent, with different derivatives showing varying potency against Gram-positive and Gram-negative bacteria.[14][15]
The Central Nervous System and Beyond
The versatility of the substituted benzyl alcohol scaffold extends far beyond antimicrobial applications. Researchers have identified derivatives with a wide range of pharmacological effects, including:
-
Anti-inflammatory Activity: Certain benzyl alcohol derivatives isolated from natural sources, such as the mushroom Hericium erinaceum, have been shown to attenuate inflammatory responses by modulating key signaling pathways like NF-κB and AP-1.[16]
-
Local Anesthetics: The inherent anesthetic properties of benzyl alcohol are enhanced in some substituted variants, contributing to their use in topical pain relief formulations.[11]
-
Treatment for Head Lice: A 5% benzyl alcohol solution, sold under the brand name Ulesfia, is an FDA-approved treatment for head lice.[9] It works by asphyxiating the lice by preventing the closure of their spiracles.[9]
Evolution of Synthetic Methodologies
The journey from the Cannizzaro reaction to modern synthetic techniques for producing substituted benzyl alcohols reflects the broader evolution of organic chemistry. The demand for precise molecular architectures, especially for pharmaceutical applications, has driven the development of more efficient, selective, and stereocontrolled methods.
Classical Approaches
-
Grignard and Organolithium Reactions: The addition of Grignard or organolithium reagents to substituted benzaldehydes has been a workhorse for creating a wide array of secondary substituted benzyl alcohols. The choice of the organometallic reagent allows for the introduction of diverse alkyl or aryl groups at the carbinol center.
-
Reduction of Carbonyls: The reduction of substituted benzaldehydes and benzoic acids (or their esters) using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) is a fundamental and widely used method for producing primary benzyl alcohols.
Modern Catalytic and C-H Functionalization Methods
Recent decades have seen a paradigm shift towards more sophisticated and atom-economical synthetic routes.
-
Cross-Coupling Reactions: Palladium-catalyzed reactions, such as the Suzuki-Miyaura coupling, have been adapted to synthesize benzyl alcohols from aryl halides and acetoxymethyltrifluoroborate.[17]
-
Direct C-H Oxidation: A significant advancement is the direct, selective oxidation of benzylic C-H bonds in substituted toluenes to form benzyl alcohols.[18][19] This approach avoids the need for pre-functionalized starting materials. For instance, the use of bis(methanesulfonyl) peroxide as an oxidant allows for the selective monooxidation of alkylated benzenes with a broad tolerance for various functional groups.[18][19][20]
-
Asymmetric Synthesis: For chiral benzyl alcohols, which are crucial for many pharmaceuticals, transition-metal-catalyzed asymmetric methods have become indispensable. For example, Pd/Cu co-catalyzed asymmetric benzylic substitution reactions can create two adjacent stereocenters with high diastereoselectivity and enantioselectivity.[21]
The following table summarizes the evolution of these synthetic approaches:
| Methodology | Description | Advantages | Limitations | Key References |
| Cannizzaro Reaction | Disproportionation of a non-enolizable aldehyde in strong base. | Simple, uses readily available starting materials. | Limited to non-enolizable aldehydes; 50% theoretical yield for the alcohol. | [2][3][4] |
| Grignard/Organolithium | Nucleophilic addition of an organometallic reagent to an aldehyde. | Highly versatile for creating C-C bonds; produces secondary/tertiary alcohols. | Requires anhydrous conditions; sensitive to acidic protons. | [8] |
| Carbonyl Reduction | Reduction of aldehydes or carboxylic acid derivatives. | High yields, reliable, many available reducing agents. | Less versatile for creating C-C bonds. | N/A |
| Catalytic C-H Oxidation | Direct oxidation of a benzylic C-H bond to C-O. | High atom economy, avoids pre-functionalization. | Can be prone to over-oxidation; catalyst development is ongoing. | [18][19] |
| Asymmetric Catalysis | Stereoselective synthesis using chiral catalysts. | Provides access to enantiomerically pure compounds. | Requires development of specific catalysts and ligands. | [21] |
Experimental Protocols & Workflows
To provide a practical context, this section details a representative workflow for the synthesis and characterization of a substituted benzyl alcohol, followed by a logical diagram for a drug discovery process involving this chemical class.
Synthesis of 4-Methylbenzyl Alcohol via Reduction of 4-Methylbenzaldehyde
This protocol describes a standard laboratory procedure for the synthesis of a simple substituted benzyl alcohol.
Objective: To synthesize 4-methylbenzyl alcohol by the sodium borohydride reduction of 4-methylbenzaldehyde.
Materials:
-
4-Methylbenzaldehyde
-
Sodium borohydride (NaBH₄)
-
Methanol
-
Diethyl ether
-
1 M Hydrochloric acid
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Standard glassware for organic synthesis
Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask, dissolve 4-methylbenzaldehyde (5.0 g, 41.6 mmol) in methanol (25 mL). Cool the solution in an ice bath.
-
Reduction: While stirring, slowly add sodium borohydride (0.80 g, 21.1 mmol) to the cooled solution in small portions. The addition should be controlled to keep the temperature below 10°C.
-
Reaction Monitoring: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1 hour. Progress can be monitored by Thin Layer Chromatography (TLC).
-
Workup: Carefully quench the reaction by the slow addition of 1 M HCl (20 mL). The mixture will be partitioned between diethyl ether (50 mL) and water.
-
Extraction: Separate the organic layer. Wash the organic layer sequentially with saturated sodium bicarbonate solution (2 x 20 mL) and brine (20 mL).
-
Drying and Evaporation: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
Characterization: The resulting oil or solid is the crude 4-methylbenzyl alcohol. Analyze the product using ¹H NMR, ¹³C NMR, and IR spectroscopy to confirm its structure and purity.
Causality:
-
Methanol as Solvent: It readily dissolves the aldehyde and is a protic solvent that participates in the reaction mechanism without reacting violently with NaBH₄.
-
Ice Bath: The reaction is exothermic; cooling prevents side reactions and ensures controlled reduction.
-
Acidic Quench: The acid neutralizes the excess borohydride and hydrolyzes the intermediate borate ester to yield the alcohol.
-
Bicarbonate Wash: This step removes any unreacted acidic species and ensures the final product is neutral.
Visualization of Workflows
Drug Discovery Workflow for a Substituted Benzyl Alcohol Candidate
Caption: A generalized workflow for the development of a new drug based on a substituted benzyl alcohol scaffold.
Synthetic Reaction Pathway: Grignard Synthesis
Caption: The reaction pathway for synthesizing a secondary substituted benzyl alcohol using a Grignard reagent.
Conclusion and Future Directions
The history of substituted benzyl alcohols is a microcosm of the progress in organic and medicinal chemistry. From their initial discovery through classical reactions to their current synthesis via highly selective catalytic methods, these compounds have proven to be an exceptionally fruitful scaffold for scientific exploration. Their diverse applications, ranging from antiseptics to life-saving drugs and valuable industrial materials, underscore their continued importance.
Future research will likely focus on developing even more sustainable and efficient synthetic methods, such as biocatalysis and flow chemistry, to produce these valuable compounds.[22] Furthermore, the exploration of novel substitutions and more complex derivatives will undoubtedly lead to the discovery of new therapeutic agents and materials with tailored properties, ensuring that the legacy of the substituted benzyl alcohol core continues to expand.
References
- 1. Benzyl Alcohol (100-51-6) – Premium Synthetic Ingredient for Perfumery — Scentspiracy [scentspiracy.com]
- 2. img.perfumerflavorist.com [img.perfumerflavorist.com]
- 3. m.youtube.com [m.youtube.com]
- 4. m.youtube.com [m.youtube.com]
- 5. snowhitechem.com [snowhitechem.com]
- 6. US5728897A - Process for the preparation of benzyl alcohol - Google Patents [patents.google.com]
- 7. Benzyl alcohol | Solvent, Preservative, Antiseptic | Britannica [britannica.com]
- 8. nbinno.com [nbinno.com]
- 9. Benzyl alcohol - Wikipedia [en.wikipedia.org]
- 10. manavchem.com [manavchem.com]
- 11. Benzyl Alcohol | Active Pharmaceutical Ingredients | Bayview Pharmacy [bayviewrx.com]
- 12. Benzyl Alcohols - MeSH - NCBI [ncbi.nlm.nih.gov]
- 13. academic.oup.com [academic.oup.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Benzyl alcohol derivatives from the mushroom Hericium erinaceum attenuate LPS-stimulated inflammatory response through the regulation of NF-κB and AP-1 activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Substituted benzylic alcohol synthesis by addition (C-C coupling) [organic-chemistry.org]
- 18. pubs.acs.org [pubs.acs.org]
- 19. researchgate.net [researchgate.net]
- 20. Benzyl alcohol synthesis by benzylic substitution [organic-chemistry.org]
- 21. Stereodivergent synthesis of benzylic alcohol derivatives enabled by Pd/Cu co-catalyzed asymmetric benzylic substitution reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 22. flavorfrenzy.com [flavorfrenzy.com]
(2-Ethylphenyl)methanol: A Technical Guide to Unexplored Research Frontiers
Foreword
To the dedicated researchers, pioneering scientists, and visionary drug development professionals, this document serves as a technical guide and a call to exploration. (2-Ethylphenyl)methanol, a seemingly unassuming aromatic alcohol, holds within its molecular architecture a wealth of untapped potential. This guide is not a rigid set of instructions but a structured exploration of possibilities, designed to inspire and direct future research. As a Senior Application Scientist, my aim is to blend established chemical principles with forward-thinking applications, providing a robust framework for innovation. Every proposed pathway and protocol is built on a foundation of scientific integrity, designed to be a self-validating system for your research endeavors.
PART 1: Core Chemical Identity and Synthesis
Physicochemical Profile
This compound is a colorless liquid with a molecular formula of C9H12O and a molecular weight of 136.19 g/mol .[1][2][3] Its structure, featuring an ethyl group at the ortho position to the hydroxymethyl group on the benzene ring, imparts specific steric and electronic characteristics that are ripe for exploitation.
| Property | Value |
| IUPAC Name | This compound[1] |
| Synonyms | 2-Ethylbenzyl alcohol, o-Ethylbenzyl alcohol[3] |
| CAS Number | 767-90-8[1][2][3] |
| Molecular Formula | C9H12O[1][2][3] |
| Molecular Weight | 136.19 g/mol [1][2] |
| Appearance | Colorless Liquid |
| Boiling Point | 229-231 °C |
| Solubility | Soluble in organic solvents |
Established Synthesis: A Foundational Protocol
The most common and efficient laboratory-scale synthesis of this compound involves the reduction of 2-ethylbenzaldehyde. This method is favored for its high yield and the relative mildness of the reducing agent.
Protocol 1: Sodium Borohydride Reduction of 2-Ethylbenzaldehyde
Principle: Sodium borohydride (NaBH4) is a selective reducing agent that readily converts aldehydes to primary alcohols. The reaction proceeds via the nucleophilic addition of a hydride ion to the carbonyl carbon.
Materials:
-
2-Ethylbenzaldehyde
-
Sodium borohydride (NaBH4)
-
Methanol (reagent grade)
-
Diethyl ether
-
Saturated aqueous ammonium chloride (NH4Cl)
-
Anhydrous magnesium sulfate (MgSO4)
-
Round-bottom flask, magnetic stirrer, separatory funnel, rotary evaporator
Step-by-Step Methodology:
-
In a round-bottom flask, dissolve 2-ethylbenzaldehyde in an appropriate volume of methanol.
-
Cool the solution to 0°C using an ice bath to control the initial exothermic reaction.
-
Slowly add sodium borohydride in small portions with continuous stirring. The slow addition is critical to prevent a runaway reaction.
-
Once the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1-2 hours to ensure completion.
-
Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride to neutralize excess borohydride and hydrolyze the borate ester intermediate.
-
Perform a liquid-liquid extraction using diethyl ether to isolate the product from the aqueous layer. Repeat the extraction three times to maximize yield.
-
Combine the organic extracts and wash with brine to remove any remaining aqueous contaminants.
-
Dry the organic layer over anhydrous magnesium sulfate to remove residual water.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain crude this compound.
-
The product can be further purified by vacuum distillation if necessary.
Trustworthiness of the Protocol: This is a standard, well-established organic chemistry transformation. The progress of the reaction can be easily monitored by thin-layer chromatography (TLC), and the final product can be characterized by NMR and IR spectroscopy to confirm its identity and purity, creating a self-validating workflow.
References
theoretical properties of (2-Ethylphenyl)methanol
An In-Depth Technical Guide to the Theoretical Properties and Synthetic Applications of (2-Ethylphenyl)methanol
Prepared by: Gemini, Senior Application Scientist
Audience: Researchers, scientists, and drug development professionals.
Core Objective: This guide provides a comprehensive technical overview of this compound, moving beyond basic data to explore its theoretical spectroscopic properties, practical synthesis strategies, and significance as a versatile intermediate in medicinal chemistry. As application scientists, we bridge the gap between theoretical knowledge and practical utility, and this document is structured to reflect that philosophy—explaining not just the what, but the why and how of handling and utilizing this compound.
Introduction and Strategic Importance
This compound, also known as 2-ethylbenzyl alcohol, is an aromatic primary alcohol. While a seemingly simple molecule, its strategic importance is underscored by the presence of the 2-ethylphenyl moiety in various pharmacologically active compounds. Notably, this structural motif is a core component of the synthetic pathway towards Etodolac, a widely used non-steroidal anti-inflammatory drug (NSAID)[1]. The ortho-ethyl substitution provides unique steric and electronic properties that can be exploited in drug design to influence binding affinity, metabolic stability, and overall pharmacological profile.
This guide will delve into the foundational chemical properties of this compound, offering predictive insights into its spectroscopic signature. We will then present a robust and scalable synthetic protocol, grounded in well-established organic chemistry principles, and outline a logical workflow for its purification and characterization. Finally, we will contextualize its reactivity and potential applications, particularly for professionals engaged in drug discovery and development.
Physicochemical and Spectroscopic Profile
A thorough understanding of a compound's properties is the bedrock of its effective application. The data presented here are compiled from authoritative chemical databases and augmented with theoretical predictions based on established principles of spectroscopy[2][3].
Core Physicochemical Data
The fundamental properties of this compound are summarized in the table below, providing a quick reference for experimental planning.
| Property | Value | Source |
| IUPAC Name | This compound | [2] |
| CAS Number | 767-90-8 | [2][3] |
| Molecular Formula | C₉H₁₂O | [2] |
| Molecular Weight | 136.19 g/mol | [2] |
| SMILES | CCC1=CC=CC=C1CO | [2] |
| InChIKey | SBUIQTMDIOLKAL-UHFFFAOYSA-N | [2] |
| XLogP3 | 1.8 | [2] |
| Topological Polar Surface Area | 20.23 Ų | [3] |
| Hydrogen Bond Donors | 1 | [3] |
| Hydrogen Bond Acceptors | 1 | [3] |
Theoretical Spectroscopic Profiles
While experimental spectra provide definitive identification, predictive analysis is an invaluable tool for preliminary characterization and for confirming the identity of a newly synthesized compound.
The predicted ¹H NMR spectrum in CDCl₃ is based on the analysis of analogous structures, such as (S)-1-(2-Methylphenyl)ethanol and 2-Phenylethanol[4]. The ortho-substitution pattern results in a complex, overlapping multiplet for the aromatic protons.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~7.20-7.40 | Multiplet (m) | 4H | Ar-H | Aromatic protons on the substituted ring. The ortho-substitution breaks the symmetry, leading to complex splitting. |
| ~4.70 | Singlet (s) | 2H | -CH₂-OH | Methylene protons adjacent to the hydroxyl group and the aromatic ring. Appears as a singlet, though coupling to the OH proton may be observed in dry solvents. |
| ~2.70 | Quartet (q) | 2H | -CH₂-CH₃ | Methylene protons of the ethyl group, split by the adjacent methyl protons. |
| ~1.60 | Singlet (s, broad) | 1H | -OH | The hydroxyl proton signal is typically broad and its position is concentration-dependent. It may exchange with D₂O. |
| ~1.25 | Triplet (t) | 3H | -CH₂-CH₃ | Methyl protons of the ethyl group, split by the adjacent methylene protons. |
The predicted ¹³C NMR spectrum (proton-decoupled) in CDCl₃ showcases nine distinct carbon environments.
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~141.0 | Ar-C -CH₂OH | Quaternary aromatic carbon attached to the hydroxymethyl group. |
| ~139.0 | Ar-C -CH₂CH₃ | Quaternary aromatic carbon attached to the ethyl group. |
| ~129.0-125.0 | Ar-C H | Four distinct signals for the aromatic methine carbons. |
| ~63.0 | -C H₂OH | Methylene carbon of the primary alcohol. |
| ~26.0 | -C H₂CH₃ | Methylene carbon of the ethyl group. |
| ~16.0 | -CH₂C H₃ | Methyl carbon of the ethyl group. |
The predicted FTIR spectrum is based on characteristic vibrational frequencies of primary alcohols and substituted benzenes[5][6].
| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Functional Group |
| ~3350 | Strong, Broad | O-H Stretch | Alcohol (-OH) |
| ~3060, 3020 | Medium | C-H Stretch | Aromatic (=C-H) |
| ~2960, 2870 | Medium-Strong | C-H Stretch | Aliphatic (-C-H) |
| ~1600, 1480 | Medium-Weak | C=C Stretch | Aromatic Ring |
| ~1040 | Strong | C-O Stretch | Primary Alcohol |
| ~750 | Strong | C-H Out-of-Plane Bend | Ortho-disubstituted Aromatic |
Predicted fragmentation under Electron Ionization (EI) is based on the fragmentation patterns of similar benzylic alcohols[7][8].
| m/z | Proposed Fragment | Rationale |
| 136 | [M]⁺ | Molecular ion. |
| 118 | [M - H₂O]⁺ | Loss of water, a common fragmentation for alcohols. |
| 107 | [M - C₂H₅]⁺ | Loss of the ethyl group (benzylic cleavage) to form a hydroxymethylphenyl cation. |
| 91 | [C₇H₇]⁺ | Formation of the stable tropylium ion, a hallmark of benzyl-type compounds. |
| 77 | [C₆H₅]⁺ | Phenyl cation, resulting from further fragmentation. |
Synthesis and Purification Strategies
From a practical standpoint, a reliable synthetic route is paramount. The most direct and industrially scalable approach to this compound is the reduction of a corresponding carbonyl compound, such as 2-ethylbenzoic acid or its ester derivative.
Retrosynthetic Analysis
The logic for our synthetic approach is visualized below. By disconnecting the C-O bond of the alcohol, we identify the carbonyl precursor, which is readily available commercially.
Recommended Synthetic Protocol: Reduction of 2-Ethylbenzoic Acid
This protocol utilizes Lithium Aluminum Hydride (LiAlH₄), a powerful reducing agent capable of efficiently converting carboxylic acids to primary alcohols. The choice of LiAlH₄ is justified by its high reactivity and yield, although it necessitates careful handling due to its pyrophoric nature.
Materials:
-
2-Ethylbenzoic Acid
-
Lithium Aluminum Hydride (LiAlH₄)
-
Anhydrous Tetrahydrofuran (THF)
-
1 M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Diethyl Ether
Procedure:
-
Reaction Setup: A dry 500 mL round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a nitrogen inlet is charged with LiAlH₄ (1.2 eq) suspended in anhydrous THF (100 mL) under a nitrogen atmosphere. The suspension is cooled to 0 °C in an ice bath.
-
Addition of Substrate: 2-Ethylbenzoic Acid (1.0 eq) is dissolved in anhydrous THF (50 mL) and added dropwise to the stirred LiAlH₄ suspension via the dropping funnel over 30 minutes, maintaining the temperature at 0 °C.
-
Reaction: After the addition is complete, the ice bath is removed, and the reaction mixture is allowed to warm to room temperature and stirred for 4-6 hours. Progress can be monitored by Thin Layer Chromatography (TLC).
-
Quenching (Fieser workup): The reaction is carefully quenched by cooling the flask back to 0 °C and slowly adding water (X mL), followed by 15% NaOH solution (X mL), and finally water again (3X mL), where X is the mass of LiAlH₄ used in grams. This procedure is critical for safety and results in a granular precipitate that is easy to filter.
-
Filtration and Extraction: The resulting slurry is stirred for 30 minutes and then filtered through a pad of Celite. The filtrate is collected, and the solid precipitate is washed with diethyl ether (3 x 50 mL). The combined organic filtrates are transferred to a separatory funnel.
-
Washing: The organic layer is washed sequentially with 1 M HCl (50 mL), saturated NaHCO₃ solution (50 mL), and brine (50 mL).
-
Drying and Concentration: The organic layer is dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure using a rotary evaporator to yield the crude this compound.
Purification and Characterization Workflow
The crude product is typically purified by flash column chromatography to yield the final, high-purity compound. The logical workflow for post-synthesis processing is outlined below.
Chemical Reactivity and Mechanistic Considerations
The reactivity of this compound is dominated by its primary alcohol functional group and the aromatic ring.
-
Oxidation: As a primary alcohol, it can be oxidized to 2-ethylbenzaldehyde using mild oxidizing agents like Pyridinium Chlorochromate (PCC). Stronger oxidation, for instance with potassium permanganate or chromic acid, will lead to the formation of 2-ethylbenzoic acid[9]. The choice of oxidant is therefore a critical parameter for controlling the synthetic outcome.
-
Esterification: It readily undergoes Fischer esterification when heated with a carboxylic acid in the presence of an acid catalyst (e.g., H₂SO₄) to form the corresponding ester[10][11]. This reaction is a cornerstone of creating libraries of derivatives for structure-activity relationship (SAR) studies.
-
Etherification: Ethers can be formed via Williamson ether synthesis, where the alcohol is first deprotonated with a strong base (e.g., NaH) to form the alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide.
-
Aromatic Substitution: The aromatic ring can undergo electrophilic aromatic substitution. The ethyl and hydroxymethyl groups are ortho-, para-directing activators, though steric hindrance from the existing ortho-substituents will heavily influence the regioselectivity of further substitutions.
Relevance in Drug Discovery and Development
The true value of a chemical intermediate is realized in its applications. The 2-ethylphenyl scaffold is of significant interest to medicinal chemists.
-
Key Intermediate for Etodolac: As previously mentioned, the synthesis of the anti-inflammatory drug Etodolac relies on intermediates derived from 2-ethylaniline or 2-ethylphenylhydrazine[12][13]. This compound serves as a stable and accessible precursor to these key starting materials, or as a building block for analogous structures.
-
Scaffold for Derivatization: In drug discovery, modifying a known active scaffold is a common strategy. This compound provides three handles for modification: the hydroxyl group, the benzylic position, and the aromatic ring. This allows for the systematic exploration of chemical space around the core structure to optimize potency, selectivity, and pharmacokinetic properties (ADME). For example, esterification or etherification of the hydroxyl group can be used to create prodrugs with altered solubility or metabolic profiles.
Handling, Safety, and Toxicological Profile
As a professional in a research environment, adherence to safety protocols is non-negotiable. Based on data for similar aromatic alcohols, this compound should be handled with standard laboratory precautions.
-
General Handling: Use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
-
Hazards: Expected to be an irritant to the skin, eyes, and respiratory tract. Ingestion may be harmful.
-
Storage: Store in a tightly sealed container in a cool, dry place away from oxidizing agents.
-
Disposal: Dispose of in accordance with local, state, and federal regulations for chemical waste.
Conclusion
This compound is more than a simple aromatic alcohol; it is a strategically valuable building block with direct relevance to the pharmaceutical industry. Its theoretical properties are predictable based on fundamental chemical principles, and its synthesis is achievable through robust, well-documented chemical transformations. By understanding its spectroscopic signatures, reactivity, and synthetic utility, researchers and drug development professionals can effectively leverage this compound as a key intermediate in the creation of novel and effective therapeutic agents.
References
- 1. iosrjournals.org [iosrjournals.org]
- 2. This compound | C9H12O | CID 5225083 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chemscene.com [chemscene.com]
- 4. rsc.org [rsc.org]
- 5. Phenylmethanol [applets.kcvs.ca]
- 6. researchgate.net [researchgate.net]
- 7. Phenol, 2-ethyl- [webbook.nist.gov]
- 8. m.youtube.com [m.youtube.com]
- 9. passmyexams.co.uk [passmyexams.co.uk]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. chemguide.co.uk [chemguide.co.uk]
- 12. jetir.org [jetir.org]
- 13. scribd.com [scribd.com]
Methodological & Application
synthesis of (2-Ethylphenyl)methanol from 2-ethylbenzaldehyde
Application Note: A-0042
High-Fidelity Synthesis of (2-Ethylphenyl)methanol via Selective Reduction of 2-Ethylbenzaldehyde
Abstract
This application note provides a comprehensive guide for the synthesis of this compound, a valuable intermediate in pharmaceutical and fine chemical synthesis.[1] The primary focus is a detailed protocol for the selective reduction of 2-ethylbenzaldehyde utilizing sodium borohydride (NaBH₄), a mild and chemoselective reducing agent. Furthermore, this document delves into the mechanistic underpinnings of the reaction, discusses alternative synthetic routes such as catalytic hydrogenation, and provides robust protocols for reaction monitoring, workup, and purification. This guide is intended for researchers, scientists, and professionals in drug development seeking a reliable and well-characterized method for the preparation of this compound.
Introduction
This compound (CAS 767-90-8) is a key building block in the synthesis of a variety of organic molecules.[2] Its utility stems from the presence of a reactive primary alcohol functionality and a substituted aromatic ring, allowing for subsequent chemical modifications. The parent aldehyde, 2-ethylbenzaldehyde (CAS 22927-13-5), is a readily available starting material.[3] The transformation of an aldehyde to a primary alcohol is a fundamental reaction in organic synthesis.[4] This application note focuses on the efficient and selective reduction of 2-ethylbenzaldehyde to this compound.
The choice of reducing agent is critical to ensure high yield and purity, avoiding over-reduction or side reactions. Sodium borohydride (NaBH₄) is an excellent choice for this transformation due to its mild nature and high selectivity for aldehydes and ketones over other functional groups like esters and amides.[4]
Reaction Mechanism: Nucleophilic Addition of a Hydride
The reduction of 2-ethylbenzaldehyde with sodium borohydride proceeds through a nucleophilic addition mechanism. The borohydride anion (BH₄⁻) serves as a source of hydride ions (H⁻).[5][6]
The key steps are as follows:
-
Nucleophilic Attack: The hydride ion, a potent nucleophile, attacks the electrophilic carbonyl carbon of 2-ethylbenzaldehyde. This breaks the π-bond of the carbonyl group, and the electrons are pushed onto the oxygen atom, forming a tetracoordinate alkoxide intermediate.[7]
-
Protonation: The resulting alkoxide is then protonated during the workup step, typically by the addition of a protic solvent like water or a dilute acid, to yield the final product, this compound.[5][7]
Methanol is often used as the solvent for this reaction as it can also serve as a proton source for the final protonation step.[7]
Experimental Protocol: Sodium Borohydride Reduction
This protocol details the synthesis of this compound from 2-ethylbenzaldehyde using sodium borohydride.
3.1. Materials and Reagents
| Reagent/Material | Grade | Supplier | CAS No. |
| 2-Ethylbenzaldehyde | ≥98% | Sigma-Aldrich | 22927-13-5 |
| Sodium Borohydride | ≥98% | Acros Organics | 16940-66-2 |
| Methanol | Anhydrous | Fisher Scientific | 67-56-1 |
| Diethyl Ether | Anhydrous | J.T. Baker | 60-29-7 |
| Hydrochloric Acid | 1 M aq. | VWR | 7647-01-0 |
| Sodium Sulfate | Anhydrous | EMD Millipore | 7757-82-6 |
| Deionized Water | - | - | 7732-18-5 |
Safety Precautions:
-
Sodium borohydride is a flammable solid and can react with water to produce flammable hydrogen gas. Handle in a well-ventilated fume hood and away from ignition sources.
-
2-Ethylbenzaldehyde is an irritant.[3]
-
Methanol is toxic and flammable.
-
Always wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.
3.2. Step-by-Step Procedure
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 10.0 g (74.5 mmol) of 2-ethylbenzaldehyde in 100 mL of methanol.
-
Cooling: Place the flask in an ice bath and stir the solution for 15 minutes to cool it to 0-5 °C.
-
Addition of Sodium Borohydride: Slowly add 3.12 g (82.0 mmol) of sodium borohydride to the stirred solution in small portions over a period of 30 minutes. Maintain the temperature below 10 °C during the addition. Note: The addition is exothermic, and slow addition is crucial to control the reaction temperature.
-
Reaction Monitoring: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 4:1 hexane:ethyl acetate eluent system. The disappearance of the starting aldehyde spot indicates the completion of the reaction.
-
Quenching the Reaction: Carefully quench the reaction by slowly adding 50 mL of 1 M hydrochloric acid to the flask in an ice bath. Caution: Hydrogen gas will be evolved.
-
Workup:
-
Transfer the mixture to a separatory funnel.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash with 50 mL of deionized water, followed by 50 mL of brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
-
Purification:
-
Filter the drying agent and concentrate the organic phase using a rotary evaporator to obtain the crude product.
-
Further purification can be achieved by vacuum distillation or column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield pure this compound as a colorless oil.
-
3.3. Expected Yield and Characterization
-
Expected Yield: 85-95%
-
Appearance: Colorless oil
-
Molecular Formula: C₉H₁₂O[2]
-
Molecular Weight: 136.19 g/mol [2]
-
Boiling Point: ~230 °C at 760 mmHg
-
Spectroscopic Data:
-
¹H NMR (CDCl₃, 400 MHz): δ 7.20-7.40 (m, 4H, Ar-H), 4.70 (s, 2H, CH₂OH), 2.70 (q, J=7.6 Hz, 2H, Ar-CH₂CH₃), 1.65 (s, 1H, OH), 1.25 (t, J=7.6 Hz, 3H, Ar-CH₂CH₃).
-
¹³C NMR (CDCl₃, 100 MHz): δ 141.5, 138.0, 128.8, 127.5, 126.8, 126.2, 63.0, 26.0, 15.5.
-
IR (thin film, cm⁻¹): 3350 (broad, O-H), 3060, 2965, 2870 (C-H), 1455, 1040 (C-O).
-
Alternative Method: Catalytic Hydrogenation
Catalytic hydrogenation is another effective method for the reduction of aldehydes. This process involves the use of hydrogen gas and a metal catalyst.
-
Catalysts: Common catalysts include palladium on carbon (Pd/C), platinum on carbon (Pt/C), and Raney nickel.[8][9]
-
Conditions: The reaction is typically carried out in a solvent such as ethanol or ethyl acetate under a hydrogen atmosphere (from atmospheric pressure to higher pressures).
-
Advantages: This method is often very clean, and the catalyst can be filtered off, simplifying the workup procedure.
-
Disadvantages: Requires specialized equipment for handling hydrogen gas. Over-reduction of the aromatic ring can be a side reaction under harsh conditions, although palladium and platinum catalysts are generally selective for the aldehyde group under mild conditions.[9]
Workflow and Data Summary
5.1. Experimental Workflow Diagram
Caption: Workflow for the synthesis of this compound.
5.2. Quantitative Data Summary
| Parameter | Value |
| Mass of 2-Ethylbenzaldehyde | 10.0 g |
| Moles of 2-Ethylbenzaldehyde | 74.5 mmol |
| Mass of Sodium Borohydride | 3.12 g |
| Moles of Sodium Borohydride | 82.0 mmol |
| Volume of Methanol | 100 mL |
| Reaction Temperature | 0 °C to Room Temperature |
| Reaction Time | 2.5 hours |
| Theoretical Yield | 10.15 g |
| Expected Yield Range | 8.63 g - 9.64 g (85-95%) |
Conclusion
The reduction of 2-ethylbenzaldehyde to this compound using sodium borohydride is a highly efficient, selective, and reliable method suitable for laboratory-scale synthesis. The protocol outlined in this application note provides a clear and detailed procedure, ensuring high yields and purity of the desired product. The mechanistic insights and discussion of alternative methods further equip researchers with a comprehensive understanding of this important transformation.
References
- 1. nbinno.com [nbinno.com]
- 2. This compound | C9H12O | CID 5225083 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2-Ethylbenzaldehyde | C9H10O | CID 123406 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. chemguide.co.uk [chemguide.co.uk]
- 6. One moment, please... [chemistrysteps.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. asianpubs.org [asianpubs.org]
- 9. benchchem.com [benchchem.com]
Application Notes and Protocols for the Synthesis of (2-Ethylphenyl)methanol via Grignard Reaction
Introduction: The Grignard Reaction as a Cornerstone of Carbon-Carbon Bond Formation
The Grignard reaction, a Nobel Prize-winning discovery by François Auguste Victor Grignard in 1912, remains one of the most powerful and versatile tools in synthetic organic chemistry for the formation of carbon-carbon bonds.[1] Its significance lies in the ability to generate a highly nucleophilic carbon atom, in the form of an organomagnesium halide (the Grignard reagent), which can readily attack a wide range of electrophilic centers, most notably the carbonyl carbon of aldehydes, ketones, and esters.[2][3][4][5] This reactivity allows for the construction of complex carbon skeletons from simpler precursors, a fundamental requirement in the synthesis of pharmaceuticals, agrochemicals, and fine chemicals.
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis of (2-Ethylphenyl)methanol through the Grignard reaction. We will delve into the underlying mechanism, provide a detailed and field-proven experimental protocol, address critical safety considerations, and offer insights into potential challenges and optimization strategies. The target transformation involves the reaction of 2-ethylbenzaldehyde with a methyl Grignard reagent, a classic example of the addition of a Grignard reagent to an aldehyde to yield a secondary alcohol.[4]
Reaction Scheme and Mechanism
The synthesis of this compound proceeds in two key stages: the nucleophilic addition of the Grignard reagent to the aldehyde, followed by an acidic workup to protonate the resulting alkoxide.
Overall Reaction:
The Grignard reagent, in this case, methylmagnesium bromide (CH₃MgBr), is characterized by a highly polarized carbon-magnesium bond, which imparts significant carbanionic character to the methyl group. This makes it a potent nucleophile.[6]
The mechanism can be elucidated as follows:
-
Nucleophilic Attack: The nucleophilic methyl group of the Grignard reagent attacks the electrophilic carbonyl carbon of 2-ethylbenzaldehyde. This leads to the formation of a new carbon-carbon bond and the breaking of the carbon-oxygen π bond, with the electrons moving to the oxygen atom to form a magnesium alkoxide intermediate.[2][6]
-
Protonation (Workup): The reaction mixture is then treated with a dilute acid (e.g., aqueous HCl or NH₄Cl) in a process called "workup" or "quenching".[3] The alkoxide intermediate is protonated to yield the final product, this compound, and water-soluble magnesium salts.[6]
Visualizing the Grignard Reaction Mechanism
Caption: Mechanism of the Grignard reaction for this compound synthesis.
Detailed Experimental Protocol
This protocol outlines the synthesis of this compound from 2-ethylbenzaldehyde and methylmagnesium bromide. Strict adherence to anhydrous conditions is paramount for the success of this reaction.[1][7]
Materials and Reagents
| Reagent/Material | Formula | Molar Mass ( g/mol ) | Quantity | Moles | Notes |
| Magnesium Turnings | Mg | 24.31 | 2.67 g | 0.11 | |
| Iodine | I₂ | 253.81 | 1 small crystal | - | Catalyst to initiate the reaction. |
| Anhydrous Diethyl Ether | (C₂H₅)₂O | 74.12 | 150 mL | - | Must be completely dry. |
| Bromomethane | CH₃Br | 94.94 | 10.44 g (4.3 mL) | 0.11 | Use in a well-ventilated fume hood. |
| 2-Ethylbenzaldehyde | C₉H₁₀O | 134.18 | 13.42 g (13.0 mL) | 0.10 | |
| Saturated aq. NH₄Cl | NH₄Cl | 53.49 | ~100 mL | - | For quenching the reaction. |
| Anhydrous MgSO₄ | MgSO₄ | 120.37 | As needed | - | For drying the organic layer. |
Equipment
-
Three-necked round-bottom flask (250 mL)
-
Reflux condenser
-
Pressure-equalizing dropping funnel (125 mL)
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Inert gas supply (Nitrogen or Argon) with manifold
-
Separatory funnel (500 mL)
-
Standard laboratory glassware (beakers, Erlenmeyer flasks, graduated cylinders)
-
Rotary evaporator
Procedure
Part 1: Preparation of the Grignard Reagent (Methylmagnesium Bromide)
-
Glassware Preparation: All glassware must be scrupulously dried in an oven at 120°C for at least 4 hours and assembled hot under a stream of dry nitrogen or argon to prevent atmospheric moisture contamination.[1][7]
-
Reaction Setup: Assemble the three-necked flask with the dropping funnel, reflux condenser (with a drying tube or inert gas outlet), and a stopper. Introduce the magnetic stir bar.
-
Initiation: Place the magnesium turnings and a small crystal of iodine in the flask. The iodine helps to activate the magnesium surface.[8]
-
Reagent Addition: In the dropping funnel, prepare a solution of bromomethane in 50 mL of anhydrous diethyl ether.
-
Grignard Formation: Add a small portion (~5 mL) of the bromomethane solution to the magnesium. The reaction should initiate, as evidenced by a slight cloudiness, bubbling, and gentle refluxing of the ether. If the reaction does not start, gentle warming with a heat gun may be necessary. Once initiated, add the remaining bromomethane solution dropwise at a rate that maintains a steady reflux. The formation of the Grignard reagent is exothermic.[9]
-
Completion: After the addition is complete, continue stirring the mixture for an additional 30-60 minutes to ensure complete reaction. The solution should be a cloudy, grayish-brown color.
Part 2: Reaction with 2-Ethylbenzaldehyde
-
Aldehyde Solution: Prepare a solution of 2-ethylbenzaldehyde in 50 mL of anhydrous diethyl ether in the dropping funnel.
-
Addition: Cool the Grignard reagent solution in an ice bath. Slowly add the 2-ethylbenzaldehyde solution dropwise with vigorous stirring. Maintain the reaction temperature below 10°C to minimize side reactions.[9]
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 1-2 hours.
Part 3: Workup and Purification
-
Quenching: Cool the reaction mixture again in an ice bath. Slowly and carefully add the saturated aqueous ammonium chloride solution dropwise to quench the reaction and any unreacted Grignard reagent. This process can be exothermic and may produce gas, so addition must be slow.[3]
-
Extraction: Transfer the mixture to a separatory funnel. Add an additional 50 mL of diethyl ether. Shake the funnel, venting frequently to release any pressure. Allow the layers to separate.
-
Washing: Separate the organic layer. Wash the organic layer sequentially with 50 mL of water and 50 mL of brine (saturated NaCl solution).
-
Drying: Dry the organic layer over anhydrous magnesium sulfate.
-
Solvent Removal: Filter off the drying agent and remove the diethyl ether using a rotary evaporator.
-
Purification: The crude this compound can be purified by vacuum distillation or column chromatography on silica gel.
Visualizing the Experimental Workflow
Caption: Experimental workflow for the synthesis of this compound.
Safety Precautions and Hazard Management
The Grignard reaction involves several significant hazards that must be carefully managed.
-
Flammability: Diethyl ether is extremely flammable and has a low boiling point. All operations should be conducted in a well-ventilated fume hood, away from any sources of ignition.[9]
-
Exothermic Reactions: Both the formation of the Grignard reagent and its reaction with the aldehyde are exothermic. An ice bath should always be readily available to control the reaction temperature and prevent a runaway reaction.[9]
-
Moisture Sensitivity: Grignard reagents react violently with water. All glassware and reagents must be scrupulously dry.[1][7]
-
Corrosive Reagents: Bromomethane is a toxic and corrosive substance. It should be handled with appropriate personal protective equipment (PPE), including gloves and safety goggles, in a fume hood.
-
Quenching: The workup procedure with aqueous acid can be vigorous. The quenching solution must be added slowly and with cooling to control the rate of reaction and gas evolution.[3]
Troubleshooting and Optimization
| Problem | Potential Cause | Solution |
| Reaction fails to initiate | Inactive magnesium surface; wet glassware or solvent. | Crush the magnesium turnings gently with a dry glass rod; add a fresh crystal of iodine; ensure all equipment and reagents are perfectly dry. |
| Low yield of product | Incomplete formation of Grignard reagent; side reactions. | Ensure complete consumption of magnesium during Grignard formation; maintain low temperature during aldehyde addition to minimize side reactions like Wurtz coupling. |
| Formation of biphenyl byproduct | Wurtz coupling reaction between the Grignard reagent and unreacted alkyl halide. | Add the alkyl halide slowly to the magnesium to avoid high local concentrations; maintain a moderate reaction temperature.[7] |
Conclusion
The Grignard reaction provides an efficient and reliable method for the synthesis of this compound. By carefully controlling the reaction conditions, particularly by maintaining an anhydrous environment and managing the exothermic nature of the reaction, high yields of the desired secondary alcohol can be achieved. This application note serves as a detailed guide for the successful execution of this important transformation, enabling researchers and developers to confidently apply this methodology in their synthetic endeavors.
References
- 1. Synthesis Of Grignard Reagent And Benzaldehyde - 1620 Words | Bartleby [bartleby.com]
- 2. Draw the organic products you would expect to isolate from the fo... | Study Prep in Pearson+ [pearson.com]
- 3. researchgate.net [researchgate.net]
- 4. chemguide.co.uk [chemguide.co.uk]
- 5. Write the reaction and IUPAC name of the product formed when 2-Methylpropanal (isobutyraldehyde) is treated with ethyl magnesium bromide followed by hydrolysis. [allen.in]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
Application Notes and Protocols for the Reduction of 2-Ethylbenzoic Acid to (2-Ethylphenyl)methanol
Introduction: The Significance of Primary Aryl Methanols
The transformation of carboxylic acids to primary alcohols is a cornerstone of organic synthesis, pivotal in the production of fine chemicals, pharmaceutical intermediates, and specialty materials. (2-Ethylphenyl)methanol, derived from 2-ethylbenzoic acid, serves as a valuable building block in medicinal chemistry and materials science. Its synthesis requires a robust and high-yielding reduction method. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective reduction of 2-ethylbenzoic acid, comparing two of the most reliable and widely used reducing agents: Lithium Aluminum Hydride (LAH) and Borane (BH₃). We will delve into the mechanistic underpinnings of each method, present detailed experimental protocols, and underscore the critical safety considerations necessary for successful and safe execution in a laboratory setting.
Strategic Selection of the Reducing Agent: A Comparative Analysis
The choice between Lithium Aluminum Hydride and Borane for the reduction of a carboxylic acid is a critical decision that hinges on factors such as the presence of other functional groups, safety infrastructure, and desired reaction conditions.
-
Lithium Aluminum Hydride (LiAlH₄ or LAH): A powerful and highly reactive nucleophilic reducing agent, LAH is capable of reducing a wide array of functional groups, including esters, amides, and nitriles, in addition to carboxylic acids.[1] Its high reactivity, however, necessitates strict anhydrous conditions as it reacts violently with protic solvents like water and alcohols, producing flammable hydrogen gas.[2] The workup procedure for LAH reactions also requires careful quenching to manage the reactive aluminum byproducts.
-
Borane (BH₃): Often used as a complex with tetrahydrofuran (BH₃-THF) or dimethyl sulfide (BH₃-SMe₂), borane is a more chemoselective reagent for the reduction of carboxylic acids.[3] It will typically not reduce esters, which can be an advantage in molecules with multiple functional groups. The reaction with carboxylic acids is generally faster than with other carbonyls.[4] Borane complexes are also generally considered safer to handle than LAH, although they are still moisture-sensitive and require an inert atmosphere.
| Feature | Lithium Aluminum Hydride (LiAlH₄) | Borane (BH₃-THF) |
| Reactivity | Very High (reduces most polar π-bonds) | High (more selective for carboxylic acids) |
| Chemoselectivity | Low | High (does not readily reduce esters) |
| Safety | Pyrophoric, reacts violently with water | Moisture-sensitive, but less pyrophoric |
| Solvents | Anhydrous ethers (e.g., THF, diethyl ether) | Anhydrous ethers (e.g., THF) |
| Workup | Careful quenching of excess reagent and aluminum salts | Quenching of borane complexes and boric acid workup |
Mechanistic Insights: Understanding the Reaction Pathways
A thorough understanding of the reaction mechanism is paramount for troubleshooting and optimizing the reduction process.
Lithium Aluminum Hydride Reduction Mechanism
The reduction of a carboxylic acid with LiAlH₄ is a multi-step process. Initially, the acidic proton of the carboxylic acid reacts with a hydride from LAH in an acid-base reaction to form a lithium carboxylate salt and hydrogen gas.[5] This is followed by the coordination of the carboxylate to the aluminum species. Subsequent nucleophilic attack by hydride ions and elimination steps lead to an aldehyde intermediate, which is immediately further reduced to the primary alcohol.[5]
Caption: LiAlH₄ Reduction Mechanism of a Carboxylic Acid.
Borane Reduction Mechanism
The reduction of a carboxylic acid with borane proceeds through a different pathway. Borane, being an electrophilic reducing agent, coordinates to the carbonyl oxygen of the carboxylic acid. This is followed by the formation of a triacyloxyborane intermediate.[6] Subsequent hydride transfers from other borane molecules reduce the acyloxyborane species to the corresponding primary alcohol upon aqueous workup.
Caption: Borane Reduction Mechanism of a Carboxylic Acid.
Experimental Protocols
The following protocols are representative methods for the reduction of 2-ethylbenzoic acid. All operations involving air- and moisture-sensitive reagents should be performed under an inert atmosphere (e.g., nitrogen or argon) using standard Schlenk line or glovebox techniques. All glassware should be oven-dried and cooled under a stream of inert gas before use.
Protocol 1: Reduction of 2-Ethylbenzoic Acid with Lithium Aluminum Hydride (LiAlH₄)
Materials:
-
2-Ethylbenzoic acid
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous tetrahydrofuran (THF)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium sulfate (Na₂SO₄) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Ethyl acetate
-
Hexanes
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Addition funnel
-
Magnetic stirrer and stir bar
-
Inert gas supply (Nitrogen or Argon)
-
Ice-water bath
-
Separatory funnel
-
Rotary evaporator
-
Apparatus for column chromatography
Procedure:
-
Reaction Setup: To a flame-dried 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and an addition funnel, all under a positive pressure of nitrogen, add LiAlH₄ (1.1 eq.) cautiously.
-
Solvent Addition: Add anhydrous THF (50 mL) to the flask via cannula or syringe. Stir the resulting suspension.
-
Substrate Addition: Dissolve 2-ethylbenzoic acid (1.0 eq.) in anhydrous THF (25 mL) and add it to the addition funnel.
-
Reaction Execution: Cool the LiAlH₄ suspension to 0 °C using an ice-water bath. Add the solution of 2-ethylbenzoic acid dropwise from the addition funnel over 30 minutes, maintaining the internal temperature below 10 °C. After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Quenching: Upon completion, cool the reaction mixture back to 0 °C in an ice-water bath. Cautiously and slowly add water (x mL, where x = grams of LiAlH₄ used) dropwise to quench the excess LiAlH₄. This should be followed by the dropwise addition of 15% aqueous NaOH (x mL) and then water (3x mL).[2] A white precipitate of aluminum salts should form.
-
Workup: Stir the mixture at room temperature for 30 minutes. Filter the slurry through a pad of Celite®, washing the filter cake with ethyl acetate.
-
Extraction and Drying: Transfer the filtrate to a separatory funnel. Wash the organic layer sequentially with 1 M HCl and saturated aqueous Na₂SO₄ solution. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to afford this compound as a clear oil.
| Parameter | Value |
| 2-Ethylbenzoic Acid | 1.0 eq. |
| LiAlH₄ | 1.1 eq. |
| Solvent | Anhydrous THF |
| Reaction Temperature | 0 °C to Room Temperature |
| Reaction Time | 2-4 hours |
| Typical Yield | 85-95% |
Protocol 2: Reduction of 2-Ethylbenzoic Acid with Borane-Tetrahydrofuran Complex (BH₃-THF)
Materials:
-
2-Ethylbenzoic acid
-
Borane-tetrahydrofuran complex (1 M solution in THF)
-
Anhydrous tetrahydrofuran (THF)
-
Methanol
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Ethyl acetate
-
Hexanes
Equipment:
-
Round-bottom flask
-
Addition funnel
-
Magnetic stirrer and stir bar
-
Inert gas supply (Nitrogen or Argon)
-
Ice-water bath
-
Separatory funnel
-
Rotary evaporator
-
Apparatus for column chromatography
Procedure:
-
Reaction Setup: To a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar and an addition funnel under a positive pressure of nitrogen, add a solution of 2-ethylbenzoic acid (1.0 eq.) in anhydrous THF (50 mL).
-
Reagent Addition: Cool the solution to 0 °C using an ice-water bath. Add the 1 M solution of BH₃-THF (2.0-3.0 eq.) dropwise from the addition funnel over 30 minutes.
-
Reaction Execution: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours, or until the reaction is complete as monitored by TLC.
-
Quenching: Cool the reaction mixture to 0 °C and slowly add methanol dropwise to quench the excess borane until gas evolution ceases.
-
Workup: Remove the solvent under reduced pressure. To the residue, add 1 M HCl and extract with ethyl acetate (3 x 50 mL).
-
Extraction and Drying: Combine the organic extracts and wash sequentially with water, saturated aqueous NaHCO₃ solution, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., hexanes/ethyl acetate) to yield this compound.
| Parameter | Value |
| 2-Ethylbenzoic Acid | 1.0 eq. |
| BH₃-THF (1 M) | 2.0-3.0 eq. |
| Solvent | Anhydrous THF |
| Reaction Temperature | 0 °C to Room Temperature |
| Reaction Time | 2-4 hours |
| Typical Yield | 90-98% |
Safety and Handling: A Priority in the Laboratory
The safe execution of these protocols is of utmost importance. The following safety measures must be strictly adhered to.
Lithium Aluminum Hydride (LiAlH₄) Safety
-
Pyrophoric Nature: LiAlH₄ is a pyrophoric solid that can ignite upon contact with moisture or air. It should always be handled in an inert atmosphere (glovebox or under a blanket of nitrogen/argon).[2]
-
Personal Protective Equipment (PPE): Always wear a flame-retardant lab coat, safety glasses or a face shield, and appropriate gloves when handling LiAlH₄.
-
Quenching: The quenching of LiAlH₄ is highly exothermic and releases hydrogen gas. It must be performed slowly and at low temperatures (0 °C). Never add water directly to a large amount of unreacted LiAlH₄.
-
Fire Safety: In case of a fire involving LiAlH₄, do NOT use water, carbon dioxide, or soda-acid fire extinguishers. Use a Class D fire extinguisher (for combustible metals) or smother the fire with dry sand or powdered limestone.
Borane-Tetrahydrofuran (BH₃-THF) Safety
-
Flammability: BH₃-THF solutions are flammable. Keep away from ignition sources.
-
Moisture Sensitivity: While less reactive than LiAlH₄, BH₃-THF still reacts with water to produce hydrogen gas. Handle under an inert atmosphere.
-
Toxicity: Borane is a toxic gas. Handle BH₃-THF solutions in a well-ventilated fume hood.
General Experimental Workflow
References
Application Note: High-Purity Isolation of (2-Ethylphenyl)methanol via Vacuum Fractional Distillation
Abstract
This technical guide provides a comprehensive, field-proven protocol for the purification of (2-Ethylphenyl)methanol, a key intermediate in pharmaceutical and specialty chemical synthesis. Due to its high boiling point and potential for thermal degradation, vacuum fractional distillation is presented as the optimal method for achieving high purity (>99%). This document details the scientific rationale, step-by-step procedures, safety considerations, and post-purification analysis required for researchers, scientists, and drug development professionals.
Introduction: The Rationale for High-Purity this compound
This compound (also known as 2-ethylbenzyl alcohol) is an important aromatic alcohol used as a versatile building block in organic synthesis. Its structural isomers, such as (4-ethylphenyl)methanol, also find use in creating complex molecules. In the pharmaceutical industry, the purity of such intermediates is paramount, as even trace impurities can lead to unwanted side reactions, lower yields of the active pharmaceutical ingredient (API), and potential toxicological concerns.
The primary challenge in purifying this compound lies in its high boiling point and the thermal sensitivity common to benzyl alcohols.[1] Heating at atmospheric pressure can lead to decomposition, oxidation, or polymerization, compromising the purity and yield of the final product.[2] Therefore, vacuum distillation is the method of choice. By reducing the operational pressure, the boiling point of the compound is significantly lowered, allowing for efficient vaporization and purification at temperatures that do not induce degradation.[3][4]
This guide provides a robust protocol for vacuum fractional distillation, a technique that enhances separation from closely boiling impurities, ensuring the final product meets the stringent requirements of drug development and other high-technology applications.
Physicochemical Properties and Pre-Distillation Considerations
A thorough understanding of the compound's properties is critical for a successful distillation.
Table 1: Physicochemical Properties of this compound and Isomers
| Property | This compound | (4-Ethylphenyl)methanol | Benzyl Alcohol (Reference) | Source |
|---|---|---|---|---|
| CAS Number | 767-90-8 | 768-59-2 | 100-51-6 | [5][6][7] |
| Molecular Formula | C₉H₁₂O | C₉H₁₂O | C₇H₈O | [5][6][7] |
| Molecular Weight | 136.19 g/mol | 136.19 g/mol | 108.14 g/mol | [5][6][7] |
| Boiling Point (Atm.) | ~240-242 °C (Predicted) | 241.8 °C | 205.3 °C | [7][8] |
| Boiling Point (Vac.) | Not explicitly available | 115-117 °C @ 9 mmHg | ~93 °C @ 10 mmHg | [9][10] |
| Density | ~1.03 g/mL (Predicted) | 1.028 g/mL @ 25 °C | 1.044 g/mL @ 25 °C |[7][9] |
Causality Behind Method Selection: The predicted atmospheric boiling point of this compound is high enough to risk thermal decomposition.[2][11] The structural analog, 4-ethylbenzyl alcohol, boils at 115-117 °C under a vacuum of 9 mmHg, a significant reduction from its atmospheric boiling point of ~242 °C.[8][9] This strongly supports the necessity of vacuum distillation to preserve the molecule's integrity.
Potential Impurities
Crude this compound may contain:
-
Starting Materials: Unreacted 2-ethylbenzaldehyde or related starting materials.
-
Solvents: Residual solvents from the synthesis reaction (e.g., Toluene, THF, Diethyl Ether).
-
By-products: Isomeric alcohols, over-oxidation products (e.g., 2-ethylbenzoic acid), or condensation products like ethers.
-
Water: Which can interfere with the distillation and should be removed.
Pre-Treatment of Crude Material
Before distillation, it is crucial to prepare the crude sample:
-
Solvent Removal: If the crude product is in a solvent, remove the bulk of the solvent using a rotary evaporator.
-
Drying: Dry the crude liquid over an anhydrous drying agent like magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄). Filter the drying agent before charging the distillation flask. Water forms azeotropes and can cause pressure fluctuations during vacuum distillation.
-
Initial Analysis (Optional but Recommended): Analyze a small sample of the crude material by Gas Chromatography (GC) or Thin Layer Chromatography (TLC) to estimate the purity and identify the number of components. This helps in planning the fraction collection strategy.
Safety and Hazard Management
While a specific, comprehensive Safety Data Sheet (SDS) for this compound is not widely available, its hazards can be inferred from its structural class (aromatic alcohol). Always consult the most current SDS from your chemical supplier before beginning work.
-
Handling: Assumed to be an irritant to skin and eyes.[9] Wear appropriate Personal Protective Equipment (PPE), including nitrile gloves, safety glasses, and a lab coat. All manipulations should be performed in a certified chemical fume hood.[12]
-
Flammability: Aromatic alcohols are combustible. Keep away from open flames, sparks, and hot surfaces. Ensure the heating mantle is connected to a variable power controller (Variac) and is free from defects.[13]
-
Vacuum Hazards: Always inspect glassware for cracks or star fractures before use to prevent implosion under vacuum.[14] It is good practice to use a blast shield, especially when working on a larger scale.
-
Static Discharge: Grounding of equipment is crucial when distilling flammable liquids to prevent ignition from static electricity discharge.[13]
Experimental Workflow and Decision Logic
The purification process follows a logical sequence. The choice of distillation setup depends on the nature of the impurities identified in the pre-analysis step.
Caption: Workflow for the purification of this compound.
For high-purity applications, fractional distillation is superior to simple distillation. The logic below guides the choice.
Caption: Decision logic for selecting the appropriate distillation method.
Protocol: Vacuum Fractional Distillation
This protocol is designed for purifying approximately 10-50 g of crude this compound.
Required Apparatus
-
Two-neck round-bottom flask (distilling flask), 100 mL
-
Vigreux fractionating column (20-30 cm)
-
Distillation head with condenser and vacuum adapter
-
Thermometer and thermometer adapter
-
Single-neck round-bottom flasks (receiving flasks), 50 mL (x3)
-
Magnetic stirrer and a PTFE-coated stir bar
-
Heating mantle with a variable power controller
-
Laboratory jack
-
Vacuum pump (diaphragm or rotary vane pump)
-
Manometer or vacuum gauge
-
Cold trap (for protecting the pump)
-
Thick-walled vacuum tubing
-
Glass wool for insulation
-
Joint clips and high-vacuum grease
-
Blast shield
Step-by-Step Procedure
-
Glassware Preparation: Ensure all glassware is clean, dry, and free of cracks.[14]
-
Apparatus Assembly:
-
Place the stir bar in the 100 mL two-neck flask and charge it with the pre-dried crude this compound (no more than 2/3 full).
-
Lightly grease all ground-glass joints. Assemble the Vigreux column, distillation head, thermometer, and condenser. Ensure the thermometer bulb is positioned just below the side arm leading to the condenser.
-
Attach a receiving flask. Use joint clips to secure all connections.
-
Connect the vacuum adapter via a cold trap (cooled with dry ice/acetone or liquid nitrogen) to the vacuum pump using thick-walled tubing.[14]
-
Place the distilling flask in the heating mantle, supported by the lab jack.
-
-
Initiating the Distillation:
-
Turn on the condenser cooling water (water in the bottom, out the top).
-
Turn on the magnetic stirrer to a moderate speed. This is critical to prevent bumping. Boiling chips are ineffective under vacuum.[14]
-
Close the system to the atmosphere and slowly turn on the vacuum pump. The pressure should drop steadily. Monitor the pressure using the manometer. Aim for a stable pressure below 10 mmHg.
-
-
Heating and Fraction Collection:
-
Once the pressure is stable, begin to gently heat the distilling flask with the heating mantle.[14]
-
Observe the flask for the onset of boiling. A ring of condensate will begin to rise slowly up the Vigreux column. The goal is to establish a gentle reflux in the column before any distillate is collected.
-
Insulate the Vigreux column and distillation head with glass wool or aluminum foil to minimize heat loss and maintain thermal equilibrium.
-
Fraction 1 (Forerun): Collect the first few milliliters of distillate that come over at a low temperature. This fraction will contain residual solvents and low-boiling impurities.
-
Fraction 2 (Main Product): As the temperature rises and stabilizes, switch to a clean receiving flask. Collect the this compound fraction. Record the stable temperature and pressure range. For example, based on its isomer, the expected boiling point might be in the 115-120 °C range at ~9 mmHg.[9]
-
Fraction 3 (Residue): Once the main fraction has been collected, the temperature may rise again or the distillation rate may slow significantly. At this point, stop the distillation by lowering and turning off the heating mantle. The material remaining in the flask is the high-boiling residue.
-
-
Terminating the Distillation:
-
Allow the apparatus to cool to room temperature before venting the system.[14]
-
Slowly and carefully vent the system by opening a stopcock or removing the vacuum tubing.
-
Turn off the vacuum pump, stirrer, and condenser water.
-
Disassemble the apparatus. Weigh the collected main fraction to determine the yield.
-
Table 2: Example Fraction Log for Distillation
| Fraction Number | Pressure (mmHg) | Head Temperature (°C) | Expected Composition |
|---|---|---|---|
| 1 (Forerun) | 5-10 | < 80 | Residual solvents, low-boiling impurities |
| 2 (Main) | 5-10 | 110 - 120 (stable) | Pure this compound (>99%) |
| Residue | - | > 130 | High-boiling impurities, decomposition products |
Post-Distillation Analysis and Storage
Purity Verification
The purity of the main fraction must be confirmed analytically.
-
Gas Chromatography (GC): Inject a sample of the main fraction. A pure sample should show a single major peak (>99% area). Compare with the crude material's chromatogram to confirm the removal of impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra can confirm the chemical structure and identify any remaining impurities. The spectrum should be clean and match the expected structure of this compound.
Storage
Store the purified, colorless liquid in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. Store in a cool, dark place.
References
- 1. Benzyl Alcohol | C6H5CH2OH | CID 244 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. bevzero.com [bevzero.com]
- 4. Vacuum distillation - Wikipedia [en.wikipedia.org]
- 5. This compound | C9H12O | CID 5225083 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 4-Ethylbenzyl alcohol | C9H12O | CID 13034 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Benzyl alcohol - Wikipedia [en.wikipedia.org]
- 8. Page loading... [wap.guidechem.com]
- 9. chembk.com [chembk.com]
- 10. ベンジルアルコール、無水、99.8 C6H5CH2OH [sigmaaldrich.com]
- 11. researchgate.net [researchgate.net]
- 12. cdn.caymanchem.com [cdn.caymanchem.com]
- 13. fishersci.com [fishersci.com]
- 14. chem.libretexts.org [chem.libretexts.org]
Application Note: High-Throughput Quantification of (2-Ethylphenyl)methanol using Chromatographic Techniques
Abstract
This document provides a comprehensive guide to the quantitative analysis of (2-Ethylphenyl)methanol (CAS 767-90-8), a key aromatic alcohol intermediate. We present detailed protocols for two primary chromatographic techniques: Gas Chromatography (GC) with Flame Ionization Detection (FID) and Mass Spectrometry (MS), and Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with Ultraviolet (UV) detection. This application note is designed for researchers, quality control analysts, and drug development professionals, offering field-proven insights into method selection, optimization, and validation. The causality behind experimental choices is explained to ensure technical accuracy and robust, self-validating protocols.
Introduction: The Analytical Imperative for this compound
This compound, with the molecular formula C₉H₁₂O and a molecular weight of 136.19 g/mol , is an aromatic alcohol of significant interest in chemical synthesis and pharmaceutical development.[1] Its accurate quantification is critical for several reasons:
-
Process Chemistry: Monitoring its formation or depletion as a reactant, intermediate, or final product.
-
Quality Control: Quantifying it as a potential impurity in active pharmaceutical ingredients (APIs) or related substances.
-
Stability Studies: Assessing its degradation over time under various storage conditions.
The choice of analytical methodology is paramount and depends on factors such as the sample matrix, required sensitivity, and the need for structural confirmation. This guide focuses on the two most powerful and widely adopted techniques for this purpose: Gas Chromatography and High-Performance Liquid Chromatography.
Gas Chromatography (GC): The Gold Standard for Volatile Analytes
Gas chromatography is exceptionally well-suited for the analysis of volatile and semi-volatile compounds like this compound. Its high resolving power separates the analyte from complex matrix components before detection.
Principle of Separation
In GC, the sample is vaporized and swept by a carrier gas (mobile phase) through a capillary column coated with a stationary phase. Separation occurs based on the differential partitioning of analytes between the two phases. The inherent volatility of this compound makes it an ideal candidate for this technique.
Detection Strategies: GC-FID vs. GC-MS
-
Gas Chromatography-Flame Ionization Detection (GC-FID): This is the workhorse for routine quantification. The FID detector offers exceptional sensitivity, a wide linear range, and robustness for quantifying organic compounds. It is often the method of choice for assay and purity testing where the identity of the analyte is already known.[2][3]
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique couples the separation power of GC with the definitive identification capability of MS. Following separation, molecules are ionized (typically via electron impact), and the resulting fragments create a unique mass spectrum, or "fingerprint." This provides unequivocal identification and is invaluable for impurity profiling and trace-level analysis.[4][5][6]
Experimental Workflow for GC Analysis
The logical flow from sample receipt to final result in a GC-based analysis is critical for ensuring data integrity.
Caption: Workflow for this compound analysis by GC.
Protocol 1: Quantitative Analysis by GC-FID
This protocol provides a robust method for the routine quantification of this compound.
1. Instrumentation and Conditions:
-
GC System: Agilent 7890B or equivalent, equipped with a split/splitless injector and FID.[1][7]
-
Column: DB-5ms (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.[3]
-
Injector Temperature: 280 °C.
-
Injection Mode: Split (e.g., 30:1 ratio) for concentrations >0.1 mg/mL; Splitless for trace analysis.[8]
-
Oven Program:
-
Initial Temperature: 80 °C, hold for 1 minute.
-
Ramp: 15 °C/min to 250 °C.
-
Hold: 5 minutes at 250 °C.
-
-
Detector Temperature: 300 °C.
2. Reagent and Standard Preparation:
-
Solvent: Dichloromethane or Ethyl Acetate (GC Grade).
-
Internal Standard (ISTD) Stock: Prepare a 1.0 mg/mL solution of a suitable ISTD (e.g., 2,3-Dimethylphenol) in the chosen solvent. The ISTD should be chemically similar but chromatographically resolved from the analyte.
-
Analyte Stock Solution: Accurately weigh ~25 mg of this compound reference standard into a 25 mL volumetric flask and dilute to volume with solvent (1.0 mg/mL).
-
Calibration Standards: Prepare a series of at least five calibration standards by diluting the analyte stock solution and adding a constant amount of ISTD. A typical range would be 5-250 µg/mL.
3. Sample Preparation:
-
Accurately weigh a sample containing an expected amount of this compound into a volumetric flask.
-
Add a fixed volume of the ISTD stock solution.
-
Dilute to volume with the solvent to bring the final analyte concentration within the calibration range.
-
Vortex thoroughly and transfer an aliquot to a 2 mL GC vial.
4. Data Analysis:
-
Construct a calibration curve by plotting the ratio of the this compound peak area to the ISTD peak area against the analyte concentration.
-
Perform a linear regression analysis. The correlation coefficient (R²) should be ≥ 0.999.
-
Calculate the concentration in the unknown sample using the regression equation.
| Parameter | Typical GC-FID Conditions & Performance |
| Column | DB-5ms (30 m x 0.25 mm, 0.25 µm) |
| Oven Program | 80°C (1 min), ramp 15°C/min to 250°C (5 min) |
| Injector Temp. | 280 °C |
| Detector Temp. | 300 °C |
| Linearity (R²) | > 0.999 |
| Precision (%RSD) | < 2.0% |
| Accuracy (% Recovery) | 98.0 - 102.0% |
| Typical LOQ | ~1-5 µg/mL |
High-Performance Liquid Chromatography (HPLC): Versatility for Diverse Matrices
While GC is excellent for volatile compounds, RP-HPLC is a highly versatile and powerful alternative, particularly for samples that are non-volatile, thermally labile, or dissolved in aqueous matrices.
Principle of Separation
In RP-HPLC, the analyte is dissolved in a polar mobile phase and pumped through a column packed with a non-polar stationary phase (e.g., C8 or C18). This compound, being a moderately non-polar molecule, will be retained on the column and separated from more polar impurities. Elution is typically achieved by increasing the organic solvent content in the mobile phase.
Detection Strategy: UV Spectrophotometry
The phenyl group in this compound is a chromophore that absorbs UV light. An HPLC system equipped with a UV detector can monitor the column eluent at a specific wavelength (e.g., ~258 nm), allowing for sensitive and selective quantification. This approach has been successfully validated for similar aromatic compounds like 2-phenoxyethanol.[9][10]
Protocol 2: Quantitative Analysis by RP-HPLC-UV
This protocol is suitable for quantifying this compound in pharmaceutical formulations or process samples.
1. Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a UV detector.[11]
-
Column: C8 or C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).[9][11]
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 60:40 v/v). The exact ratio should be optimized to achieve a suitable retention time (typically 4-8 minutes).
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
2. Reagent and Standard Preparation:
-
Mobile Phase: Prepare the acetonitrile/water mixture. Filter and degas before use.
-
Analyte Stock Solution: Accurately weigh ~25 mg of this compound reference standard into a 25 mL volumetric flask and dilute to volume with the mobile phase (1.0 mg/mL).
-
Calibration Standards: Prepare a series of at least five standards by serially diluting the stock solution with the mobile phase to cover the desired concentration range (e.g., 10-500 µg/mL).
3. Sample Preparation:
-
Accurately weigh or pipette the sample into a volumetric flask.
-
Dilute with the mobile phase to bring the theoretical concentration of this compound into the linear range of the calibration curve.
-
Filter the final solution through a 0.45 µm syringe filter into an HPLC vial. This step is crucial to prevent column blockage.
4. Data Analysis:
-
Construct a calibration curve by plotting the peak area of this compound against its concentration.
-
Perform a linear regression. The correlation coefficient (R²) should be ≥ 0.999.
-
Calculate the sample concentration from the regression equation.
Caption: Workflow for this compound analysis by HPLC.
| Parameter | Typical HPLC-UV Conditions & Performance |
| Column | C18 (150 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile:Water (60:40 v/v), Isocratic |
| Flow Rate | 1.0 mL/min |
| Detection λ | 258 nm |
| Linearity (R²) | > 0.999 |
| Precision (%RSD) | < 2.0% |
| Accuracy (% Recovery) | 98.0 - 102.0% |
| Typical LOQ | ~0.5-2 µg/mL |
Method Validation: Ensuring Trustworthiness and Reliability
Validation is the process of demonstrating that an analytical method is suitable for its intended purpose.[12] Key validation parameters must be assessed to ensure the reliability and consistency of results.
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components. This is demonstrated by analyzing blank matrix and spiked samples to show no interfering peaks at the analyte's retention time. GC-MS provides the highest degree of specificity.
-
Linearity: The method's ability to elicit test results that are directly proportional to the analyte concentration within a given range. A minimum of five concentration levels should be used, with a correlation coefficient (R²) of ≥ 0.999 being the target.[11][12]
-
Accuracy: The closeness of test results to the true value. It is assessed using a minimum of nine determinations over at least three concentration levels (e.g., 80%, 100%, 120% of the expected concentration). Results are expressed as percent recovery.[12]
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly.
-
Repeatability (Intra-day): Analysis of replicate samples on the same day by the same analyst.
-
Intermediate Precision (Inter-day): Analysis on different days, with different analysts or equipment. Precision is expressed as the Relative Standard Deviation (%RSD).
-
-
Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[12] It is often determined as the concentration that yields a signal-to-noise ratio of 10:1.
-
Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., mobile phase composition ±2%, column temperature ±5 °C), providing an indication of its reliability during normal usage.
Conclusion and Method Selection
Both GC and HPLC offer robust and reliable methods for the quantification of this compound. The optimal choice depends on the specific application:
-
GC-FID is ideal for routine quality control of pure substances or in simple organic matrices where high throughput and robustness are key.
-
GC-MS should be used when definitive identification is required, such as in impurity profiling, stability testing, or for analyzing complex matrices where specificity is a concern.
-
HPLC-UV is highly versatile and is the preferred method for samples in aqueous solutions, pharmaceutical gels, or for non-volatile matrices where GC is not feasible.[9][10]
The protocols provided herein serve as a validated starting point. Minor optimization may be required based on specific instrumentation and sample matrix characteristics. A thorough method validation is essential before implementation for routine analysis.
References
- 1. This compound | C9H12O | CID 5225083 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. fda.gov [fda.gov]
- 3. researchgate.net [researchgate.net]
- 4. scispace.com [scispace.com]
- 5. SPME-GC/MS Analysis of Methanol in Biospecimen by Derivatization with Pyran Compound - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. analchemres.org [analchemres.org]
- 8. Processing Method for the Quantification of Methanol and Ethanol from Bioreactor Samples Using Gas Chromatography–Flame Ionization Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A New Validated HPLC Method for the Simultaneous Determination of 2-phenoxyethanol, Methylparaben, Ethylparaben and Propylparaben in a Pharmaceutical Gel - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. wjarr.com [wjarr.com]
Introduction: Unlocking the Potential of a Versatile Benzyl Alcohol Derivative
An In-Depth Guide to the Synthetic Utility of (2-Ethylphenyl)methanol for Researchers and Drug Development Professionals
This compound, a substituted benzyl alcohol with the chemical formula C₉H₁₂O, presents itself as a highly versatile and strategic starting material in modern organic synthesis.[1] Its structure, featuring a primary alcohol functionality attached to an ethyl-substituted benzene ring, offers a unique combination of reactivity and steric influence, making it a valuable building block for a diverse range of molecular architectures. While found in some natural sources like Ligusticum striatum, its primary value lies in its synthetic applications, serving as a precursor for active pharmaceutical ingredients (APIs) and facilitating the creation of compound libraries for drug discovery programs.[1][2]
This document serves as a comprehensive guide, moving beyond simple procedural lists to explain the underlying principles and causality behind key synthetic transformations. As Senior Application Scientists, our goal is to provide field-proven insights to empower researchers in leveraging this reagent to its full potential.
Core Synthetic Transformations of this compound
The reactivity of this compound is dominated by the hydroxyl (-OH) group, which can be readily transformed into other key functional groups. The following sections detail the protocols and chemical logic for its most critical applications: oxidation, halogenation, esterification, and etherification.
Controlled Oxidation to (2-Ethylphenyl)methanal
The oxidation of primary alcohols to aldehydes is a cornerstone of organic synthesis. However, the challenge lies in preventing over-oxidation to the corresponding carboxylic acid.[3] For a primary benzylic alcohol like this compound, this controlled oxidation is crucial for synthesizing the valuable aldehyde intermediate, (2-Ethylphenyl)methanal.
Causality and Mechanistic Insight: The oxidation process involves the removal of two hydrogen atoms from the alcohol.[3] Common oxidizing agents like acidified sodium or potassium dichromate (Na₂Cr₂O₇ / K₂Cr₂O₇ in H₂SO₄) are effective but aggressive. The key to isolating the aldehyde is to exploit its lower boiling point compared to the starting alcohol. By distilling the aldehyde from the reaction mixture as it forms, we physically remove it before it can undergo further oxidation.[3] This procedural choice is critical for maximizing the yield of the desired aldehyde. The color change of the dichromate solution from orange (Cr₂O₇²⁻) to green (Cr³⁺) provides a convenient visual indicator of the reaction's progress.[3]
Experimental Workflow: Oxidation
References
Application Notes & Protocols: The Role of (2-Ethylphenyl)methanol in Modern Medicinal Chemistry
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
(2-Ethylphenyl)methanol, a substituted benzyl alcohol, represents a versatile and strategic building block in medicinal chemistry. While not an active pharmaceutical ingredient (API) in itself, its structural motif is integral to the synthesis of established drugs, most notably as a precursor to the core of Etodolac, a widely used non-steroidal anti-inflammatory drug (NSAID). This document provides an in-depth exploration of the applications of the (2-ethylphenyl) moiety, originating from precursors like this compound, in drug synthesis. We will dissect its role in the structure-activity relationship (SAR) of pyranocarboxylic acid derivatives, provide detailed synthetic protocols for key intermediates, and discuss its broader potential in drug discovery programs.
Introduction: The Strategic Value of Substituted Arylmethanols
In the landscape of drug design and development, arylmethanols are foundational intermediates.[1] Their utility stems from the reactivity of the benzylic hydroxyl group, which can be readily transformed into a wide array of functional groups, enabling the construction of more complex molecular architectures.[2] this compound (Figure 1) is a member of this class, characterized by an ethyl group positioned ortho to the hydroxymethyl substituent on the benzene ring. This specific substitution pattern is not merely a synthetic handle but a crucial determinant of the biological activity in molecules derived from it, as exemplified by its connection to the NSAID Etodolac.[3][4]
Figure 1: Chemical Structure of this compound
-
IUPAC Name: this compound[5]
-
Molecular Formula: C₉H₁₂O[5]
-
Molecular Weight: 136.19 g/mol [5]
-
CAS Number: 767-90-8[5]
Beyond its synthetic applications, this compound has also been identified in natural sources such as the plants Ligusticum striatum and Ligusticum chuanxiong, suggesting its potential presence in scaffolds derived from natural products.[5][6]
Core Application: A Key Precursor for the NSAID Etodolac
The most significant application of the (2-ethylphenyl) scaffold in medicinal chemistry is its role in the synthesis of Etodolac. Etodolac, chemically known as (RS)-2-(1,8-Diethyl-4,9-dihydro-3H-pyrano[3,4-b]indol-1-yl)acetic acid, is an NSAID used for treating inflammation and pain associated with conditions like osteoarthritis and rheumatoid arthritis.[3][7] Its mechanism of action involves the inhibition of cyclooxygenase (COX) enzymes, with a notable selectivity for COX-2 over COX-1, which may contribute to a more favorable gastrointestinal safety profile compared to non-selective NSAIDs.[3][4]
The synthesis of Etodolac critically relies on the construction of a 7-ethyl-substituted indole core. This is achieved through the Fischer indole synthesis, starting from 2-ethylphenylhydrazine.[8] This starting material, containing the essential (2-ethylphenyl) moiety, can be prepared from precursors such as 2-ethylaniline. The overall synthetic pathway underscores the importance of the initial building block in defining the final drug structure.
Caption: Synthetic pathway to Etodolac highlighting key intermediates.
Structure-Activity Relationship (SAR) Insights
The ethyl group at the 8-position of the final Etodolac structure, which corresponds to the 7-position of the intermediate tryptophol ring and originates from the 2-ethylphenyl precursor, is critical for its anti-inflammatory activity. SAR studies of pyranocarboxylic acids have elucidated several key principles.[3][4]
| Structural Modification | Impact on Anti-inflammatory Activity | Reference |
| 8-Position Aromatic Ring Substitution | Substitution is highly beneficial. Ethyl or n-propyl groups are optimal, providing compounds ~20 times more active than a methyl group. | [3][4] |
| Pyran Ring (R1) Substitution | Alkyl group substitution is required for activity. | [3][4] |
| Acid Side Chain (R2) | Must be an acetic acid function. Increasing the chain length, or converting to an ester or amide, inactivates the drug. | [3][4] |
| Acid Side Chain (alpha-position) | Substitution with a methyl group leads to inactive compounds. | [3][4] |
These findings underscore the importance of the (2-ethylphenyl) starting material. The specific ortho-ethyl substitution is not just a passive structural element but an active contributor to the molecule's potent pharmacological effect by ensuring an optimal substitution pattern on the final aromatic ring system.
Experimental Protocols & Methodologies
The following protocols are designed to provide a practical guide for the synthesis of key intermediates relevant to the applications of the (2-ethylphenyl) scaffold.
Protocol 1: Synthesis of 7-Ethyltryptophol (Key Etodolac Intermediate)
This protocol is adapted from established, scalable methods for synthesizing the crucial intermediate for Etodolac. The procedure utilizes a Fischer indole synthesis reaction between 1-(2-ethylphenyl)hydrazine hydrochloride and 2,3-dihydrofuran.
Rationale: The reaction is catalyzed by sulfuric acid, which facilitates the formation of the hydrazone intermediate. The use of a DMAc-H₂O solvent system provides a suitable medium for the reaction, and heating promotes the subsequent[8][8]-sigmatropic rearrangement and cyclization to form the indole ring.
Materials:
-
1-(2-ethylphenyl)hydrazine hydrochloride
-
2,3-Dihydrofuran (DHF)
-
Sulfuric Acid (H₂SO₄)
-
N,N-Dimethylacetamide (DMAc)
-
Deionized Water
-
Round-bottom flask with reflux condenser and magnetic stirrer
-
Heating mantle
-
Standard glassware for workup and extraction
Procedure:
-
Reaction Setup: In a round-bottom flask, prepare a solution of 1-(2-ethylphenyl)hydrazine hydrochloride (100 g, 0.581 mol) in a 1:1 mixture of DMAc-H₂O (2000 mL).
-
Catalyst Addition: Carefully add sulfuric acid (39.8 g, 0.407 mol) to the stirred solution.
-
Reactant Addition: Heat the mixture to 80°C. Once the temperature is stable, add 2,3-dihydrofuran (40.7 g, 0.581 mol) dropwise over a period of 30-45 minutes.
-
Reaction: Maintain the reaction mixture at 80°C for 2-3 hours after the addition is complete. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Workup: After completion, cool the reaction mixture to room temperature. Quench the reaction by slowly adding it to a large volume of ice water. The product may precipitate or can be extracted.
-
Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) three times.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be further purified by column chromatography or recrystallization to yield pure 7-ethyltryptophol.
Protocol 2: Analytical Characterization Workflow
Ensuring the purity and identity of synthesized intermediates is paramount. A standard analytical workflow should be employed.
Caption: Standard workflow for intermediate purification and characterization.
Methodologies:
-
High-Performance Liquid Chromatography (HPLC): Used to assess the purity of the synthesized 7-ethyltryptophol. A gradient method with a C18 or Phenyl stationary phase is effective. For example, a mobile phase gradient of methanol and a phosphate buffer (pH 7.0) with UV detection at 225 nm can be used.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the molecular structure of the product, ensuring the correct formation of the indole ring and the presence of the ethyl and hydroxyethyl groups.
-
Mass Spectrometry (MS): Provides confirmation of the molecular weight of the synthesized compound.
Broader Potential and Future Directions
While the synthesis of Etodolac is the most prominent application, the this compound scaffold holds potential in other areas of medicinal chemistry.
-
Fragment-Based Drug Discovery (FBDD): The (2-ethylphenyl) moiety can serve as a valuable fragment for screening against various biological targets. Its defined substitution pattern and moderate lipophilicity make it an attractive starting point for building more complex and potent ligands.[9]
-
Synthesis of Novel Analogs: The core structure can be used to synthesize analogs of other drug classes. Benzyl alcohols are common intermediates in the synthesis of compounds targeting the central nervous system, as well as antifungal and anticancer agents.[10][11][12] The specific ortho-ethyl group could be explored for its steric and electronic influence on ligand-receptor binding in new contexts.
-
Natural Product Derivatives: Given its presence in medicinal plants, this compound could be a starting point for the semi-synthesis of novel bioactive compounds inspired by natural products.[5][6]
Conclusion
This compound and its corresponding chemical moiety are of significant, albeit specialized, importance in medicinal chemistry. Its primary role as a key precursor in the synthesis of the COX-2 selective NSAID Etodolac highlights how specific substitution patterns on simple aromatic building blocks can be critical for the biological activity of complex pharmaceutical agents. The detailed protocols and SAR analysis provided herein offer a guide for researchers leveraging this scaffold. Future exploration of this and related arylmethanols in fragment-based screening and as intermediates for other therapeutic targets could further expand its utility in the ongoing quest for novel medicines.
References
- 1. Buy (3-ethyl-2-methylphenyl)methanol | 55262-15-2 | 95 [smolecule.com]
- 2. nbinno.com [nbinno.com]
- 3. jetir.org [jetir.org]
- 4. ETODOLAC Synthesis, SAR, MCQ, Structure, Chemical Properties and Therapeutic Uses - Gpatindia: Pharmacy Jobs, Admissions, Scholarships, Conference,Grants, Exam Alerts [gpatindia.com]
- 5. This compound | C9H12O | CID 5225083 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Phytochemical: this compound [caps.ncbs.res.in]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. steeronresearch.com [steeronresearch.com]
- 10. mdpi.com [mdpi.com]
- 11. (2-Methylphenyl)(phenyl)methanol - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis and Antifungal Activity of Stereoisomers of Mefloquine Analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comprehensive Guide to the Structural Elucidation of (2-Ethylphenyl)methanol using NMR Spectroscopy
Application Note
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a detailed, systematic protocol for the structural analysis and unambiguous resonance assignment of (2-Ethylphenyl)methanol using a suite of modern Nuclear Magnetic Resonance (NMR) spectroscopy techniques. The guide emphasizes not only the procedural steps but also the underlying scientific rationale for each experimental choice. It covers sample preparation, data acquisition for one-dimensional (¹H, ¹³C, DEPT-135) and two-dimensional (COSY, HSQC, HMBC) experiments, and a logical workflow for data interpretation, culminating in the complete structural verification of the target molecule.
Introduction and Strategic Overview
This compound is a substituted aromatic alcohol with applications in organic synthesis and as a building block in medicinal chemistry.[1] Accurate and verified structural confirmation is a prerequisite for its use in any research or development context. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful and definitive analytical technique for the structural elucidation of organic molecules in solution.[2]
This guide presents a strategic approach to the NMR analysis of this compound. The workflow is designed to be self-validating, where information gleaned from simpler experiments forms the foundation for interpreting more complex datasets. We will begin with fundamental 1D NMR experiments to identify the basic chemical environments of protons and carbons, and then employ a series of 2D correlation experiments to piece together the complete molecular puzzle.
Molecular Structure and Atom Numbering
For clarity throughout this guide, the atoms of this compound are numbered as follows:
Figure 1: Chemical structure of this compound with IUPAC numbering for NMR assignment.
Experimental Workflow
The logical flow of experiments is crucial for an efficient and accurate analysis. The proposed workflow ensures that each step builds upon the last, providing a cross-validated and robust final assignment.
Caption: Experimental workflow for NMR analysis.
Experimental Protocols
PART 2.1: Sample Preparation
The quality of the NMR data is directly dependent on the quality of the sample. Proper solvent selection and sample concentration are critical first steps.
Protocol:
-
Weighing: Accurately weigh 5-10 mg of purified this compound.
-
Solvent Selection: Deuterated chloroform (CDCl₃) is an excellent initial choice as it dissolves a wide range of organic compounds and is relatively inexpensive.[3][4] Its residual proton signal at ~7.26 ppm typically does not interfere with the aromatic signals of the analyte.[4]
-
Dissolution: Transfer the weighed sample into a clean, dry NMR tube. Add approximately 0.6-0.7 mL of CDCl₃.
-
Internal Standard: Add a small drop of a CDCl₃ solution containing 1% Tetramethylsilane (TMS). TMS is the universally accepted internal standard for ¹H and ¹³C NMR, with its signal defined as 0.0 ppm.[5][6][7] It is chemically inert and volatile, allowing for easy sample recovery.[6][7]
-
Homogenization: Cap the NMR tube and gently invert it several times until the sample is completely dissolved. A brief sonication can be used if necessary.
PART 2.2: NMR Data Acquisition
The following parameters are provided as a guideline for a typical 400 or 500 MHz NMR spectrometer.
Rationale for Parameter Choices:
-
Relaxation Delay (d1): A sufficient delay (e.g., 2 seconds for ¹H, 5 seconds for ¹³C) is crucial for the complete relaxation of nuclei back to their equilibrium state. This ensures that the signal integrations are quantitative, which is especially important for ¹³C NMR of quaternary carbons that have long relaxation times.[8]
-
Pulse Width (pw90): Calibrating the 90° pulse width is essential for maximizing signal in all experiments, particularly in 2D NMR where signal-to-noise is critical.[9]
-
Number of Scans (ns): This is adjusted based on sample concentration. For ¹H NMR, a few scans are usually sufficient. For the less sensitive ¹³C nucleus and 2D experiments, more scans are required to achieve an adequate signal-to-noise ratio.[10]
Table 1: Suggested NMR Acquisition Parameters
| Experiment | Key Parameters | Rationale & Purpose |
| ¹H NMR | ns=8, d1=2s, pw90 | Provides proton count (integration), chemical environment (shift), and connectivity (multiplicity).[11] |
| ¹³C{¹H} NMR | ns=1024, d1=5s, pw90 | Identifies all unique carbon environments in the molecule.[12] |
| DEPT-135 | ns=512, d1=2s, pw90 | Differentiates carbon types: CH/CH₃ (positive phase) from CH₂ (negative phase). Quaternary carbons are absent. |
| ¹H-¹H COSY | ns=2, ni=256, d1=1.5s | Reveals proton-proton couplings, identifying adjacent protons (typically through 2-3 bonds).[10][13] |
| ¹H-¹³C HSQC | ns=4, ni=256, d1=1.5s | Correlates each proton directly to the carbon it is attached to (one-bond C-H correlation).[14][15][16] |
| ¹H-¹³C HMBC | ns=16, ni=256, d1=1.5s | Shows correlations between protons and carbons over longer ranges (typically 2-3 bonds), crucial for connecting spin systems.[17][18][19] |
Data Processing and Interpretation
After acquisition, the raw data (Free Induction Decay, FID) is processed using a Fourier Transform (FT) followed by phase and baseline correction. The resulting spectra are then interpreted sequentially.
Step 1: ¹H NMR Analysis
The ¹H NMR spectrum is the starting point for assignment.
-
Aromatic Region (δ 7.1-7.5 ppm): Four protons are expected, showing complex splitting patterns due to ortho, meta, and para couplings.
-
Benzylic Methylene (H7, ~δ 4.7 ppm): This will appear as a singlet, as there are no adjacent protons to couple with. The electronegative oxygen atom shifts this signal downfield.[20]
-
Ethyl Group (H8/H9, δ 2.7 & 1.2 ppm): The CH₂ (H8) will be a quartet due to coupling with the three H9 protons. The CH₃ (H9) will be a triplet due to coupling with the two H8 protons.
-
Hydroxyl Proton (H10, variable): The -OH proton signal can appear over a wide range and is often broad.[20] Its integration should correspond to one proton.
Step 2: ¹³C NMR and DEPT-135 Analysis
The ¹³C NMR spectrum reveals the number of unique carbon environments, while DEPT-135 clarifies the type of each carbon.
-
Aromatic Carbons (δ 125-145 ppm): Six signals are expected. Two will be quaternary (C1, C2) and will be absent in the DEPT-135 spectrum. The remaining four (C3, C4, C5, C6) are CH carbons and will show positive signals in the DEPT-135 spectrum.
-
Benzylic Carbon (C7, ~δ 60-65 ppm): This CH₂ carbon, attached to oxygen, will be significantly downfield and appear as a negative signal in the DEPT-135 spectrum.[12]
-
Ethyl Group Carbons (C8/C9, δ 15-30 ppm): The CH₂ (C8) will be a negative signal, and the CH₃ (C9) will be a positive signal in the DEPT-135 spectrum.
Step 3: 2D Correlation Analysis (COSY, HSQC, HMBC)
This is where the structure is definitively assembled. The correlations are best visualized on a diagram.
Caption: Key COSY and HMBC correlations for assignment.
-
COSY (¹H-¹H Correlation):
-
A strong cross-peak will be observed between the ethyl protons H8 (quartet) and H9 (triplet), confirming their connectivity.
-
Correlations will be seen between adjacent aromatic protons (e.g., H3 to H4, H4 to H5, etc.), helping to trace the connectivity around the ring.
-
-
HSQC (¹H-¹³C One-Bond Correlation):
-
This experiment is the primary tool for definitively linking each proton to its attached carbon. For example, the proton signal at ~4.7 ppm (H7) will show a cross-peak to the carbon signal at ~62 ppm (C7). Each CH, CH₂, and CH₃ group will have a corresponding cross-peak.
-
-
HMBC (¹H-¹³C Long-Range Correlation):
-
This is the key to assembling the fragments. It reveals correlations over 2-3 bonds and is essential for locating the substituents on the aromatic ring.[17][18]
-
Crucial Correlation 1: The benzylic protons (H7) will show correlations to the quaternary aromatic carbon C1 and the ethyl-substituted carbon C2, confirming the ortho-relationship of the two substituents.
-
Crucial Correlation 2: The ethyl methylene protons (H8) will show correlations to the aromatic carbons C1 and C3, further locking in the substitution pattern.
-
Crucial Correlation 3: The ethyl methyl protons (H9) will correlate to C2, providing final validation.
-
Summary of NMR Assignments
By systematically applying the logic from the 1D and 2D NMR experiments, a complete and unambiguous assignment of all proton and carbon signals for this compound can be achieved.
Table 2: Final NMR Signal Assignments for this compound in CDCl₃
| Atom No. | ¹H δ (ppm), Multiplicity, J (Hz) | ¹³C δ (ppm) | DEPT-135 | Key HMBC Correlations (from H to C) |
| 1 | - | ~141.5 | Quaternary | C2, C6, C7 |
| 2 | - | ~137.0 | Quaternary | C3, C4, C8, C9 |
| 3 | ~7.42, d, 7.6 | ~129.0 | CH (+) | C1, C2, C5 |
| 4 | ~7.25, t, 7.5 | ~128.5 | CH (+) | C2, C6 |
| 5 | ~7.20, t, 7.5 | ~127.0 | CH (+) | C1, C3 |
| 6 | ~7.15, d, 7.6 | ~126.5 | CH (+) | C1, C2, C4 |
| 7 | ~4.70, s | ~62.5 | CH₂ (-) | C1, C2, C6 |
| 8 | ~2.70, q, 7.6 | ~25.8 | CH₂ (-) | C1, C2, C3, C9 |
| 9 | ~1.25, t, 7.6 | ~15.5 | CH₃ (+) | C2, C8 |
| 10 | ~1.9 (broad s) | - | - | - |
Note: Chemical shift values are approximate and can vary slightly based on concentration and instrument.
Conclusion
The combination of 1D and 2D NMR techniques provides a powerful and robust methodology for the complete structural elucidation of this compound. The described workflow, moving from basic ¹H and ¹³C analysis to multi-bond correlation experiments like HMBC, ensures that each assignment is cross-validated, leading to a high degree of confidence in the final structure. This protocol serves as a reliable guide for researchers requiring rigorous analytical characterization of this and structurally similar molecules.
References
- 1. This compound | C9H12O | CID 5225083 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 3. NMR solvent selection - that also allows sample recovery [biochromato.com]
- 4. merckmillipore.com [merckmillipore.com]
- 5. Tetramethylsilane - Wikipedia [en.wikipedia.org]
- 6. savemyexams.com [savemyexams.com]
- 7. acs.org [acs.org]
- 8. Optimized Default 1H Parameters | NMR Facility - Chemistry Department [chemnmrlab.uchicago.edu]
- 9. nmr.chem.indiana.edu [nmr.chem.indiana.edu]
- 10. 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]
- 11. web.mnstate.edu [web.mnstate.edu]
- 12. Alcohols | OpenOChem Learn [learn.openochem.org]
- 13. Settle in and get COSY! - NMR Blog — Nanalysis [nanalysis.com]
- 14. Heteronuclear single quantum coherence spectroscopy - Wikipedia [en.wikipedia.org]
- 15. HSQC – Revealing the direct-bonded proton-carbon instrument — Nanalysis [nanalysis.com]
- 16. Heteronuclear Single-quantum Correlation (HSQC) NMR – Advances in Polymer Science [ncstate.pressbooks.pub]
- 17. nmr.chem.columbia.edu [nmr.chem.columbia.edu]
- 18. nmr.ceitec.cz [nmr.ceitec.cz]
- 19. chem.libretexts.org [chem.libretexts.org]
- 20. chem.libretexts.org [chem.libretexts.org]
Application Note: A Detailed Guide to the Selective Oxidation of (2-Ethylphenyl)methanol
Abstract
The selective oxidation of primary alcohols to aldehydes is a cornerstone transformation in organic synthesis, crucial for the preparation of key intermediates in the pharmaceutical and fine chemical industries.[1][2] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the experimental setup for the oxidation of (2-Ethylphenyl)methanol to its corresponding aldehyde, 2-ethylbenzaldehyde. We delve into the rationale behind selecting an appropriate oxidation strategy, offering a comparative analysis of common methods. A detailed, field-proven protocol using Dess-Martin Periodinane (DMP) is presented, emphasizing experimental causality, self-validating checkpoints, and safety. The guide includes protocols for reaction monitoring, product purification, and characterization, ensuring a reproducible and high-yielding synthetic procedure.
Introduction: The Significance of Selective Benzylic Alcohol Oxidation
This compound is a primary benzylic alcohol that serves as a precursor to 2-ethylbenzaldehyde, a valuable intermediate in the synthesis of more complex molecules.[3][4] The aldehyde functionality is highly versatile, participating in a wide array of subsequent reactions such as condensations, nucleophilic additions, and reductive aminations.[5]
The primary challenge in the oxidation of this compound lies in achieving high selectivity for the aldehyde product without over-oxidation to the corresponding carboxylic acid.[6] Benzylic alcohols are particularly susceptible to oxidation, necessitating mild and controlled reaction conditions.[7][8] This guide provides the necessary theoretical grounding and practical protocols to successfully navigate this synthetic challenge.
Comparative Overview of Oxidation Strategies
The choice of an oxidizing agent is critical and depends on factors like substrate sensitivity, desired scale, reagent toxicity, and ease of workup. Several methods are available for the selective oxidation of primary alcohols.[9] Below is a comparative summary of the most reliable approaches.
| Method | Key Reagents | Typical Conditions | Advantages | Disadvantages |
| Dess-Martin Oxidation | Dess-Martin Periodinane (DMP) | CH₂Cl₂, Room Temp | Very mild, neutral pH, high yields, short reaction times, simple workup.[10][11][12] | Expensive, potentially explosive on large scale, stoichiometric iodine waste.[10] |
| TEMPO-Catalyzed Oxidation | TEMPO (catalyst), NaOCl or NCS | Biphasic (e.g., CH₂Cl₂/H₂O) | Catalytic, highly selective for 1° alcohols, avoids over-oxidation, cost-effective.[13][14][15] | Requires careful pH control, potential for chlorination side reactions with some substrates.[16] |
| Swern Oxidation | DMSO, Oxalyl Chloride, Et₃N | CH₂Cl₂, Cryogenic (-78 °C) | Mild, avoids toxic metals, high yields, aldehydes do not over-oxidize.[17] | Requires very low temperatures, produces malodorous dimethyl sulfide, highly exothermic.[18][19][20] |
| Manganese Dioxide Oxidation | Activated Manganese Dioxide (MnO₂) | CH₂Cl₂ or CHCl₃, Room Temp to Reflux | Highly selective for benzylic and allylic alcohols, heterogeneous (easy removal of reagent).[7][21] | Requires a large excess of activated MnO₂, reaction times can be long, activity varies with preparation method.[7][8] |
For laboratory-scale synthesis where reliability, mild conditions, and ease of execution are paramount, the Dess-Martin Periodinane (DMP) oxidation is an outstanding choice. Its high chemoselectivity and operation at room temperature make it particularly suitable for sensitive substrates and for researchers seeking a robust, reproducible protocol.[12][22] This note will therefore focus on a detailed DMP-based protocol.
Detailed Protocol: Dess-Martin Periodinane (DMP) Oxidation
Principle and Mechanism
The Dess-Martin oxidation utilizes a hypervalent iodine(V) reagent, 1,1,1-triacetoxy-1,1-dihydro-1,2-benziodoxol-3(1H)-one, known as Dess-Martin Periodinane (DMP). The reaction proceeds through a ligand exchange mechanism where the alcohol displaces an acetate group on the iodine center. A base (either an added non-nucleophilic base or an acetate ligand) then abstracts the α-proton from the coordinated alcohol, leading to a concerted elimination that forms the aldehyde, iodinane, and acetic acid.[9][10][22] This mechanism avoids harsh acidic or basic conditions and the use of toxic heavy metals.
Materials and Reagents
-
This compound (Substrate)
-
Dess-Martin Periodinane (DMP) (Oxidant, CAS: 87413-09-0)
-
Dichloromethane (CH₂Cl₂) , anhydrous
-
Sodium Bicarbonate (NaHCO₃) (Optional buffer)
-
Diethyl Ether (Et₂O)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution
-
Saturated aqueous Sodium Thiosulfate (Na₂S₂O₃) solution
-
Brine (Saturated aqueous NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂S₂O₄)
-
TLC plates (Silica gel 60 F₂₅₄)
-
Round-bottom flask, magnetic stirrer, separatory funnel, standard glassware
-
Rotary evaporator
-
Silica gel for column chromatography
Experimental Workflow Diagram
Caption: Workflow for the DMP oxidation of this compound.
Step-by-Step Protocol
-
Reaction Setup: To a clean, dry 100 mL round-bottom flask equipped with a magnetic stir bar, add this compound (1.00 g, 7.34 mmol, 1.0 equiv). Dissolve the alcohol in 25 mL of anhydrous dichloromethane (CH₂Cl₂). If your substrate is sensitive to acid, add sodium bicarbonate (1.85 g, 22.0 mmol, 3.0 equiv) to the solution to buffer the acetic acid generated during the reaction.[11]
-
Oxidant Addition: To the stirring solution, add Dess-Martin Periodinane (3.42 g, 8.07 mmol, 1.1 equiv) in one portion at room temperature. The mixture may become slightly cloudy.
-
Reaction Execution: Seal the flask (e.g., with a septum under a nitrogen or argon atmosphere) and stir the reaction mixture vigorously at room temperature.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent (e.g., 10:1 Hexanes:Ethyl Acetate). Spot the reaction mixture against a spot of the starting material. The reaction is complete when the starting material spot is no longer visible (typically 1-3 hours).
-
Quenching: Upon completion, dilute the reaction mixture with 50 mL of diethyl ether. Pour the mixture into a separatory funnel containing 50 mL of a 1:1 mixture of saturated aqueous sodium thiosulfate (Na₂S₂O₃) and saturated aqueous sodium bicarbonate (NaHCO₃). Shake vigorously for 5-10 minutes until the organic layer becomes clear. The thiosulfate reduces the unreacted DMP and the iodinane byproduct.
-
Extraction: Separate the organic layer. Extract the aqueous layer twice more with 25 mL portions of diethyl ether.
-
Washing: Combine all organic layers and wash sequentially with 50 mL of saturated aqueous NaHCO₃ solution and 50 mL of brine.
-
Drying and Concentration: Dry the combined organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude 2-ethylbenzaldehyde.
-
Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of hexanes and ethyl acetate (e.g., starting from 100% hexanes to 95:5 hexanes:ethyl acetate) to afford the pure 2-ethylbenzaldehyde as a colorless to pale yellow liquid.[5] Alternatively, for thermally stable aldehydes, purification can be achieved via vacuum distillation.[23][24]
Reaction Monitoring and Product Characterization
A robust protocol is a self-validating one. Proper analysis at key stages ensures the success of the experiment.
-
Thin Layer Chromatography (TLC): TLC is the primary method for monitoring reaction progress. The product, 2-ethylbenzaldehyde, is less polar than the starting alcohol and will have a higher Rf value on the silica plate. Visualization can be achieved using a UV lamp (254 nm) and/or by staining with a potassium permanganate solution.
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS analysis of the crude and purified product can confirm the molecular weight (134.18 g/mol ) and provide an estimate of purity.
-
Infrared (IR) Spectroscopy: Successful oxidation is confirmed by the disappearance of the broad O-H stretch of the starting alcohol (approx. 3300 cm⁻¹) and the appearance of a strong C=O stretch for the aldehyde (approx. 1700 cm⁻¹).
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The most definitive evidence of conversion. Look for the appearance of the characteristic aldehyde proton singlet (CHO) between δ 9.5-10.5 ppm. The benzylic CH₂OH signal from the starting material (around δ 4.6 ppm) should be absent.
-
¹³C NMR: The aldehyde carbonyl carbon will appear downfield, typically in the δ 190-200 ppm region.
-
Safety Considerations
-
Dess-Martin Periodinane (DMP): While generally stable, DMP is an energetic compound and can be shock-sensitive, particularly when heated. Avoid heating the solid reagent. It is an irritant; handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, in a well-ventilated fume hood.[10]
-
Dichloromethane (CH₂Cl₂): Dichloromethane is a volatile and potentially carcinogenic solvent. All operations should be conducted within a certified chemical fume hood.
-
Quenching Procedure: The quenching process can be exothermic. Perform the quench carefully and ensure adequate cooling if necessary.
Troubleshooting
| Problem | Possible Cause | Solution |
| Incomplete or Slow Reaction | Inactive DMP (degraded by moisture). | Use fresh DMP from a tightly sealed container. The reaction rate can also be accelerated by the addition of a catalytic amount of water.[11] |
| Low Yield after Workup | Incomplete extraction of the product. | Perform additional extractions of the aqueous layer with the organic solvent. |
| Adduct formation with bisulfite (if used). | Ensure the regeneration step from a bisulfite adduct is complete by using a sufficiently basic solution.[23] | |
| Product is Contaminated with Iodinane Byproduct | Inefficient quenching or washing. | Ensure the quench with sodium thiosulfate is stirred until both layers are clear. Perform an additional wash of the organic layer. |
Conclusion
The selective oxidation of this compound to 2-ethylbenzaldehyde is a critical transformation readily achievable with high fidelity using the Dess-Martin Periodinane protocol outlined in this note. By understanding the underlying mechanism and paying close attention to the detailed experimental and safety procedures, researchers can reliably obtain high yields of the desired aldehyde, free from over-oxidation byproducts. The inclusion of systematic monitoring and characterization steps ensures the integrity and reproducibility of the synthetic outcome, making this protocol a trustworthy addition to any synthetic chemist's toolkit.
References
- 1. Aldehyde synthesis by oxidation of alcohols and rearrangements [organic-chemistry.org]
- 2. jackwestin.com [jackwestin.com]
- 3. nbinno.com [nbinno.com]
- 4. This compound | C9H12O | CID 5225083 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. CAS 22927-13-5: 2-Ethylbenzaldehyde | CymitQuimica [cymitquimica.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. nanotrun.com [nanotrun.com]
- 8. Video: Radical Oxidation of Allylic and Benzylic Alcohols [jove.com]
- 9. Dess–Martin periodinane (DMP) oxidation - Chemistry Steps [chemistrysteps.com]
- 10. Dess–Martin periodinane - Wikipedia [en.wikipedia.org]
- 11. Dess–Martin oxidation - Wikipedia [en.wikipedia.org]
- 12. Dess-Martin Oxidation [organic-chemistry.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Continuous Flow Oxidation of Alcohols Using TEMPO/NaOCl for the Selective and Scalable Synthesis of Aldehydes - PMC [pmc.ncbi.nlm.nih.gov]
- 15. tandfonline.com [tandfonline.com]
- 16. beckassets.blob.core.windows.net [beckassets.blob.core.windows.net]
- 17. Swern Oxidation [organic-chemistry.org]
- 18. masterorganicchemistry.com [masterorganicchemistry.com]
- 19. The Swern Oxidation: Mechanism and Features - Chemistry Hall [chemistryhall.com]
- 20. DMSO –Oxalyl Chloride, Swern Oxidation - Wordpress [reagents.acsgcipr.org]
- 21. Manganese Dioxide [commonorganicchemistry.com]
- 22. alfa-chemistry.com [alfa-chemistry.com]
- 23. benchchem.com [benchchem.com]
- 24. US4379026A - Process for the purification of benzaldehyde - Google Patents [patents.google.com]
Application Note: GC-MS Analysis of (2-Ethylphenyl)methanol Following Silylation and Acylation Derivatization
Abstract
This application note provides a comprehensive guide to the chemical derivatization of (2-Ethylphenyl)methanol for robust and sensitive analysis by Gas Chromatography-Mass Spectrometry (GC-MS). Direct GC-MS analysis of this aromatic alcohol is often hampered by its polarity, which can lead to poor chromatographic peak shape, low sensitivity, and potential thermal degradation. To overcome these challenges, we present detailed, validated protocols for two effective derivatization strategies: trimethylsilylation using N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and acylation using Trifluoroacetic Anhydride (TFAA). This guide explains the underlying chemical principles, offers step-by-step experimental procedures, and discusses the interpretation of the resulting mass spectra, enabling researchers, scientists, and drug development professionals to achieve reliable and reproducible quantification of this compound.
Introduction: The Rationale for Derivatization
This compound is a polar aromatic alcohol containing an active hydroxyl (-OH) group. In gas chromatography, such functional groups can engage in strong intermolecular hydrogen bonding, leading to several analytical challenges:
-
Poor Peak Shape: Asymmetrical or tailing peaks, which complicate accurate integration and quantification.
-
Low Volatility: Requiring high injector and oven temperatures, which can risk thermal degradation of the analyte.[1]
-
Analyte Adsorption: The active -OH group can interact with active sites within the GC inlet and column, leading to sample loss and reduced sensitivity.[2]
Chemical derivatization is a powerful sample preparation technique used to modify an analyte's functional groups to improve its chromatographic behavior.[3][4] By replacing the active hydrogen of the hydroxyl group with a non-polar functional group, we can significantly increase the analyte's volatility and thermal stability, resulting in sharper, more symmetrical peaks and improved detection limits.[5] This note details two primary methods for derivatizing this compound: silylation and acylation.
Chemistry of Derivatization
The core principle of derivatization for this compound involves the conversion of its polar hydroxyl group into a less polar ether or ester.
Silylation
Silylation is a robust and widely used derivatization technique where an active hydrogen is replaced by a trimethylsilyl (TMS) group, -Si(CH₃)₃.[2] Reagents like BSTFA are highly effective for this purpose. The reaction converts the alcohol into a more volatile and thermally stable TMS ether. The addition of a catalyst, such as trimethylchlorosilane (TMCS), can accelerate the reaction, particularly for sterically hindered alcohols.[6]
Acylation
Acylation involves the introduction of an acyl group (R-C=O) to a molecule containing an active hydrogen.[7] Trifluoroacetic Anhydride (TFAA) is a highly reactive reagent that converts alcohols into stable and highly volatile trifluoroacetyl esters.[8] These derivatives are particularly well-suited for analysis using electron capture detection (ECD) but also provide excellent results with mass spectrometry.
Comparison of Derivatization Strategies
The choice between silylation and acylation depends on the specific analytical requirements, sample matrix, and available instrumentation.
| Feature | Silylation (BSTFA/MSTFA) | Acylation (TFAA) |
| Reactivity | Very high, especially with a catalyst (TMCS).[6] | Extremely high, often reacts at room temperature. |
| Derivative Stability | Generally good, but can be sensitive to moisture.[6] | Very stable. |
| Byproducts | Volatile and generally do not interfere with GC analysis.[2] | Trifluoroacetic acid is formed, which can be corrosive. |
| Solvent Choice | Aprotic solvents like pyridine, acetonitrile, ethyl acetate.[3] | Dichloromethane, acetone, benzene.[9] |
| Reaction Conditions | Typically requires heating (e.g., 60°C for 15-30 min).[10] | Often proceeds rapidly at room temperature.[9] |
| Ideal Detector | MS, FID | MS, FID, ECD (highly sensitive) |
Experimental Protocols
Safety Precautions: Derivatization reagents are hazardous. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. These reagents are moisture-sensitive and corrosive.[8]
Protocol 1: Trimethylsilylation (TMS) using BSTFA + 1% TMCS
This protocol is designed for the efficient conversion of this compound to its TMS ether derivative.
Materials:
-
This compound standard or dried sample extract
-
BSTFA + 1% TMCS (N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane)
-
Anhydrous Pyridine or Ethyl Acetate (silylation grade)
-
2 mL GC vials with PTFE-lined caps
-
Microsyringes
-
Heating block or oven set to 60°C
Procedure:
-
Sample Preparation: Prepare a solution of this compound in anhydrous ethyl acetate at a concentration of approximately 1 mg/mL. If working with a dried extract, ensure all moisture has been removed, as water will deactivate the silylating reagent.[6][11]
-
Reagent Addition: In a 2 mL GC vial, add 100 µL of the sample solution.
-
Add 100 µL of BSTFA + 1% TMCS to the vial. The reagent should be in at least a 2:1 molar excess relative to the active hydrogen.[6]
-
Cap the vial tightly and vortex briefly to mix the contents.
-
Reaction: Place the vial in a heating block or oven at 60°C for 30 minutes to ensure the reaction goes to completion.[3]
-
Cooling: Remove the vial and allow it to cool to room temperature.
-
Analysis: The sample is now ready for direct injection into the GC-MS system. If the concentration is too high, it can be diluted with additional ethyl acetate.
Protocol 2: Acylation using Trifluoroacetic Anhydride (TFAA)
This protocol details the formation of the trifluoroacetyl ester derivative, which is highly volatile and stable.
Materials:
-
This compound standard or dried sample extract
-
Trifluoroacetic Anhydride (TFAA)
-
Anhydrous Dichloromethane or Acetone
-
2 mL GC vials with PTFE-lined caps
-
Microsyringes
Procedure:
-
Sample Preparation: Prepare a solution of this compound in anhydrous dichloromethane at a concentration of approximately 1 mg/mL.
-
Reagent Addition: In a 2 mL GC vial, add 200 µL of the sample solution.
-
Carefully add 100 µL of TFAA to the vial.
-
Cap the vial tightly and vortex briefly.
-
Reaction: Allow the reaction to proceed at room temperature for 30 minutes.[9] Gentle heating to 40-50°C for 15 minutes can be used if the reaction is slow, but is often unnecessary for primary alcohols.[9]
-
Quenching (Optional but Recommended): To remove excess TFAA and the acidic byproduct, gently evaporate the solvent under a stream of nitrogen. Re-dissolve the residue in 200 µL of ethyl acetate. This step protects the GC column from acidic components.
-
Analysis: The sample is now ready for injection into the GC-MS system.
GC-MS Analysis and Data Interpretation
The following workflow and parameters provide a validated starting point for analysis.
Suggested GC-MS Parameters:
| Parameter | Recommended Setting |
| GC System | Agilent 7890B GC or equivalent |
| MS System | Agilent 5977B MSD or equivalent |
| Column | HP-5ms (30 m x 0.25 mm, 0.25 µm film) or similar non-polar column[12][13] |
| Carrier Gas | Helium, constant flow at 1.0 mL/min |
| Inlet | Splitless mode |
| Injection Volume | 1 µL |
| Inlet Temperature | 250°C |
| Oven Program | Initial: 60°C for 2 min, Ramp: 10°C/min to 280°C, Hold: 5 min |
| MS Transfer Line | 280°C |
| Ion Source Temp. | 230°C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Scan Range | 40-450 m/z |
Expected Results:
Successful derivatization is confirmed by two key observations:
-
Retention Time Shift: The derivatized analyte will be less polar and more volatile, but its higher molecular weight typically results in a later elution time compared to the underivatized alcohol on a standard non-polar column.
-
Mass Spectrum Change: The mass spectrum will correspond to the new derivative.
-
This compound (Underivatized): MW = 136.2 g/mol . Expect a molecular ion at m/z 136 and a prominent fragment from the loss of the -CH₂OH group.
-
TMS Derivative: MW = 208.4 g/mol . The EI mass spectrum will show characteristic fragments for TMS-ethers, including a strong ion at m/z 73 ([Si(CH₃)₃]⁺) and the [M-15]⁺ ion at m/z 193 (loss of a methyl group).[14] The molecular ion at m/z 208 may be weak or absent.
-
TFA Derivative: MW = 232.2 g/mol . The EI mass spectrum will be characterized by fragments related to the trifluoroacetyl group and the benzyl structure. Expect a molecular ion at m/z 232 and a prominent fragment at m/z 117 corresponding to the ethylbenzyl cation ([C₉H₁₁]⁺).
Troubleshooting
| Problem | Potential Cause(s) | Recommended Solution(s) |
| No derivative peak, only original analyte peak | 1. Incomplete reaction. 2. Presence of moisture. 3. Insufficient reagent. | 1. Increase reaction time or temperature.[6] 2. Ensure sample and solvent are anhydrous.[11] 3. Increase the reagent-to-analyte ratio. |
| Both analyte and derivative peaks present | Incomplete derivatization. | Optimize reaction conditions (time, temperature, reagent concentration). Consider using a catalyst like TMCS for silylation. |
| Large solvent/reagent peaks obscure analyte | Excess derivatizing reagent injected. | 1. Dilute the sample post-derivatization. 2. For TFAA, perform the nitrogen blow-down step to remove excess reagent.[9] |
| Poor peak shape (tailing) of the derivative | 1. Active sites in the GC inlet or column. 2. Co-elution with matrix components. | 1. Use a deactivated inlet liner; condition the column. 2. Optimize the GC temperature program for better separation. |
| Derivative peak disappears over time | Derivative is unstable (hydrolysis). This is more common with TMS derivatives. | Analyze samples promptly after derivatization.[15] Ensure vials are tightly capped to prevent moisture ingress. |
Conclusion
Chemical derivatization is an essential step for the reliable GC-MS analysis of this compound. Both trimethylsilylation with BSTFA and acylation with TFAA are highly effective methods for increasing analyte volatility and improving chromatographic performance. Silylation offers a straightforward reaction with benign byproducts, while acylation produces exceptionally stable derivatives suitable for multiple detector types. By following the detailed protocols and data interpretation guidelines in this application note, researchers can achieve accurate, sensitive, and reproducible results for this compound in a variety of sample matrices.
References
- 1. youtube.com [youtube.com]
- 2. benchchem.com [benchchem.com]
- 3. Chemometric optimization of derivatization reactions prior to gas chromatography-mass spectrometry analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. nbinno.com [nbinno.com]
- 6. The Use of Derivatization Reagents for Gas Chromatography (GC) [sigmaaldrich.com]
- 7. gcms.cz [gcms.cz]
- 8. Trifluoroacetic anhydride- an important organic reagent_Chemicalbook [chemicalbook.com]
- 9. tcichemicals.com [tcichemicals.com]
- 10. scribd.com [scribd.com]
- 11. m.youtube.com [m.youtube.com]
- 12. osti.gov [osti.gov]
- 13. SPME-GC/MS Analysis of Methanol in Biospecimen by Derivatization with Pyran Compound - PMC [pmc.ncbi.nlm.nih.gov]
- 14. MSTFA/MSTFA-d9 Derivatization of Amphetamine for GC/MS Detection and Identification [sigmaaldrich.com]
- 15. documents.thermofisher.com [documents.thermofisher.com]
Application Note & Protocol: A Guide to the Large-Scale Synthesis of (2-Ethylphenyl)methanol
Abstract: This document provides a comprehensive technical guide for the large-scale synthesis of (2-Ethylphenyl)methanol, a key intermediate in the pharmaceutical and specialty chemical industries. Moving beyond a simple recitation of steps, this guide delves into the rationale behind process choices, offering a field-proven protocol centered on catalytic hydrogenation. It is designed for researchers, process chemists, and drug development professionals, emphasizing safety, scalability, and scientific integrity to ensure a robust and reproducible manufacturing process.
Strategic Overview: Selecting an Industrial-Scale Synthetic Route
The synthesis of this compound, also known as 2-ethylbenzyl alcohol, can be approached via several established organic chemistry pathways. However, transitioning from laboratory curiosity to industrial production demands a critical evaluation of scalability, cost-effectiveness, safety, and waste management.
-
Grignard Reactions: While a cornerstone of laboratory C-C bond formation, the use of Grignard reagents (e.g., reacting 2-ethylmagnesium bromide with formaldehyde) presents significant challenges on a large scale.[1][2] These include the stringent requirement for anhydrous conditions, the handling of highly reactive organometallic compounds, and complex work-up procedures.[3]
-
Reduction of Carboxylic Acids: The reduction of 2-ethylbenzoic acid is chemically feasible. However, powerful reducing agents like lithium aluminum hydride (LiAlH₄) are expensive and generate significant waste, making them less suitable for bulk manufacturing. Catalytic hydrogenation of carboxylic acids is possible but often requires harsher conditions than aldehyde reduction.[4]
-
Catalytic Hydrogenation of Aldehydes: The most industrially viable and efficient route is the catalytic hydrogenation of the corresponding aldehyde, 2-ethylbenzaldehyde.[5] This method is favored for its high atom economy, cleaner reaction profiles, and the ability to recycle the catalyst. Supported metal catalysts, such as palladium, platinum, or nickel, are highly effective for this transformation.[6][7][8] The primary challenge lies in optimizing conditions to prevent over-reduction of the benzyl alcohol product to 2-ethyltoluene.
Based on this analysis, this guide will focus on the catalytic hydrogenation of 2-ethylbenzaldehyde , a robust and widely adopted industrial method.
Reaction Pathway and Workflow Visualization
To clearly illustrate the process, the following diagrams outline the chemical transformation and the operational workflow for large-scale production.
Caption: Chemical reaction for the synthesis of this compound.
Caption: Large-scale experimental workflow from reactor prep to final product.
Detailed Protocol: Hydrogenation of 2-Ethylbenzaldehyde
This protocol is designed for a standard high-pressure industrial reactor (autoclave). All operations must be conducted in accordance with local site and governmental safety regulations.[9]
3.1. Materials and Equipment
| Item | Specification | Supplier Example |
| Starting Material | 2-Ethylbenzaldehyde (purity ≥98%) | Sigma-Aldrich, TCI |
| Catalyst | 5% Palladium on Carbon (Pd/C), 50% wet | Johnson Matthey, Evonik |
| Solvent | Methanol, ACS Grade | Fisher Scientific |
| Gases | Hydrogen (H₂), Purity ≥99.99%; Nitrogen (N₂), Pre-purified | Airgas, Linde |
| Equipment | High-Pressure Hydrogenation Reactor (e.g., Hastelloy), Catalyst Filter Press, Vacuum Distillation Unit, Inert Gas System | Parr Instrument Co., Büchi AG |
3.2. Quantitative Data and Reaction Parameters
| Parameter | Value/Condition | Rationale |
| Substrate | 2-Ethylbenzaldehyde | 1.0 molar equivalent |
| Catalyst Loading | 0.1 - 0.5 mol% Pd relative to substrate | Balances reaction speed with cost. Lower loading may require longer times or higher pressures. |
| Solvent Volume | 5 - 10 L per kg of substrate | Ensures adequate mixing and heat transfer. |
| Hydrogen Pressure | 5 - 15 bar (approx. 75 - 220 psi) | Higher pressure increases reaction rate but also the risk of over-reduction. Must be optimized.[7] |
| Temperature | 40 - 70 °C | Provides sufficient activation energy without promoting side reactions or product degradation. |
| Reaction Time | 4 - 12 hours | Monitored by hydrogen uptake or GC analysis. |
| Typical Yield | >95% | |
| Final Purity | >99.5% (after distillation) |
3.3. Step-by-Step Methodology
PART 1: REACTOR PREPARATION & CHARGING
-
Decontamination: Ensure the high-pressure reactor is thoroughly cleaned and dried to remove contaminants from previous batches.
-
Inerting: Seal the reactor and purge the system with nitrogen (N₂) for at least 30 minutes to displace all oxygen. This is a critical safety step to prevent the formation of an explosive H₂/O₂ mixture.
-
Solvent Addition: Under a positive N₂ atmosphere, charge the reactor with the specified volume of methanol.
-
Catalyst Loading: The 50% wet Pd/C catalyst is added as a slurry in a small amount of methanol. This prevents the dry, finely divided catalyst from becoming airborne and creating an inhalation or fire hazard.
-
Substrate Addition: Add the 2-ethylbenzaldehyde to the reactor. Seal the reactor immediately.
PART 2: REACTION EXECUTION
-
Hydrogen Purge: Purge the reactor headspace with low-pressure hydrogen gas three times to remove residual nitrogen.
-
Pressurization: Pressurize the reactor to the target pressure (e.g., 10 bar) with hydrogen.
-
Heating & Agitation: Begin vigorous agitation and heat the reactor to the target temperature (e.g., 50°C). The reaction is exothermic; careful temperature control is required.
-
Monitoring: The reaction progress is monitored by the rate of hydrogen consumption from the supply cylinder. The reaction is complete when hydrogen uptake ceases. For rigorous process control, samples can be carefully taken (after depressurization and purging) and analyzed by Gas Chromatography (GC) to confirm the disappearance of the starting aldehyde.
PART 3: WORK-UP AND PURIFICATION
-
Cooling and Depressurization: Once the reaction is complete, cool the reactor to ambient temperature. Carefully vent the excess hydrogen pressure to a safe location.
-
Inerting: Purge the reactor again with nitrogen to remove all residual hydrogen.
-
Catalyst Filtration: The reaction mixture is passed through a contained filter press to remove the palladium catalyst. The catalyst should be kept wet with solvent at all times to prevent autoignition upon exposure to air. The recovered catalyst can often be recycled for several batches.
-
Solvent Removal: The filtrate is transferred to a distillation apparatus. The methanol solvent is removed by distillation at atmospheric pressure.
-
Vacuum Distillation: The crude this compound residue is purified by vacuum distillation. This allows the product to boil at a lower temperature, preventing thermal decomposition and ensuring high purity. The final product is collected as a clear, colorless liquid.
Safety and Handling Considerations
Large-scale chemical synthesis requires an unwavering commitment to safety. A thorough risk assessment must be performed before commencing any operation.[9]
-
Flammability: Hydrogen gas and methanol are highly flammable. All equipment must be properly grounded and bonded to prevent static discharge.[10] The production area must be designated as a flame-free zone with explosion-proof electrical equipment.[10]
-
High-Pressure Operations: The use of high-pressure hydrogen necessitates a reactor certified for the intended operating pressures and temperatures. Regular inspection and maintenance of pressure relief valves and reactor integrity are mandatory.[11][12]
-
Catalyst Handling: Palladium on carbon can be pyrophoric, meaning it can ignite spontaneously in air, especially when dry or containing residual hydrogen. It must be handled as a wet paste or slurry and never allowed to dry out during filtration or storage.
-
Chemical Toxicity: Methanol is toxic and can be absorbed through the skin, inhaled, or ingested, potentially causing severe health effects including blindness.[13] Operations should be conducted in well-ventilated areas, and appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and respiratory protection if needed, must be worn.[10][13]
References
- 1. cerritos.edu [cerritos.edu]
- 2. tsijournals.com [tsijournals.com]
- 3. scribd.com [scribd.com]
- 4. shodhbhagirathi.iitr.ac.in:8081 [shodhbhagirathi.iitr.ac.in:8081]
- 5. 2-Ethylbenzaldehyde | C9H10O | CID 123406 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. asianpubs.org [asianpubs.org]
- 7. benchchem.com [benchchem.com]
- 8. impact.ornl.gov [impact.ornl.gov]
- 9. orgsyn.org [orgsyn.org]
- 10. methanol.org [methanol.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Methanol Safety In Chemical Industry [industrialsafetytips.in]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting the Synthesis of (2-Ethylphenyl)methanol
Welcome to the technical support guide for the synthesis of (2-Ethylphenyl)methanol. This resource is designed for researchers, chemists, and drug development professionals who are actively working with this compound. Here, we address common challenges, delve into the underlying chemical principles driving side reactions, and provide field-tested protocols to enhance yield, purity, and reproducibility.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Question 1: My yield of this compound is consistently low when using a Grignard reaction with 2-ethylmagnesium bromide and formaldehyde. What are the likely causes and how can I fix this?
Plausible Causes & Mechanistic Insights
Low yields in Grignard reactions, especially with ortho-substituted reagents, can often be attributed to a few competing side reactions. The steric hindrance from the ortho-ethyl group can play a significant role.[1]
-
Wurtz-Type Coupling: The Grignard reagent can couple with unreacted 2-ethylbenzyl halide, forming 1,2-bis(2-ethylphenyl)ethane. This is more prevalent if the reaction initiation is slow or localized concentrations of the halide are high.
-
Reaction with Atmospheric Moisture or CO₂: Grignard reagents are potent nucleophiles and strong bases. They react rapidly with any protic source, such as water from glassware or solvents that are not perfectly anhydrous, to quench the reagent back to ethylbenzene.[2][3] Reaction with carbon dioxide from the air will produce 2-ethylbenzoic acid after acidic workup.
-
Steric Hindrance: The bulky ortho-ethyl group can sterically hinder the approach of the Grignard reagent to the carbonyl carbon of formaldehyde, slowing down the desired reaction and giving side reactions more time to occur.[1]
Troubleshooting & Mitigation Strategies
To favor the desired nucleophilic addition, meticulous control over the reaction environment is paramount.
Protocol: Optimizing the Grignard Reaction
-
Glassware Preparation: Ensure all glassware is oven-dried at >120°C for several hours and allowed to cool in a desiccator or under a stream of dry nitrogen or argon gas immediately before use.
-
Solvent & Reagent Purity: Use anhydrous solvents (e.g., diethyl ether, THF) of the highest purity. It is best practice to distill THF from a suitable drying agent like sodium/benzophenone ketyl immediately before use. Ensure the magnesium turnings are fresh and activated.
-
Initiation: To initiate the reaction, a single crystal of iodine or a few drops of 1,2-dibromoethane can be added to the magnesium turnings. This helps to activate the magnesium surface.
-
Controlled Addition: Add the 2-ethylbenzyl halide dropwise to the magnesium suspension at a rate that maintains a gentle reflux. This prevents a buildup of unreacted halide, minimizing Wurtz-type coupling.
-
Formaldehyde Source: Use paraformaldehyde that has been thoroughly dried under a vacuum. Depolymerize the paraformaldehyde by heating just before introducing it to the reaction mixture as a gas, or prepare a solution in anhydrous THF.
-
Inert Atmosphere: Maintain a positive pressure of dry nitrogen or argon throughout the entire process, from setup to workup.
Verification
Monitor the reaction progress using Thin Layer Chromatography (TLC). The disappearance of the starting halide and the appearance of the alcohol product (which will have a lower Rf value) can be tracked. After workup and purification, Gas Chromatography-Mass Spectrometry (GC-MS) can confirm the identity of the product and quantify impurities.
Question 2: I am attempting to synthesize this compound by reducing 2-ethylbenzoic acid with Lithium Aluminum Hydride (LiAlH₄), but I am seeing significant byproduct formation. What is going wrong?
Plausible Causes & Mechanistic Insights
Lithium aluminum hydride (LiAlH₄) is a powerful, non-selective reducing agent.[4][5] While it effectively reduces carboxylic acids to primary alcohols, improper reaction control can lead to issues.[6][7]
-
Over-reduction: While less common for benzoic acids, if the reaction temperature is too high, there is a theoretical risk of reducing the aromatic ring, although this is generally difficult.
-
Reaction with Solvent: LiAlH₄ reacts violently with protic solvents (like water or alcohols) and can react with certain etheral solvents like THF if left for extended periods at elevated temperatures.[8]
-
Impure Starting Material: If your 2-ethylbenzoic acid contains impurities from its own synthesis (e.g., residual aldehydes or ketones), these will also be reduced, leading to a mixture of alcohols.
-
Workup Issues: The workup procedure for LiAlH₄ reactions is critical. The formation of aluminum salts can create emulsions or gels that trap the product, leading to low isolated yields.
Troubleshooting & Mitigation Strategies
The key to a successful LiAlH₄ reduction is maintaining anhydrous conditions and carefully controlling the reaction temperature and workup.
Protocol: LiAlH₄ Reduction of 2-Ethylbenzoic Acid
-
Reaction Setup: Under an inert atmosphere (N₂ or Ar), suspend LiAlH₄ in anhydrous THF in a flask equipped with a reflux condenser and a dropping funnel.
-
Temperature Control: Cool the LiAlH₄ suspension to 0°C using an ice bath.
-
Substrate Addition: Dissolve the 2-ethylbenzoic acid in anhydrous THF and add it dropwise to the stirred LiAlH₄ suspension. The reaction is highly exothermic; maintain the temperature at 0°C during the addition.
-
Reaction Completion: After the addition is complete, allow the mixture to slowly warm to room temperature and then gently reflux for 1-2 hours to ensure the reaction goes to completion.
-
Careful Quenching (Fieser Workup): Cool the reaction back down to 0°C. Cautiously and slowly add a specific sequence of reagents to quench the excess LiAlH₄ and break down the aluminum complexes. For 'x' grams of LiAlH₄ used, add:
-
'x' mL of water
-
'x' mL of 15% aqueous NaOH
-
'3x' mL of water This procedure is designed to produce a granular, easily filterable aluminum salt precipitate.
-
-
Isolation: Stir the resulting mixture for 30 minutes, then filter off the white aluminum salts. Wash the salts thoroughly with fresh THF or diethyl ether. Combine the organic filtrates, dry with an anhydrous salt (e.g., MgSO₄), filter, and remove the solvent under reduced pressure.
Verification
The crude product can be analyzed by ¹H NMR to check for the disappearance of the carboxylic acid proton (~12 ppm) and the appearance of the benzylic CH₂ protons (~4.7 ppm) and the alcohol OH proton.
Question 3: My final this compound product is contaminated with a compound of very similar polarity, making purification by column chromatography difficult. What could this impurity be and how can I remove it?
Plausible Causes & Mechanistic Insights
If you've used a reduction method starting from 2-ethylbenzaldehyde, a common side reaction is the Cannizzaro reaction , especially if basic conditions are present or arise during workup. In this disproportionation reaction, two molecules of the aldehyde react to form one molecule of the corresponding primary alcohol (this compound) and one molecule of the carboxylic acid (2-ethylbenzoic acid).
Another possibility, particularly in Grignard syntheses, is the formation of an ether byproduct, bis(2-ethylbenzyl) ether, through the reaction of the magnesium alkoxide intermediate with unreacted 2-ethylbenzyl halide.
Troubleshooting & Mitigation Strategies
-
Acid/Base Extraction for Carboxylic Acid Impurities: If the impurity is 2-ethylbenzoic acid, a simple liquid-liquid extraction can be highly effective.
-
Dissolve the crude product in a water-immiscible organic solvent like diethyl ether or ethyl acetate.
-
Wash the organic solution with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). The basic solution will deprotonate the carboxylic acid, forming the water-soluble sodium 2-ethylbenzoate, which will move to the aqueous layer.
-
Separate the layers and repeat the wash 1-2 times.
-
Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and evaporate the solvent.
-
-
Distillation for Neutral Impurities: Since this compound has a relatively high boiling point (approx. 229°C), vacuum distillation can be an effective method to separate it from higher-boiling impurities like ethers or coupling products.
Data Summary Table
| Compound | Molecular Weight ( g/mol ) | Boiling Point (°C) | Common Synthesis Route |
| This compound | 136.19[9] | 229 (lit.) | Target Product |
| 2-Ethylbenzaldehyde | 134.18 | 209-210 | Starting Material |
| 2-Ethylbenzoic Acid | 150.17 | 268-270 | Oxidation/Side Product |
| Ethylbenzene | 106.17 | 136 | Quenched Grignard |
| 1,2-bis(2-ethylphenyl)ethane | 238.38 | >300 | Wurtz Coupling Product |
Visual Workflows
Troubleshooting Logic for Low Yield in Grignard Synthesis
Caption: Troubleshooting workflow for low yield in Grignard synthesis.
Reaction Pathways: LiAlH₄ Reduction
Caption: Desired reaction pathway for LiAlH₄ reduction of 2-ethylbenzoic acid.
References
- 1. Green Synthesis of Diphenyl‐Substituted Alcohols Via Radical Coupling of Aromatic Alcohols Under Transition‐Metal‐Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. chemguide.co.uk [chemguide.co.uk]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. adichemistry.com [adichemistry.com]
- 6. testbook.com [testbook.com]
- 7. 19.3. Reductions using NaBH4, LiAlH4 | Organic Chemistry II [courses.lumenlearning.com]
- 8. ch.ic.ac.uk [ch.ic.ac.uk]
- 9. This compound | C9H12O | CID 5225083 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Grignard Reaction Yield for (2-Ethylphenyl)methanol
Welcome to the technical support center for the synthesis of (2-Ethylphenyl)methanol. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of the Grignard reaction for this specific target molecule. We will move beyond basic procedural steps to address the nuanced challenges you may encounter, providing actionable solutions grounded in chemical principles to help you optimize your reaction yields.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge when synthesizing this compound using a Grignard reaction?
The primary challenge lies in the highly reactive and moisture-sensitive nature of the Grignard reagent (RMgX).[1][2] Grignard reagents are potent bases and nucleophiles that will react readily with any source of protons, most notably water.[3][4] Therefore, the success of the synthesis hinges on maintaining strictly anhydrous (water-free) conditions throughout the entire process, from glassware preparation to the use of dry solvents and reagents.[5] Failure to do so is the most common cause of low or no yield.
Q2: There are two main Grignard routes to this compound. Which is preferable?
The two principal routes are:
-
Route A: Formation of 2-ethylphenylmagnesium halide followed by reaction with formaldehyde.
-
Route B: Formation of a simple methyl or ethyl Grignard reagent followed by reaction with 2-ethylbenzaldehyde.
Neither route is definitively superior and the choice may depend on the availability and purity of starting materials. Route A involves the formation of a more complex Grignard reagent, which can sometimes be sluggish, but uses a very simple electrophile (formaldehyde). Route B utilizes a simpler Grignard reagent (e.g., methylmagnesium bromide) that is often more reliable to prepare or can be purchased commercially, but requires the potentially less stable 2-ethylbenzaldehyde as a starting material.
Q3: Why is an ether-based solvent like diethyl ether or THF mandatory?
Ethereal solvents are critical for two main reasons.[6] First, they are aprotic, meaning they lack acidic protons that would otherwise react with and destroy the Grignard reagent.[7][8] Second, the lone pair electrons on the ether's oxygen atom coordinate with the magnesium center of the Grignard reagent, forming a soluble complex that stabilizes the reagent and enhances its reactivity.[7][8][9] This stabilization is crucial for both the formation and subsequent reaction of the organomagnesium compound.[7]
Troubleshooting Guide: Common Experimental Issues
Issue 1: The Grignard reagent formation does not initiate.
Symptom: After adding the 2-ethylbromobenzene to the magnesium turnings, you observe no cloudiness, bubbling, or gentle reflux (exotherm).[10]
Possible Causes & Solutions:
-
Inactive Magnesium Surface: Magnesium turnings are universally coated with a passivating layer of magnesium oxide (MgO), which prevents the organic halide from reaching the reactive metal surface.[10][11]
-
Solution 1 - Mechanical Activation: Before adding solvent, place the magnesium turnings in the dry flask with a magnetic stir bar and stir vigorously under an inert atmosphere for several hours. This can help break up the oxide layer.[12]
-
Solution 2 - Chemical Activation: Add a small crystal of iodine (I₂) to the flask with the magnesium.[11][13] The iodine reacts with the magnesium surface, exposing fresh metal. You should see the characteristic purple or brown color of the iodine fade as the reaction begins.[14] A few drops of 1,2-dibromoethane is another excellent activating agent, as its reaction with magnesium produces ethylene gas, providing a clear visual cue of activation.[15]
-
-
Presence of Water: Trace amounts of moisture in the glassware, solvent, or starting materials will quench the reaction immediately.
-
Solution: All glassware must be rigorously dried, either in an oven at >120°C overnight or by flame-drying under a vacuum immediately before use.[2][5] Solvents must be anhydrous grade and are often further purified by distillation from a drying agent like sodium-benzophenone ketyl. Ensure your 2-ethylbromobenzene is dry, passing it through a small plug of activated alumina if necessary.[3] The entire reaction must be conducted under a positive pressure of an inert gas (Nitrogen or Argon).[3]
-
Issue 2: The reaction starts but then stops, or the final yield of this compound is very low.
Symptom: Initial signs of reaction were present, but the magnesium is not fully consumed, or the final product yield after workup is significantly below expectations.
Possible Causes & Solutions:
-
Inaccurate Grignard Concentration: The actual concentration of the Grignard reagent formed can be lower than theoretically calculated. Using a stoichiometric amount based on the starting halide can lead to unreacted aldehyde.
-
Solution: Before adding the electrophile (formaldehyde or 2-ethylbenzaldehyde), it is best practice to determine the concentration of the Grignard reagent via titration.[10] A common method involves titrating a small aliquot of the Grignard solution against a standardized solution of I₂ until the iodine color persists.[10]
-
-
Wurtz Coupling Side Reaction: A major side reaction is the coupling of the Grignard reagent with unreacted 2-ethylbromobenzene to form 2,2'-diethylbiphenyl. This is especially prevalent with benzylic and aryl halides.[16][17]
-
Solution: This side reaction is favored by higher concentrations of the organic halide.[17] Ensure the halide is added slowly and dropwise to the magnesium suspension. This maintains a low instantaneous concentration of the halide, favoring its reaction with magnesium over reaction with the already-formed Grignard reagent.[3]
-
-
Enolization of the Aldehyde: If using Route B (reaction with 2-ethylbenzaldehyde), the Grignard reagent can act as a base instead of a nucleophile, abstracting an acidic alpha-proton from the aldehyde to form an enolate.[10][18] This results in the recovery of the starting aldehyde after acidic workup.
-
Solution: This side reaction is more likely with bulky Grignard reagents or sterically hindered ketones.[18] For the reaction of methylmagnesium bromide with 2-ethylbenzaldehyde, it can be minimized by keeping the reaction temperature low (e.g., -20°C to 0°C) during the addition of the aldehyde.
-
Issue 3: The reaction mixture turns dark brown or black during reagent formation.
Symptom: During the refluxing period for Grignard formation, the solution becomes very dark.[19]
Possible Causes & Solutions:
-
Impurities: Impurities in the magnesium or organic halide can catalyze the decomposition of the Grignard reagent.
-
Solution: Use high-purity magnesium turnings and purified 2-ethylbromobenzene.[10]
-
-
Formation of Finely Divided Metal: Side reactions can sometimes produce finely divided, colloidal metals that cause the solution to appear dark.[10] While a light grey and cloudy appearance is normal, a very dark black solution can indicate significant decomposition and may lead to lower yields. If this occurs, consider shortening the reflux time or running the reaction at a slightly lower temperature.
Visualizing the Process
Grignard Reaction Workflow
Caption: Experimental workflow for the Grignard synthesis.
Primary Reaction vs. Wurtz Coupling Side Reaction
Caption: Main reaction pathway vs. common Wurtz coupling side reaction.
Optimized Experimental Protocols
Protocol 1: Preparation and Titration of 2-Ethylphenylmagnesium Bromide
-
Glassware Preparation: Assemble a three-neck round-bottom flask with a reflux condenser, a pressure-equalizing dropping funnel, and a nitrogen inlet. Flame-dry the entire apparatus under vacuum and allow it to cool to room temperature under a positive pressure of nitrogen.
-
Reagent Setup: Weigh 1.2 equivalents of magnesium turnings and place them in the reaction flask. Add a single small crystal of iodine.
-
Initiation: Add a small portion (approx. 10%) of a solution of 1.0 equivalent of 2-ethylbromobenzene in anhydrous diethyl ether (to make a final concentration of ~1 M) to the magnesium. If the reaction does not start spontaneously (fading of iodine color, gentle bubbling), gently warm the flask with a heat gun until initiation is observed.
-
Formation: Once the reaction has started, slowly add the remaining 2-ethylbromobenzene solution dropwise from the addition funnel at a rate that maintains a gentle reflux.
-
Completion: After the addition is complete, continue to stir the mixture at reflux for an additional 30-60 minutes until most of the magnesium has been consumed. The solution should appear grey and cloudy. Allow the solution to cool to room temperature.
-
Titration: [10]
-
In a separate dry vial, place a known mass (e.g., 100 mg) of solid iodine (I₂) and dissolve it in anhydrous THF.
-
Slowly add the prepared Grignard reagent dropwise via syringe to the iodine solution with vigorous stirring.
-
The endpoint is reached when the dark brown color of the iodine is completely discharged and a faint grey or yellowish color persists.
-
Record the volume of Grignard reagent added. The molarity can be calculated based on the 1:1 stoichiometry with iodine.
-
Protocol 2: Synthesis of this compound
-
Setup: Cool the standardized Grignard reagent solution from Protocol 1 to 0°C in an ice-water bath.
-
Substrate Preparation: In a separate flask, suspend 1.1 equivalents (relative to the titrated Grignard reagent) of dry paraformaldehyde in anhydrous diethyl ether.
-
Reaction: Slowly add the Grignard reagent via cannula or dropping funnel to the stirred paraformaldehyde suspension at 0°C.
-
Completion: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for an additional 1-2 hours.
-
Workup: Cool the reaction mixture back to 0°C and slowly quench by adding a saturated aqueous solution of ammonium chloride (NH₄Cl). Stir until two clear layers form.
-
Extraction & Purification: Separate the layers and extract the aqueous layer twice with diethyl ether. Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator. The crude product can be further purified by flash column chromatography on silica gel.
Key Parameter Summary
| Parameter | Recommended Condition | Rationale & Impact on Yield |
| Solvent Purity | Anhydrous Grade (distilled from drying agent) | Critical. Water destroys the Grignard reagent, drastically reducing yield.[1][3] |
| Mg Activation | Iodine crystal or 1,2-dibromoethane | Essential for initiation. Removes the passivating MgO layer, allowing the reaction to start. Failure to activate results in no reaction.[10][15] |
| Halide Addition Rate | Slow, dropwise addition | High Impact. Minimizes the concentration of unreacted halide, suppressing the Wurtz coupling side reaction and increasing the yield of the desired Grignard reagent.[3][17] |
| Temperature Control | Gentle reflux during formation; 0°C for reaction | Moderate Impact. Controls reaction rate. Lowering the temperature during the addition of the aldehyde can reduce side reactions like enolization. |
| Atmosphere | Inert (Nitrogen or Argon) | Critical. Prevents both moisture contamination and oxidation of the Grignard reagent.[3] |
References
- 1. chemguide.co.uk [chemguide.co.uk]
- 2. cerritos.edu [cerritos.edu]
- 3. benchchem.com [benchchem.com]
- 4. The Grignard Reaction Mechanism - Chemistry Steps [chemistrysteps.com]
- 5. quora.com [quora.com]
- 6. leah4sci.com [leah4sci.com]
- 7. quora.com [quora.com]
- 8. Why is ether used as a solvent during Grignard reactions? - askIITians [askiitians.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. youtube.com [youtube.com]
- 14. web.mnstate.edu [web.mnstate.edu]
- 15. Grignard reagent - Wikipedia [en.wikipedia.org]
- 16. Comparative performance evaluation and systematic screening of solvents in a range of Grignard reactions - Green Chemistry (RSC Publishing) DOI:10.1039/C3GC40702K [pubs.rsc.org]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. Grignard Reaction [organic-chemistry.org]
- 19. reddit.com [reddit.com]
Technical Support Center: Synthesis of (2-Ethylphenyl)methanol
Welcome to the Technical Support Center for the synthesis of (2-Ethylphenyl)methanol. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important chemical intermediate. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols grounded in established chemical principles.
Introduction to this compound Synthesis
This compound is a substituted benzyl alcohol with applications in the synthesis of pharmaceuticals and other fine chemicals. Its preparation is typically achieved through two primary synthetic routes: the reduction of 2-ethylbenzoic acid or its derivatives, and the Grignard reaction involving a suitable 2-ethylphenyl electrophile or nucleophile. While these methods are generally reliable, they are not without their challenges, often leading to the formation of byproducts that can complicate purification and reduce yields. This guide will address the common issues associated with both of these synthetic pathways.
Part 1: Frequently Asked Questions (FAQs) and Troubleshooting
This section addresses common problems encountered during the synthesis of this compound, providing explanations for the underlying causes and offering practical solutions.
Synthesis Route 1: Reduction of 2-Ethylbenzoic Acid
This pathway typically involves the use of a powerful reducing agent, such as lithium aluminum hydride (LiAlH₄), to convert the carboxylic acid to the corresponding primary alcohol.
Q1: My yield of this compound is lower than expected after reduction with LiAlH₄. What are the likely causes?
Low yields in this reduction can stem from several factors:
-
Incomplete Reaction: The most common reason for low yield is an incomplete reduction of the 2-ethylbenzoic acid. This can be due to an insufficient amount of the reducing agent or a reaction time that is too short. It is crucial to use a slight excess of LiAlH₄ to ensure all the starting material is consumed.[1][2][3][4]
-
Workup Issues: The workup procedure for LiAlH₄ reactions is critical. Improper quenching of the reaction can lead to the formation of aluminum salts that can trap the product, making it difficult to extract. A careful, sequential addition of water and then a base (like NaOH) or acid is necessary to ensure a filterable or easily separable mixture.
-
Moisture Contamination: LiAlH₄ reacts violently with water. The presence of moisture in the solvent or on the glassware will consume the reducing agent, rendering it unavailable for the desired reaction and leading to lower yields. Ensure all glassware is oven-dried and solvents are anhydrous.
Q2: I've noticed an impurity in my final product with a boiling point slightly lower than this compound. What could it be?
An impurity with a slightly lower boiling point could be 2-ethylbenzaldehyde . While LiAlH₄ is a strong reducing agent, under certain conditions, such as a very slow or portion-wise addition of the hydride, the reaction can sometimes be stopped at the aldehyde stage, although this is less common for carboxylic acids which are typically reduced all the way to the alcohol.[1][4] More likely, if the reaction is not driven to completion, you will have unreacted 2-ethylbenzoic acid , which has a higher boiling point but can co-distill if not properly separated during workup.
Another possibility, though less common with LiAlH₄, is over-reduction to 2-ethyltoluene . This would have a significantly lower boiling point and would likely be removed during solvent evaporation, but its presence at trace levels is possible.
Troubleshooting Flowchart: Low Yield in LiAlH₄ Reduction
Caption: Troubleshooting workflow for low yields in the reduction of 2-ethylbenzoic acid.
Synthesis Route 2: Grignard Reaction
A common Grignard approach involves the reaction of a 2-ethylphenyl Grignard reagent (e.g., 2-ethylphenylmagnesium bromide) with formaldehyde, or the reaction of an appropriate Grignard reagent (e.g., methylmagnesium bromide) with 2-ethylbenzaldehyde.
Q3: My Grignard reaction to synthesize this compound is sluggish and gives a poor yield. What's wrong?
The success of a Grignard reaction hinges on the formation and reactivity of the Grignard reagent. Common issues include:
-
Difficulty Initiating the Reaction: The magnesium metal surface is often coated with a layer of magnesium oxide, which can prevent the reaction with the alkyl/aryl halide from starting. Crushing the magnesium turnings, adding a small crystal of iodine, or using a sonicator can help initiate the reaction.
-
Presence of Moisture: Grignard reagents are extremely sensitive to moisture and will be quenched by any protic species. As with the LiAlH₄ reduction, all glassware must be flame-dried or oven-dried, and anhydrous solvents (typically diethyl ether or THF) must be used.
-
Side Reaction with Starting Material: If the Grignard reagent is formed from 2-ethylbenzyl halide, a common side reaction is the Wurtz-type coupling where the Grignard reagent reacts with another molecule of the starting halide. This can be minimized by the slow addition of the halide to the magnesium turnings to keep its concentration low.[5]
Q4: I have a significant amount of a non-polar byproduct in my crude product after the Grignard synthesis. What is it likely to be?
A common non-polar byproduct in Grignard reactions is the homo-coupling product of the Grignard reagent. For example, if you prepare 2-ethylphenylmagnesium bromide, it can couple with itself to form 2,2'-diethylbiphenyl . This side reaction is more prevalent if there are impurities in the magnesium or if the reaction is overheated.
If you are using an ethyl Grignard reagent to react with 2-ethylbenzaldehyde, the homo-coupling product would be butane , which is a gas and would likely not be observed in the final product. However, unreacted starting materials can also be a source of impurities.
Q5: How can I minimize the formation of the homo-coupling byproduct?
To reduce the formation of homo-coupling byproducts:
-
Slow Addition: Add the alkyl/aryl halide slowly to the magnesium suspension. This ensures that the Grignard reagent is formed and reacts with the intended electrophile before it can react with another molecule of the halide.
-
Temperature Control: Maintain a gentle reflux during the formation of the Grignard reagent. Overheating can promote side reactions.
-
High-Quality Magnesium: Use high-purity magnesium turnings to avoid catalytic impurities that can promote coupling.
Byproduct Formation in Grignard Synthesis
Caption: Desired reaction versus a common side reaction in the Grignard synthesis of this compound.
Part 2: Quantitative Data and Purification
Table 1: Common Byproducts and Their Properties
| Byproduct Name | Likely Synthesis Route | Boiling Point (°C) | Notes on Separation |
| 2-Ethylbenzoic Acid | Reduction | 268-270 | Can be removed by a basic wash during workup. |
| 2-Ethylbenzaldehyde | Reduction | 207-209 | Close boiling point to the product, requires efficient fractional distillation. |
| 2-Ethyltoluene | Reduction | 161-162 | Significantly lower boiling point, easily removed by distillation. |
| 2,2'-Diethylbiphenyl | Grignard | ~300 | Higher boiling point, can be separated by distillation or chromatography. |
Note: Boiling points are approximate and can vary with pressure.
Purification Strategy: Fractional Distillation
For byproducts with boiling points close to that of this compound (b.p. ~225-227 °C), fractional distillation is the most effective purification method.[6][7][8][9][10]
Key Principles of Fractional Distillation:
-
Increased Surface Area: A fractionating column (e.g., Vigreux or packed column) is placed between the distillation flask and the condenser. This provides a large surface area for repeated vaporization and condensation cycles.
-
Theoretical Plates: Each cycle of vaporization and condensation is equivalent to a simple distillation and is referred to as a "theoretical plate." The more theoretical plates a column has, the better its separation efficiency.
-
Temperature Gradient: A temperature gradient is established along the column, with the temperature being highest at the bottom and decreasing towards the top. This allows for the separation of components based on their boiling points.
Part 3: Experimental Protocols
Protocol 1: Synthesis of this compound via Reduction of 2-Ethylbenzoic Acid
Materials:
-
2-Ethylbenzoic Acid
-
Lithium Aluminum Hydride (LiAlH₄)
-
Anhydrous Tetrahydrofuran (THF)
-
Deionized Water
-
15% Sodium Hydroxide Solution
-
Anhydrous Magnesium Sulfate
-
Diethyl Ether
-
Standard laboratory glassware (oven-dried)
Procedure:
-
Set up a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.
-
In the flask, suspend LiAlH₄ (1.1 equivalents) in anhydrous THF under a nitrogen atmosphere.
-
Dissolve 2-ethylbenzoic acid (1 equivalent) in anhydrous THF in the dropping funnel.
-
Slowly add the 2-ethylbenzoic acid solution to the stirred LiAlH₄ suspension at 0 °C (ice bath).
-
After the addition is complete, allow the reaction to warm to room temperature and then reflux for 2-4 hours, monitoring the reaction by TLC.
-
Cool the reaction mixture to 0 °C and carefully quench the excess LiAlH₄ by the sequential dropwise addition of water (X mL), followed by 15% NaOH solution (X mL), and then water again (3X mL), where X is the mass of LiAlH₄ in grams.
-
Stir the resulting mixture at room temperature for 1 hour until a white, granular precipitate forms.
-
Filter the precipitate and wash it thoroughly with diethyl ether.
-
Combine the filtrate and the ether washes, and dry the organic layer over anhydrous magnesium sulfate.
-
Filter off the drying agent and concentrate the solution under reduced pressure to obtain the crude this compound.
-
Purify the crude product by fractional distillation under reduced pressure.
Protocol 2: GC-MS Analysis of Crude this compound
Instrumentation:
-
Gas Chromatograph coupled with a Mass Spectrometer (GC-MS)
-
Column: DB-5MS (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness
GC-MS Parameters:
| Parameter | Value |
| Injection Volume | 1 µL |
| Inlet Temperature | 250 °C |
| Split Ratio | 50:1 |
| Carrier Gas | Helium |
| Flow Rate | 1.0 mL/min |
| Oven Program | 50 °C (hold 2 min), ramp to 280 °C at 10 °C/min, hold 5 min |
| MS Transfer Line | 280 °C |
| Ion Source Temp. | 230 °C |
| Mass Range | 40-400 amu |
Sample Preparation:
Dilute a small aliquot of the crude reaction mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate) before injection.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. LiAlH4 and NaBH4 Carbonyl Reduction Mechanism - Chemistry Steps [chemistrysteps.com]
- 4. m.youtube.com [m.youtube.com]
- 5. researchgate.net [researchgate.net]
- 6. Purification [chem.rochester.edu]
- 7. chembam.com [chembam.com]
- 8. Purification by Fractional distillation/crystallisation (Theory) : Organic Chemistry Virtual Lab : Chemical Sciences : Amrita Vishwa Vidyapeetham Virtual Lab [vlab.amrita.edu]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Stability and Storage of (2-Ethylphenyl)methanol
Welcome to the technical support center for (2-Ethylphenyl)methanol. This guide is designed for researchers, scientists, and drug development professionals who handle and store this compound. Our goal is to provide you with in-depth technical knowledge and practical, field-proven insights to prevent its decomposition, ensuring the integrity of your experiments and products.
Section 1: The Chemistry of Decomposition
Understanding the inherent instability of this compound is the first step toward preventing its degradation. Like other benzyl alcohols, its primary weakness lies in the benzylic carbinol group, which is susceptible to oxidation.
The most common decomposition pathway is a two-step oxidation process initiated by atmospheric oxygen. This process, known as auto-oxidation, is often catalyzed by factors such as light, heat, and trace metal impurities.
-
Step 1: Oxidation to Aldehyde: The primary alcohol group is first oxidized to form the corresponding aldehyde, 2-ethylbenzaldehyde.
-
Step 2: Oxidation to Carboxylic Acid: The resulting aldehyde is highly susceptible to further oxidation, rapidly converting to 2-ethylbenzoic acid.
This progressive degradation not only depletes the active compound but also introduces impurities that can interfere with downstream applications, leading to inconsistent results and potential side reactions. Benzyl alcohol itself is known to slowly oxidize to benzaldehyde and benzoic acid upon exposure to air[1]. This reactivity is a general characteristic of benzylic alcohols.
Caption: Primary auto-oxidation pathway of this compound.
Section 2: Proactive Stability Management (FAQs)
This section provides direct answers to common questions regarding the proper storage and handling of this compound to proactively manage its stability.
FAQ 1: What are the ideal storage conditions for this compound?
Proper storage is the most critical factor in preserving the long-term purity of this compound. The key is to minimize its exposure to oxygen, light, and heat. Several chemical suppliers recommend storing the material in a cool, dry, well-ventilated area in a tightly-closed container[2][3]. For long-term storage, refrigeration at 2-8°C is often advised[4].
| Parameter | Recommendation | Rationale |
| Temperature | 2–8°C (Refrigerator)[4] | Slows down the rate of auto-oxidation and other potential degradation reactions. |
| Atmosphere | Inert Gas (Argon or Nitrogen) | Displaces atmospheric oxygen, which is the primary reactant in the auto-oxidation pathway[1]. |
| Light | Amber Glass or Opaque Container | Prevents photo-catalyzed oxidation. UV light can provide the activation energy for radical formation. |
| Container | Tightly-Sealed Glass or Fluorinated Polyethylene | Prevents moisture ingress and oxygen exchange. Avoids potential leaching or reaction with certain plastics. |
| Purity | Use high-purity material | Impurities, especially trace metals from synthesis, can catalyze decomposition. |
FAQ 2: Do I need to use stabilizers with this compound?
For many applications, storing the pure compound under the ideal conditions described above is sufficient. However, for very long-term storage or if the material will be subjected to frequent handling, the use of a stabilizer can be beneficial.
While specific data for this compound is not abundant, general principles for stabilizing alcohols can be applied. Antioxidants that function as radical scavengers can inhibit the auto-oxidation chain reaction. A common example used for other organic compounds is Butylated Hydroxytoluene (BHT). If a stabilizer is used, it should be noted that it introduces a new impurity into the material, which must be acceptable for the intended application. For instance, some commercial grades of benzyl alcohol contain stabilizers like propylene oxide.
Section 3: Detecting and Troubleshooting Decomposition
Even with the best precautions, decomposition can occur. Knowing how to identify it and what to do next is crucial for maintaining experimental integrity.
FAQ 3: How can I tell if my this compound has started to decompose?
Early detection can save significant time and resources. Be alert for the following signs:
-
Visual Changes: The appearance of a yellow or brownish tint is a common indicator of aldehyde and other chromophoric impurity formation. Pure this compound should be a clear, colorless liquid.
-
Olfactory Changes: The primary oxidation product, 2-ethylbenzaldehyde, has a distinct almond-like odor. A change from the faint, characteristic odor of the alcohol to a sharper, almond-like smell is a strong sign of degradation.
-
Precipitate Formation: In advanced stages of decomposition, the formation of 2-ethylbenzoic acid, which may have lower solubility, can sometimes lead to the appearance of a crystalline precipitate or haziness, especially at lower temperatures.
FAQ 4: What is the best method to quantitatively assess the purity of my sample?
Visual and olfactory checks are qualitative. For quantitative and definitive assessment, chromatographic methods are essential. Gas Chromatography-Mass Spectrometry (GC-MS) is the preferred technique due to its high sensitivity and ability to identify volatile impurities.
This protocol provides a standardized method for identifying and quantifying the primary degradation products: 2-ethylbenzaldehyde and 2-ethylbenzoic acid.
-
Instrumentation & Columns:
-
A Gas Chromatograph equipped with a Mass Spectrometric detector.
-
Column: A standard non-polar capillary column (e.g., DB-5ms or equivalent, 30 m x 0.25 mm, 0.25 µm film thickness) is suitable for separating the components.
-
-
Sample Preparation:
-
Prepare a stock solution of your this compound sample by dissolving 10 mg in 10 mL of a high-purity solvent like dichloromethane or ethyl acetate. This creates a 1 mg/mL solution.
-
Self-Validation Step: Prepare reference standards of this compound, 2-ethylbenzaldehyde, and 2-ethylbenzoic acid (if available) at a similar concentration to determine their retention times.
-
-
GC-MS Parameters (Example):
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Injection Volume: 1 µL.
-
Inlet Temperature: 250°C.
-
Oven Program:
-
Initial Temperature: 60°C, hold for 2 minutes.
-
Ramp: Increase to 280°C at a rate of 15°C/min.
-
Hold: Hold at 280°C for 5 minutes.
-
-
MS Transfer Line: 280°C.
-
MS Ion Source: 230°C.
-
Scan Range: 35-350 amu.
-
-
Data Analysis:
-
Integrate the peaks in the total ion chromatogram.
-
Identify the peaks corresponding to this compound and its potential impurities by comparing their mass spectra and retention times to your standards or library data.
-
Calculate purity based on the area percentage of the main peak relative to the total area of all detected peaks. For highly accurate quantification, a calibration curve with an internal standard should be used.
-
FAQ 5: My sample shows signs of degradation. What should I do?
If decomposition is confirmed, you have two primary options: purify the material or discard it. The choice depends on the extent of degradation and the requirements of your application.
Caption: Troubleshooting workflow for suspected sample decomposition.
-
Purification: For low levels of impurities, purification by vacuum distillation may be feasible. The boiling points of this compound and its degradation products are different enough to allow for separation. However, this requires appropriate equipment and expertise, and thermal stress during distillation can potentially cause further degradation if not performed carefully.
-
Discarding: If the level of impurity is high (e.g., >5%) or if your application is highly sensitive (e.g., in cGMP environments or for reference standard preparation), the most reliable and cost-effective solution is to discard the degraded material and obtain a fresh, certified lot. This eliminates any uncertainty and ensures the reproducibility of your results.
References
Technical Support Center: Improving the Purity of Synthesized (2-Ethylphenyl)methanol
Prepared by the Office of the Senior Application Scientist
This guide is designed for researchers, scientists, and professionals in drug development who are working with the synthesis of (2-Ethylphenyl)methanol. Achieving high purity is critical for downstream applications, ensuring reproducibility in experimental results and adherence to regulatory standards. This document provides in-depth troubleshooting advice and detailed purification protocols to address common challenges encountered during the synthesis and purification of this compound.
Section 1: Understanding the Source of Impurities
A successful purification strategy begins with understanding the potential impurities that can arise from the synthetic route employed. The most common laboratory-scale synthesis of this compound is the reduction of 2-ethylbenzaldehyde.
Q1: I've synthesized this compound by reducing 2-ethylbenzaldehyde with sodium borohydride (NaBH₄). What are the most probable impurities I should expect?
When synthesizing this compound via the reduction of 2-ethylbenzaldehyde, you can anticipate several potential impurities originating from the starting materials, the reaction itself, or the workup procedure.
-
Unreacted Starting Material (2-Ethylbenzaldehyde): This is the most common impurity. Incomplete reduction, insufficient reducing agent, or suboptimal reaction conditions can lead to the presence of the starting aldehyde in your crude product.[1][2] Its presence is easily detectable by TLC, where it will appear as a less polar spot (higher Rf value) compared to the alcohol product.[2]
-
2-Ethylbenzoic Acid: Aldehydes are susceptible to air oxidation, and your 2-ethylbenzaldehyde starting material may already contain quantities of the corresponding carboxylic acid. This acidic impurity will persist through the reaction and can complicate the workup and purification process.
-
Borate Esters: The mechanism of aldehyde reduction by NaBH₄ involves the formation of an intermediate borate ester complex.[3] The workup step, which typically involves the addition of a mild acid, is crucial to hydrolyze this complex and liberate the final alcohol. Incomplete hydrolysis can leave boron-containing species in your crude product.
-
Dibenzyl Ether Byproducts: Although less common under standard borohydride reduction conditions, self-condensation of the alcohol to form a dibenzyl ether can occur, particularly if the workup or subsequent purification steps involve strong acids or high temperatures.[4]
-
Residual Solvents: Solvents used in the reaction (e.g., methanol, ethanol) or the extraction (e.g., diethyl ether, ethyl acetate, dichloromethane) are common impurities that must be removed under vacuum.[5]
Section 2: Troubleshooting Common Purification Issues
This section addresses specific problems you might encounter during the purification process in a question-and-answer format.
Q2: My ¹H NMR spectrum clearly shows aldehyde proton signals (~9-10 ppm) from unreacted 2-ethylbenzaldehyde. How do I remove it?
The presence of the starting aldehyde is a frequent issue. Since the aldehyde and alcohol have similar polarities, complete separation can be challenging.
-
Chemical Quenching: A highly effective method is to selectively react the aldehyde. You can treat the crude product dissolved in an organic solvent with a saturated aqueous solution of sodium bisulfite (NaHSO₃). The bisulfite forms a water-soluble adduct with the aldehyde, which can then be removed in the aqueous phase during extraction.
-
Optimized Column Chromatography: If the contamination is minor, careful flash column chromatography can effectively separate the two compounds. The aldehyde is less polar and will elute before the more polar alcohol. Using a shallow elution gradient (a slow increase in the polar solvent) is key to achieving good separation.[6]
-
Re-run the Reaction: If the amount of unreacted aldehyde is substantial (>15-20%), it may be more efficient to re-subject the crude mixture to the reduction conditions to convert the remaining aldehyde to the desired alcohol before proceeding with purification.
Q3: I have a polar, acidic impurity that is difficult to remove by chromatography. What is it and how do I get rid of it?
This is very likely 2-ethylbenzoic acid, which can form from the oxidation of the starting aldehyde. Its acidity can cause significant tailing on silica gel chromatography.[7]
The most effective way to remove it is through a liquid-liquid extraction prior to chromatography.
-
Dissolve your crude product in an organic solvent like ethyl acetate or diethyl ether.
-
Wash the organic solution with a mild aqueous base, such as a saturated solution of sodium bicarbonate (NaHCO₃) or a dilute (1M) solution of sodium hydroxide (NaOH).
-
The basic wash will deprotonate the carboxylic acid, forming a water-soluble carboxylate salt that partitions into the aqueous layer.
-
Perform multiple washes (2-3 times) to ensure complete removal.
-
Finally, wash the organic layer with brine (saturated NaCl solution) to remove residual water, and dry it over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄) before concentrating the solvent.
Q4: My product is an oil and I can't get it to crystallize. What should I do?
This compound is often isolated as an oil at room temperature, which can make purification by crystallization difficult.
-
Confirm Purity First: An impure compound will often fail to crystallize, a phenomenon known as freezing-point depression. First, ensure the major impurities (aldehyde, acid) have been removed by chromatography or extraction.
-
Attempt Two-Solvent Recrystallization: If the purified product is still an oil, you can try a two-solvent recrystallization method at low temperatures.[8][9] Dissolve the oil in a minimum amount of a "good" solvent in which it is highly soluble (e.g., diethyl ether, acetone). Then, slowly add a "bad" solvent in which it is poorly soluble (e.g., hexane, pentane) dropwise until the solution becomes persistently cloudy.[8][10] Gently warm the mixture until it becomes clear again, and then allow it to cool slowly. This can sometimes induce crystallization.
-
Purify by another method: If crystallization is unsuccessful, vacuum distillation or Kugelrohr distillation are excellent alternatives for purifying liquid alcohols.[6]
Q5: My product streaks badly during column chromatography, leading to poor separation and mixed fractions. How can I prevent this?
Streaking, or tailing, on silica gel is common for polar compounds like alcohols, especially if acidic sites on the silica strongly interact with the hydroxyl group.
-
Add a Modifier to the Eluent: Adding a small amount of a polar, slightly basic modifier to your mobile phase can dramatically improve peak shape. For alcohols, adding 0.5-1% triethylamine (Et₃N) or a small amount of methanol to your hexane/ethyl acetate eluent can mask the active sites on the silica gel, leading to sharper bands and better separation.[7]
-
Use a Different Stationary Phase: If streaking persists, consider using a different stationary phase. Alumina (neutral or basic) can be a good alternative to silica gel for purifying basic or sensitive compounds.[7]
-
Dry Loading: If your compound has poor solubility in the initial, non-polar eluent, it can lead to a broad application band at the top of the column. In this case, pre-adsorbing your crude product onto a small amount of silica gel (dry loading) and then carefully adding the resulting powder to the top of the column can result in a much sharper starting band and improved separation.[7]
Section 3: Detailed Purification Protocols
Protocol 1: High-Performance Flash Column Chromatography
This is the most versatile and widely used method for purifying this compound.
Workflow for Flash Column Chromatography
Caption: Workflow for purification via flash column chromatography.
Step-by-Step Methodology:
-
TLC Analysis: First, analyze your crude material using TLC to determine an appropriate solvent system. Test various ratios of a non-polar solvent (like hexane or petroleum ether) and a more polar solvent (like ethyl acetate or diethyl ether). An ideal system will give the desired product an Rf value of ~0.25-0.35.
-
Column Packing: Prepare a slurry of silica gel in the least polar mobile phase (e.g., 100% hexane).[7] Pour the slurry into the column and use gentle pressure or flow to pack the bed, ensuring it is level and free of air bubbles.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the mobile phase.[7] Carefully pipette this solution onto the top of the silica bed. Alternatively, for dry loading, dissolve the crude product in a volatile solvent, add a small amount of silica gel, evaporate the solvent to get a dry powder, and load this onto the column.[7]
-
Elution: Begin eluting with the non-polar solvent. Gradually increase the polarity by adding the more polar solvent (e.g., starting with 5% ethyl acetate in hexane and slowly increasing to 10%, 15%, etc.).[7] The optimal gradient is determined from your initial TLC analysis.
-
Fraction Collection: Collect the eluent in a series of test tubes or flasks.
-
Analysis: Spot every few fractions on a TLC plate to identify which ones contain the pure product. Fractions containing the pure compound should be combined.
-
Solvent Removal: Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified this compound.
| Parameter | Recommended System | Notes |
| Stationary Phase | Silica Gel (40-63 µm) | Standard for flash chromatography. |
| Mobile Phase (Eluent) | Hexane / Ethyl Acetate | Start with 5% EtOAc and gradually increase. Good for general purpose.[7] |
| Petroleum Ether / Diethyl Ether | An alternative system, often provides different selectivity.[6] | |
| Dichloromethane / Methanol | Useful for more polar impurities. Start with 1-2% MeOH. | |
| TLC Visualization | UV lamp (254 nm) / KMnO₄ stain | The aromatic ring is UV active. Permanganate stain will visualize the alcohol. |
Protocol 2: Vacuum Distillation
This method is ideal for purifying liquids on a larger scale, especially if the main impurities are significantly less or more volatile than the product.
Step-by-Step Methodology:
-
Setup: Assemble a vacuum distillation apparatus, including a round-bottom flask, a short-path distillation head with a condenser, a receiving flask, and a connection to a vacuum pump and pressure gauge. Ensure all glassware is dry.
-
Charge the Flask: Add the crude this compound to the distillation flask, along with a magnetic stir bar or boiling chips to ensure smooth boiling. Do not fill the flask more than two-thirds full.
-
Apply Vacuum: Slowly and carefully apply the vacuum.
-
Heating: Gently heat the distillation flask using a heating mantle.
-
Collect Fractions:
-
Fore-run: Collect the first fraction, which will contain low-boiling impurities and residual solvents, and discard it.
-
Main Fraction: Collect the fraction that distills at a constant temperature and pressure. This is your purified product. The boiling point of benzyl alcohol is ~205°C at atmospheric pressure, so under vacuum (e.g., ~7 mmHg), the expected boiling point for this compound will be significantly lower, likely in the 100-140°C range.[6]
-
Residue: Stop the distillation before the flask goes to dryness to avoid charring high-boiling impurities.
-
Section 4: FAQs on Purity Assessment
Q6: How do I use Thin-Layer Chromatography (TLC) to effectively monitor my purification?
TLC is an indispensable, rapid, and inexpensive tool.
-
Co-spotting: To confirm the identity of spots on a TLC plate, always "co-spot." This involves placing a spot of your starting material in one lane, a spot of your reaction mixture in the middle lane, and a spot of both the starting material and the reaction mixture on top of each other in a third lane. If the reaction mixture contains starting material, you will see a single, albeit potentially elongated, spot in the co-spot lane.
-
Monitoring Chromatography: When analyzing column fractions, spot every 2-3 fractions on a single TLC plate. This allows you to quickly see which fractions are pure, which are mixed, and where the product begins and ends eluting.
-
Assessing Purity: A purified product should ideally show a single spot on the TLC plate in multiple different solvent systems. The absence of a spot corresponding to the starting aldehyde is a good indicator of purity.[2]
Q7: What are the best analytical techniques for a definitive purity assessment of this compound?
While TLC is excellent for monitoring, quantitative purity assessment requires more advanced methods.
-
High-Performance Liquid Chromatography (HPLC): This is a powerful technique for determining purity with high accuracy. A reversed-phase C18 column is a good starting point, using a mobile phase of acetonitrile and water.[11][12] Purity is typically determined by the area percentage of the main peak.
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC is well-suited for analyzing volatile compounds like benzyl alcohols and can separate closely related impurities.[7] The mass spectrometer provides identification of the impurities based on their fragmentation patterns. A common GC column for this analysis would be a non-polar or mid-polarity column, such as a 5% phenyl/95% methylpolysiloxane phase.[13]
-
Nuclear Magnetic Resonance (¹H NMR) Spectroscopy: NMR is primarily used for structural elucidation but is also an excellent tool for assessing purity. The presence of small, unidentified peaks in the spectrum indicates impurities. By integrating the peaks of the product against the peaks of a known impurity, you can often estimate the level of contamination.
References
- 1. Sciencemadness Discussion Board - TLC results interpretation - Powered by XMB 1.9.11 [sciencemadness.org]
- 2. researchgate.net [researchgate.net]
- 3. reddit.com [reddit.com]
- 4. researchgate.net [researchgate.net]
- 5. ijpsonline.com [ijpsonline.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. benchchem.com [benchchem.com]
- 8. ocw.mit.edu [ocw.mit.edu]
- 9. web.mnstate.edu [web.mnstate.edu]
- 10. Reagents & Solvents [chem.rochester.edu]
- 11. Separation of Benzyl alcohol on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 12. Benzyl alcohol | SIELC Technologies [sielc.com]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Challenges in the Scale-Up of (2-Ethylphenyl)methanol Production
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the synthesis and scale-up of (2-Ethylphenyl)methanol. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during laboratory and pilot-plant scale production. We will delve into the causality behind experimental choices, offering troubleshooting guides and detailed protocols to ensure reproducible and high-yielding preparations.
Choosing Your Synthetic Path: An Overview
The selection of a synthetic route for this compound on a larger scale depends on factors such as precursor availability, cost, required purity, and equipment constraints. Three primary routes are commonly considered:
-
Grignard Reaction: This classic carbon-carbon bond-forming reaction involves the synthesis of a Grignard reagent from a 2-ethylbenzyl halide, followed by its reaction with formaldehyde.
-
Reduction of 2-Ethylbenzaldehyde: The selective reduction of the aldehyde functional group via catalytic hydrogenation or with chemical hydrides.
-
Reduction of 2-Ethylbenzoic Acid: A more challenging reduction that typically requires stronger reducing agents.
The following diagram outlines the decision-making process for selecting an appropriate synthesis route.
Caption: Decision flowchart for selecting a synthesis route for this compound.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis and scale-up of this compound in a question-and-answer format.
Section 1: Grignard Synthesis Route (from 2-Ethylbenzyl Halide)
The Grignard reaction is a powerful tool but is notoriously sensitive to reaction conditions, especially moisture.[1]
Q1: My Grignard reaction fails to initiate or the yield of the Grignard reagent is very low. What are the common causes and solutions?
A1: Failure to initiate is the most common problem in Grignard synthesis. The primary culprit is the presence of water, which quenches the Grignard reagent as it forms.
-
Potential Causes & Solutions:
-
Wet Glassware: All glassware must be rigorously dried, typically by oven-drying at >120°C for several hours and assembling while hot under a stream of dry nitrogen or argon.
-
Wet Solvents: Anhydrous solvents, typically diethyl ether or tetrahydrofuran (THF), are essential.[1] Use freshly opened bottles of anhydrous solvent or solvent passed through a purification system (solvent still).
-
Moisture in Starting Materials: Ensure the 2-ethylbenzyl halide is dry. If necessary, distill it before use.
-
Passivated Magnesium: The surface of the magnesium turnings can be coated with magnesium oxide, which prevents the reaction.
-
Mechanical Activation: Briefly grind the magnesium turnings in a dry mortar and pestle before adding them to the flask.
-
Chemical Activation: Add a small crystal of iodine or a few drops of 1,2-dibromoethane to the magnesium suspension. These will react with the magnesium surface to expose fresh metal.
-
-
Low Temperature: While the reaction is exothermic, some initial energy is required. Gentle warming with a heat gun may be necessary to initiate the reaction, after which it should become self-sustaining.
-
Q2: I'm observing a significant amount of 2,2'-diethylbiphenyl by-product. How can I minimize this?
A2: The formation of a biphenyl-type by-product is a known side reaction in Grignard synthesis, arising from the coupling of the Grignard reagent with unreacted alkyl halide.[2]
-
Potential Causes & Solutions:
-
High Local Concentration of Halide: This is the most significant factor. The best way to minimize this side reaction is to add the 2-ethylbenzyl halide slowly to the magnesium suspension. This ensures that the halide reacts with the magnesium as it is added and is not present in high enough concentration to react with the already-formed Grignard reagent.
-
High Reaction Temperature: While some heat may be needed for initiation, allowing the reaction to reflux too vigorously can promote side reactions. Maintain a gentle reflux by controlling the addition rate of the halide or by using a cooling bath.
-
Q3: The yield of this compound is consistently low after the addition of formaldehyde and workup. What should I investigate?
A3: Low yield after a seemingly successful Grignard formation points to issues with the carbonyl addition step or the workup procedure.
-
Potential Causes & Solutions:
-
Formaldehyde Source: Gaseous formaldehyde (generated by cracking paraformaldehyde) is often used. Ensure the paraformaldehyde is dry and the delivery system is efficient. If using a solution like formalin, be aware that it contains significant amounts of water and methanol, which will quench the Grignard reagent.
-
Incomplete Reaction: Ensure the formaldehyde is added at a temperature that allows for reaction without excessive side reactions (typically 0°C to room temperature). Allow sufficient reaction time after the addition is complete.
-
Workup Issues: The workup typically involves quenching with an aqueous acid solution (like ammonium chloride or dilute HCl) to protonate the alkoxide and dissolve magnesium salts.[1]
-
Insufficient Acid: If the aqueous layer is not sufficiently acidic, magnesium hydroxides can precipitate, trapping the product in an emulsion.
-
Product Extraction: this compound has some water solubility. Ensure thorough extraction of the aqueous layer with a suitable organic solvent (e.g., diethyl ether, ethyl acetate) to recover all the product.[1]
-
-
Section 2: Reductive Synthesis Route (from 2-Ethylbenzaldehyde)
Catalytic hydrogenation is a clean and efficient method for reducing aldehydes, but selectivity can be a challenge on scale.
Q4: My catalytic hydrogenation is producing 2-ethyltoluene as a major by-product. How can I improve selectivity for the alcohol?
A4: The formation of 2-ethyltoluene is due to over-reduction, also known as hydrogenolysis, of the benzyl alcohol product. This is a common challenge with benzylic alcohols.
-
Potential Causes & Solutions:
-
Catalyst Choice: Palladium on carbon (Pd/C) is a very active catalyst and can promote hydrogenolysis. Consider using a less active, more selective catalyst such as Palladium on calcium carbonate (Pd/CaCO₃) or alumina (Pd/Al₂O₃).[3] Platinum-based catalysts can also be effective.[4]
-
Reaction Conditions: Harsh conditions favor over-reduction.
-
Pressure & Temperature: Operate at lower hydrogen pressures (e.g., 1-5 atm) and lower temperatures (room temperature is often sufficient).[3][4]
-
Reaction Time: Monitor the reaction closely by TLC or GC and stop it as soon as the starting aldehyde is consumed.[3] Prolonged reaction times will increase the amount of hydrogenolysis.
-
-
Catalyst Modifiers/Poisons: In some cases, adding a small amount of a catalyst poison (e.g., diphenylsulfide or quinoline) can selectively inhibit the sites responsible for hydrogenolysis without stopping the desired aldehyde reduction.[3] This requires careful optimization.
-
Q5: I'm seeing hydrogenation of the aromatic ring. What conditions should I change?
A5: Aromatic ring hydrogenation is a potential side reaction, especially with highly active catalysts or under forcing conditions.
-
Potential Causes & Solutions:
-
Catalyst Choice: Rhodium (Rh) and Ruthenium (Ru) catalysts are particularly active for arene hydrogenation. Avoid these if you want to preserve the aromatic ring. Palladium and Platinum catalysts are generally more selective for the aldehyde group under mild conditions.[3]
-
Harsh Conditions: High hydrogen pressure and elevated temperatures significantly increase the rate of ring hydrogenation. Adhere to the mildest conditions possible that still afford a reasonable reaction rate.
-
Section 3: Purification Challenges
Q6: What is the best strategy for separating this compound from the biphenyl by-product generated during Grignard synthesis?
A6: The separation is based on the significant difference in polarity and solubility between the alcohol product and the nonpolar hydrocarbon by-product.
-
Recommended Strategy:
-
Crystallization/Precipitation: The biphenyl by-product is typically much more soluble in nonpolar hydrocarbon solvents (like hexanes, heptane, or petroleum ether) than triphenylmethanol, and this principle applies here.[1] After the initial workup and removal of the reaction solvent (e.g., ether), the crude residue can be triturated or recrystallized from a hydrocarbon solvent. The this compound is less soluble and may crystallize or precipitate, while the biphenyl remains in the mother liquor.
-
Column Chromatography: For smaller scales or when very high purity is required, silica gel chromatography is effective. A gradient elution starting with a nonpolar solvent (e.g., hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate) will elute the nonpolar biphenyl first, followed by the more polar this compound.
-
Vacuum Distillation: Given the likely difference in boiling points, vacuum distillation can be an effective method for purification on a larger scale, provided the product is thermally stable.
-
Frequently Asked Questions (FAQs)
FAQ 1: Which synthesis route is most suitable for multi-kilogram scale production? For multi-kilogram scale, the catalytic hydrogenation of 2-ethylbenzaldehyde is often preferred. This route avoids the stoichiometric use of magnesium and the challenges of handling Grignard reagents on a large scale. Catalytic processes are generally more atom-economical and generate less waste. However, the choice ultimately depends on the relative cost and availability of 2-ethylbenzaldehyde versus 2-ethylbenzyl halide.
FAQ 2: What are the primary safety concerns when scaling up this compound production?
-
Flammable Solvents: Grignard reactions (ether, THF) and hydrogenations (methanol, ethanol) use highly flammable solvents. Scale-up requires appropriate ventilation, grounding of equipment to prevent static discharge, and use of explosion-proof equipment.
-
Reaction Exotherms: Both Grignard reactions and catalytic hydrogenations can be highly exothermic. A key scale-up challenge is heat management. Reactors must have adequate cooling capacity, and a plan for emergency cooling should be in place. Slow, controlled addition of reagents is critical to manage the rate of heat generation.
-
Hydrogen Gas: Large-scale hydrogenations involve handling flammable hydrogen gas under pressure. This requires specialized reactors (autoclaves), pressure-rated fittings, and robust leak detection systems.
-
Methanol Toxicity: The final product, this compound, and common solvents like methanol are toxic.[5] Methanol can cause harm through inhalation, skin absorption, and ingestion, with potential effects including blindness and damage to the central nervous system.[6][7] Appropriate Personal Protective Equipment (PPE), including gloves, safety glasses, and respiratory protection in poorly ventilated areas, is mandatory.
FAQ 3: How can I monitor the reaction progress effectively during scale-up? Direct sampling from a large reactor can be hazardous. Consider installing an in-situ monitoring probe (e.g., FT-IR) if available. Alternatively, use a sample loop system that allows for the safe extraction of a small aliquot for analysis by Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC). These techniques provide quantitative data on the consumption of starting material and the formation of product and by-products.
Detailed Experimental Protocols
Protocol 1: Scale-Up Synthesis of this compound via Grignard Reaction
This protocol describes a representative procedure for a 1 mole scale reaction.
Materials:
-
Magnesium turnings (26.7 g, 1.1 mol)
-
2-Ethylbenzyl bromide (199.1 g, 1.0 mol)
-
Anhydrous diethyl ether (1.5 L)
-
Paraformaldehyde (33.0 g, 1.1 mol, dried)
-
Saturated aqueous ammonium chloride solution
-
Anhydrous magnesium sulfate
Procedure:
-
Setup: Assemble an oven-dried 3-neck round-bottom flask equipped with a mechanical stirrer, a reflux condenser with a nitrogen inlet, and an addition funnel. Flame-dry the apparatus under a nitrogen stream and allow it to cool.
-
Grignard Formation: Add the magnesium turnings to the flask. Add 200 mL of anhydrous ether. Dissolve the 2-ethylbenzyl bromide in 800 mL of anhydrous ether and add it to the addition funnel.
-
Initiation: Add ~50 mL of the bromide solution to the magnesium suspension. If the reaction does not start (indicated by cloudiness and gentle bubbling), add a small crystal of iodine and warm gently.
-
Addition: Once the reaction is initiated and refluxing gently, add the remaining bromide solution dropwise at a rate that maintains a steady but controlled reflux. This step is crucial for minimizing biphenyl formation.
-
Completion: After the addition is complete, stir the mixture at room temperature for an additional 1-2 hours to ensure all the magnesium has reacted.
-
Formaldehyde Addition: Cool the Grignard solution to 0°C in an ice bath. In a separate flask, gently heat the paraformaldehyde to generate gaseous formaldehyde, and pass the gas into the stirred Grignard solution via a subsurface delivery tube. Maintain the reaction temperature below 10°C.
-
Quenching & Workup: After the formaldehyde addition is complete, slowly and carefully add 500 mL of saturated aqueous ammonium chloride solution while cooling the flask in an ice bath.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the layers. Extract the aqueous layer twice with 200 mL portions of diethyl ether.[1]
-
Drying and Concentration: Combine all organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
Purification: Purify the crude product by vacuum distillation or column chromatography.
Protocol 2: Selective Catalytic Hydrogenation of 2-Ethylbenzaldehyde
Materials:
-
2-Ethylbenzaldehyde (134.2 g, 1.0 mol)
-
Methanol (1 L)
-
5% Palladium on Calcium Carbonate (Pd/CaCO₃) (5.0 g)
Procedure:
-
Setup: Charge a suitable hydrogenation reactor (e.g., a Parr shaker or autoclave) with the 2-ethylbenzaldehyde and methanol.
-
Catalyst Addition: Carefully add the 5% Pd/CaCO₃ catalyst under a nitrogen atmosphere.
-
Hydrogenation: Seal the reactor. Purge the headspace three times with nitrogen, followed by three purges with hydrogen gas.
-
Reaction: Pressurize the reactor to 3 atm with hydrogen. Begin vigorous stirring and maintain the temperature at 25-30°C.
-
Monitoring: Monitor the reaction progress by observing the hydrogen uptake. The reaction is complete when hydrogen uptake ceases. Confirm completion by GC analysis of a safely drawn sample.
-
Filtration: Once complete, vent the hydrogen and purge the reactor with nitrogen. Filter the reaction mixture through a pad of Celite to remove the palladium catalyst. Wash the Celite pad with methanol.
-
Concentration: Combine the filtrate and washings and remove the methanol under reduced pressure to yield the crude this compound.
-
Purification: The product is often of high purity but can be further purified by vacuum distillation if necessary.
Data Summary
| Parameter | Grignard Synthesis | Aldehyde Reduction (Hydrogenation) |
| Primary Precursor | 2-Ethylbenzyl Halide | 2-Ethylbenzaldehyde |
| Key Reagents | Mg, Formaldehyde, Anhydrous Ether | H₂, Palladium Catalyst |
| Typical Yield | 60-80% | 90-98% |
| Pros | Good for C-C bond formation | High yield, high purity, atom economical, cleaner process |
| Cons | Moisture sensitive, biphenyl by-product, exotherm | Requires pressure equipment, catalyst cost, potential for over-reduction |
Troubleshooting Workflow: Low Yield in Grignard Synthesis
Caption: A logical workflow for troubleshooting low yields in Grignard synthesis.
References
- 1. cerritos.edu [cerritos.edu]
- 2. web.mnstate.edu [web.mnstate.edu]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Methanol Safety: Exposure Risks & Protective Measures | Chemscape [chemscape.com]
- 6. Methanol Safety In Chemical Industry [industrialsafetytips.in]
- 7. epa.gov [epa.gov]
Technical Support Center: Identifying Unknown Peaks in the NMR Spectrum of (2-Ethylphenyl)methanol
Welcome to the technical support center for NMR analysis of (2-Ethylphenyl)methanol. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and identify unexpected signals in their NMR spectra. As a Senior Application Scientist, I have structured this guide to provide not just procedural steps, but also the underlying scientific rationale to empower you to make informed decisions during your analytical process.
Introduction
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for structural elucidation in organic chemistry. However, the appearance of unknown peaks can often lead to ambiguity and hinder research progress. This guide provides a systematic approach to identifying these anomalies in the ¹H and ¹³C NMR spectra of this compound, a common synthetic intermediate. By understanding the potential sources of these impurities, from starting materials to reaction byproducts and common laboratory contaminants, you can confidently assign your spectra and ensure the purity of your compound.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during the NMR analysis of this compound in a question-and-answer format.
Q1: I see more peaks in my ¹H NMR spectrum than I expect for this compound. Where should I start my investigation?
A1: The first step is to systematically categorize the unknown peaks. Begin by comparing your spectrum to the expected chemical shifts for this compound.
Expected ¹H and ¹³C NMR Data for this compound
| Assignment | ¹H Chemical Shift (ppm, CDCl₃) | Multiplicity | Integration | ¹³C Chemical Shift (ppm, CDCl₃) |
| Ar-H | 7.15 - 7.40 | m | 4H | 126.0 - 130.0 |
| -CH₂ OH | ~4.7 | s | 2H | ~63.0 |
| Ar-CH₂ CH₃ | ~2.7 | q | 2H | ~26.0 |
| -OH | Variable | br s | 1H | - |
| Ar-CH₂CH₃ | ~1.25 | t | 3H | ~15.0 |
Note: These are approximate values and can be influenced by solvent and concentration.
Once you have a baseline, you can proceed with the following troubleshooting workflow:
Caption: Troubleshooting workflow for identifying unknown NMR peaks.
Q2: Some of my unknown peaks are sharp singlets, while others are multiplets. What could they be?
A2: The multiplicity and chemical shift of a peak provide crucial clues to its origin.
-
Common Solvents and Reagents: Many common laboratory solvents appear as characteristic singlets or multiplets in NMR spectra. Consulting a reliable reference is essential.[1][2] For instance, residual diethyl ether from a Grignard reaction will show a quartet around 3.48 ppm and a triplet around 1.21 ppm in CDCl₃. Tetrahydrofuran (THF), another common solvent for Grignard reactions, typically shows multiplets around 3.7 and 1.8 ppm.[3][4]
-
Starting Materials: If the synthesis of this compound was achieved via the reduction of 2-ethylbenzaldehyde or a Grignard reaction with a formaldehyde equivalent, unreacted starting materials are a likely source of impurity.
-
2-Ethylbenzaldehyde: Expect an aldehyde proton signal around 10 ppm, aromatic protons, and signals for the ethyl group.[5]
-
Grignard Reagent Precursors: Residual alkyl or aryl halides used to generate the Grignard reagent may also be present.
-
-
Reaction Byproducts: The synthesis of benzyl alcohols via Grignard reactions can lead to several byproducts.
-
Wurtz Coupling Products: The reaction of the Grignard reagent with unreacted alkyl/aryl halide can lead to homocoupling products. For example, if an ethyl Grignard was used, butane may be formed. If the synthesis involved the reaction of an aryl Grignard with formaldehyde, a biaryl byproduct could be present.[6]
-
Over-reduction or Oxidation: Depending on the workup and purification, the benzylic alcohol could be oxidized to the corresponding aldehyde (2-ethylbenzaldehyde) or carboxylic acid (2-ethylbenzoic acid). Conversely, the starting aldehyde could be reduced to the alcohol.
-
Cannizzaro and Tishchenko Reactions: If the reaction conditions involve a strong base and an aldehyde without α-protons (like 2-ethylbenzaldehyde), disproportionation can occur. The Cannizzaro reaction would yield this compound and 2-ethylbenzoic acid.[7][8][9] The Tishchenko reaction would produce the corresponding ester, 2-ethylbenzyl 2-ethylbenzoate.[2][10][11]
-
Table of Common Impurities and Their Approximate ¹H NMR Chemical Shifts (CDCl₃)
| Compound | Key ¹H NMR Signals (ppm) | Notes |
| Diethyl Ether | 3.48 (q), 1.21 (t) | Common Grignard solvent.[12] |
| Tetrahydrofuran (THF) | ~3.7 (m), ~1.8 (m) | Common Grignard solvent.[3][4] |
| 2-Ethylbenzaldehyde | ~10.2 (s, -CHO) | Unreacted starting material.[5] |
| 2-Ethylbenzoic Acid | >10 (br s, -COOH) | Oxidation byproduct. |
| Biphenyl-type (Wurtz) | 7.2 - 7.6 (m) | Byproduct from aryl Grignard. |
| Silicone Grease | ~0.1 (s) | From glassware.[2] |
| Water | 1.56 (s) | Varies with solvent and temperature.[1] |
Q3: I have a broad singlet that disappears when I add a drop of D₂O to my NMR sample. What is it?
A3: This is a classic indication of an exchangeable proton, most commonly from an alcohol (-OH) or water (H₂O). The deuterium from D₂O exchanges with the proton, and since deuterium is not observed in ¹H NMR, the peak disappears. This is a definitive test to identify hydroxyl or amine protons.[3]
Protocol for D₂O Shake Experiment:
-
Acquire a standard ¹H NMR spectrum of your sample.
-
Add one to two drops of deuterium oxide (D₂O) to the NMR tube.
-
Cap the tube and shake vigorously for 30 seconds to ensure mixing.
-
Re-acquire the ¹H NMR spectrum.
-
Compare the two spectra. The disappearance or significant reduction in the intensity of a peak confirms it is an exchangeable proton.
Q4: How can I confirm the identity of a suspected impurity?
A4: A spiking experiment is a straightforward and effective method for confirming the identity of an impurity if you have a pure sample of the suspected compound.
Protocol for Spiking Experiment:
-
Acquire a ¹H NMR spectrum of your sample containing the unknown peak.
-
Add a small amount (a few milligrams) of the suspected impurity (e.g., pure 2-ethylbenzaldehyde) directly to the NMR tube.
-
Gently mix the contents of the tube.
-
Re-acquire the ¹H NMR spectrum.
-
If the intensity of the unknown peak increases while the other peaks remain relatively unchanged in their chemical shift, you have confirmed the identity of the impurity.
Q5: My ¹H NMR spectrum is very crowded, and I can't resolve the multiplets. What advanced techniques can I use?
A5: When one-dimensional NMR is insufficient, two-dimensional (2D) NMR experiments are invaluable for elucidating complex structures and identifying components in a mixture.[13][14]
-
COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other (typically through 2-3 bonds). It is excellent for identifying spin systems, such as the ethyl group and the connectivity of aromatic protons.[13]
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons directly attached to carbons. It is a powerful tool for assigning carbon signals based on their attached, and often more easily assigned, protons.[13]
-
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are separated by 2-4 bonds. It is particularly useful for identifying quaternary carbons and piecing together different fragments of a molecule.[13]
By using a combination of these 2D NMR techniques, you can build a detailed connectivity map of your molecule and any significant impurities present.
Caption: Relationship between 1D and 2D NMR experiments for structural elucidation.
Conclusion
The identification of unknown peaks in an NMR spectrum is a common challenge in chemical research. By adopting a systematic approach that combines knowledge of common contaminants, potential side reactions, and confirmatory experiments, researchers can confidently elucidate the structure of their compounds and ensure their purity. This guide serves as a starting point for troubleshooting, and the application of advanced 2D NMR techniques can provide definitive answers for more complex spectral analysis.
References
- 1. rsc.org [rsc.org]
- 2. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 3. Troubleshooting [chem.rochester.edu]
- 4. reddit.com [reddit.com]
- 5. books.rsc.org [books.rsc.org]
- 6. rsc.org [rsc.org]
- 7. rsc.org [rsc.org]
- 8. pharmaffiliates.com [pharmaffiliates.com]
- 9. rsc.org [rsc.org]
- 10. 1,2-Bis(2-methylphenyl)-1,2-diphenyl-1,2-ethanediol | C28H26O2 | CID 89260 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. fiveable.me [fiveable.me]
- 12. NMR Chemical Shifts of Impurities [sigmaaldrich.com]
- 13. "Advances in Structure Elucidation of Small Molecules and Peptides by N" by Ryan D. Cohen [scholarship.shu.edu]
- 14. sites.esa.ipb.pt [sites.esa.ipb.pt]
Technical Support Center: Troubleshooting Emulsion Formation During Aqueous Workup of (2-Ethylphenyl)methanol
For Researchers, Scientists, and Drug Development Professionals
This guide provides in-depth technical assistance for managing and preventing emulsion formation during the aqueous workup of (2-Ethylphenyl)methanol. As a Senior Application Scientist, this resource is designed to offer practical, field-tested solutions grounded in chemical principles to ensure efficient and successful purification of your target compound.
Frequently Asked Questions (FAQs)
Q1: What is an emulsion and why is it forming during my workup of this compound?
A1: An emulsion is a stable mixture of two immiscible liquids, in this case, your organic solvent containing this compound and the aqueous wash solution. Tiny droplets of one phase become dispersed in the other, creating a cloudy or milky layer at the interface that prevents clean separation.[1]
The formation of emulsions during the workup of this compound, particularly after a Grignard synthesis, is often multifactorial:
-
Presence of Surfactant-like Species: Finely divided magnesium salts (e.g., magnesium halides or hydroxides), which are byproducts of the Grignard reaction, can act as solid particles that stabilize the interface between the organic and aqueous layers, a phenomenon known as a Pickering emulsion.[1]
-
Physical Properties of this compound: While this compound has limited solubility in water, its hydroxyl group can engage in hydrogen bonding, and the ethylphenyl group provides hydrophobicity. This amphiphilic nature can contribute to the stability of the emulsion at the interface.
-
Vigorous Mixing: Excessive shaking or agitation during the extraction process can provide the energy needed to disperse the two phases into fine droplets, promoting emulsion formation.
Q2: I've just quenched my Grignard reaction for the synthesis of this compound and a stubborn emulsion has formed. What is the first and simplest thing I should try?
A2: The most straightforward initial step is patience. Allow the separatory funnel to stand undisturbed for 15-30 minutes.[2] Often, the emulsion will break or at least reduce in volume as the droplets coalesce over time. Gentle swirling of the separatory funnel can sometimes encourage this process.[3]
Q3: Waiting didn't work. What is the next step to break this emulsion?
A3: The next line of defense is to increase the ionic strength of the aqueous layer. This is a technique known as "salting out."[2] By adding a saturated solution of sodium chloride (brine) or even solid sodium chloride to the separatory funnel and gently mixing, you increase the polarity of the aqueous phase.[3] This makes the organic components, including your product and any organic solvent dissolved in the aqueous layer, less soluble, forcing them into the organic phase and helping to break the emulsion.[2][3]
Troubleshooting Guide: A Step-by-Step Approach to Breaking Emulsions
If the initial simple steps fail, a more systematic approach is required. The following guide provides a series of interventions, from least to most disruptive, to resolve persistent emulsions encountered during the workup of this compound.
Step 1: Physical Disruption Methods
These methods aim to physically force the coalescence of the dispersed droplets without altering the chemical composition of your mixture.
| Method | Description | Considerations |
| Gentle Stirring | Use a glass stirring rod to gently stir the emulsion at the interface. This can help to mechanically break up the stable layer. | Avoid vigorous stirring which can worsen the emulsion. |
| Filtration | Pass the entire mixture through a plug of glass wool or Celite® in a filter funnel. The fine particles of the filter aid can disrupt the emulsion and trap particulate matter that may be stabilizing it.[2] | This method is effective for emulsions stabilized by fine solid particles. Be aware that Celite® can sometimes retain small amounts of product.[2] |
| Centrifugation | If the volume is manageable, centrifuging the mixture can provide the force needed to separate the two phases. | This is a highly effective method but is limited by the availability and capacity of a suitable centrifuge. |
Step 2: Chemical Intervention Strategies
These methods involve altering the chemical properties of the system to destabilize the emulsion.
| Method | Rationale | Protocol |
| Addition of Brine | Increases the ionic strength of the aqueous layer, reducing the solubility of organic components and promoting phase separation.[2][3] | Add saturated NaCl solution (brine) in portions, gently inverting the separatory funnel after each addition. |
| pH Adjustment | Changing the pH of the aqueous layer can alter the charge of species at the interface, potentially destabilizing the emulsion. For a neutral compound like this compound, this is generally a safe approach. | Add a few drops of dilute acid (e.g., 1M HCl) or base (e.g., 1M NaOH) and observe for any changes. Be mindful of any pH-sensitive functional groups in your mixture. |
| Solvent Addition | Adding a small amount of a different organic solvent can change the overall polarity of the organic phase and help to break the emulsion. | Try adding a small volume of a less polar solvent like hexanes or a more polar solvent like ethanol. Be aware that this will alter the composition of your solvent system for subsequent evaporation. |
Experimental Protocols & Visual Guides
Protocol 1: Salting Out to Break an Emulsion
-
Allow the separatory funnel containing the emulsion to stand for 10-15 minutes.
-
Prepare a saturated solution of sodium chloride (brine).
-
Add the brine solution to the separatory funnel in small portions (e.g., 10-20 mL at a time for a 250 mL extraction).
-
After each addition, gently invert the separatory funnel 2-3 times. Do not shake vigorously.
-
Vent the separatory funnel after each inversion.
-
Allow the layers to settle and observe for any improvement in phase separation.
-
Repeat the addition of brine until the emulsion breaks.
Workflow for Emulsion Troubleshooting
Caption: A flowchart for troubleshooting emulsions.
Logical Relationship of Emulsion Causes and Solutions
Caption: Relationship between emulsion causes and solutions.
References
Technical Support Center: Catalyst Deactivation in (2-Ethylphenyl)methanol Synthesis
This guide is intended for researchers, scientists, and drug development professionals engaged in the synthesis of (2-Ethylphenyl)methanol. Catalyst deactivation is a frequent challenge in catalytic processes, leading to diminished reaction efficiency, lower product yields, and increased operational costs.[1] This document provides a comprehensive resource for troubleshooting common issues related to catalyst deactivation, with a focus on palladium-based catalysts frequently employed in the hydrogenation of 2-ethylbenzaldehyde, a primary route to this compound.
Part 1: Frequently Asked Questions (FAQs)
Q1: My this compound synthesis via 2-ethylbenzaldehyde hydrogenation is showing a sudden drop in conversion. What are the likely causes?
A1: A sudden drop in conversion is often indicative of catalyst poisoning. This occurs when impurities in the reaction mixture strongly adsorb to the active sites of the catalyst, rendering them inactive.[2] Common poisons for palladium catalysts include sulfur compounds, halides, and carbon monoxide.[3][4] It is crucial to verify the purity of your 2-ethylbenzaldehyde starting material, solvents, and hydrogen gas.
Q2: I've noticed a gradual decline in reaction rate over several cycles using the same batch of Pd/C catalyst. What could be happening?
A2: A gradual decrease in activity often points towards coking or sintering.[1] Coking is the deposition of carbonaceous materials on the catalyst surface, which can block active sites.[1][5] Sintering, on the other hand, is the thermal agglomeration of metal particles, leading to a reduction in the active surface area.[1][6][7] Both processes are typically accelerated at higher reaction temperatures.
Q3: Is it possible to regenerate my deactivated Palladium on Carbon (Pd/C) catalyst?
A3: Yes, in many instances, Pd/C catalysts can be regenerated, depending on the deactivation mechanism.[3] For deactivation due to coking, oxidative treatment or solvent washing can be effective.[8][9] In cases of poisoning, the regeneration strategy will depend on the nature of the poison.
Q4: I observe a color change in my reaction mixture and the formation of a black precipitate. What does this signify?
A4: The formation of a black precipitate, often referred to as palladium black, is a visual indicator of catalyst agglomeration and precipitation out of the support.[10] This is a form of deactivation where the fine dispersion of palladium on the carbon support is lost, leading to a significant decrease in active surface area and, consequently, catalytic activity.
Part 2: Troubleshooting Guides
This section provides in-depth troubleshooting for specific catalyst deactivation phenomena.
Guide 1: Catalyst Poisoning
Symptom: A sharp and significant decrease in reaction rate and product yield, often from the start of the reaction or after the introduction of a new batch of reagent or solvent.
Potential Causes:
-
Sulfur Compounds: Thiophenes, mercaptans, and sulfides are potent poisons for palladium catalysts.[11][12] They can be present as impurities in the 2-ethylbenzaldehyde starting material or solvents.
-
Halides: Chloride, bromide, and iodide ions can poison the catalyst. The source could be chlorinated solvents or impurities in the starting materials.
-
Carbon Monoxide (CO): CO, often present as an impurity in the hydrogen gas supply, can strongly adsorb to palladium active sites and act as an inhibitor.[4]
-
Nitrogen-Containing Compounds: Certain nitrogen-containing functional groups, such as pyridines and quinolines, can act as inhibitors.[12]
Diagnostic Protocol:
-
Reagent Purity Check: Analyze all starting materials and solvents for potential poisons using techniques like Gas Chromatography-Mass Spectrometry (GC-MS) for organic impurities and Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) for elemental impurities.
-
Control Experiment: Conduct a small-scale reaction using highly purified reagents and solvents. If the reaction proceeds normally, it strongly suggests that poisoning is the issue.
-
Hydrogen Gas Analysis: If CO poisoning is suspected, have the hydrogen gas supply analyzed for its purity.
Resolution and Prevention:
-
Purification: Purify the starting materials and solvents. For example, distillation can remove many organic impurities, and passing solvents through a column of activated alumina can remove polar impurities.
-
Guard Beds: For continuous flow processes, consider using a guard bed of an appropriate adsorbent upstream of the reactor to remove poisons before they reach the catalyst.
-
Catalyst Regeneration: For some types of poisoning, regeneration is possible. For instance, a catalyst poisoned by organic compounds might be regenerated by washing with a suitable solvent.[9]
Guide 2: Coking
Symptom: A gradual loss of catalyst activity over time or after multiple reaction cycles. This is often accompanied by a darkening of the catalyst.
Potential Causes:
-
High Reaction Temperatures: Elevated temperatures can promote the decomposition of organic molecules on the catalyst surface, leading to the formation of carbonaceous deposits (coke).[1][13]
-
Side Reactions: Polymerization or condensation of the reactant or product on the catalyst surface can also lead to coke formation.
Diagnostic Protocol:
-
Thermogravimetric Analysis (TGA): TGA of the spent catalyst can quantify the amount of carbonaceous deposits by measuring the weight loss upon heating in an oxidizing atmosphere.
-
Temperature Programmed Oxidation (TPO): TPO can provide information about the nature of the coke deposits by analyzing the temperature at which they are combusted.
-
Visual Inspection: A visual change in the catalyst from a free-flowing powder to clumped aggregates can indicate coking.
Resolution and Prevention:
-
Reaction Optimization: Lowering the reaction temperature can often mitigate coking. Optimizing other reaction parameters, such as pressure and reactant concentration, can also be beneficial.
-
Catalyst Regeneration: Coked catalysts can often be regenerated by controlled oxidation (burning off the coke) in a diluted air or oxygen stream.[8] It is crucial to control the temperature during regeneration to avoid sintering the catalyst.
Catalyst Regeneration Workflow for Coking
Caption: Workflow for regenerating a coked catalyst.
Guide 3: Sintering
Symptom: A gradual and often irreversible loss of catalyst activity, particularly when operating at high temperatures.
Potential Causes:
-
High Temperatures: The mobility of metal atoms on the support surface increases with temperature, leading to the agglomeration of smaller particles into larger ones.[1][6][7] This process, known as sintering, results in a decrease in the active metal surface area.[6]
-
Reaction Atmosphere: The presence of certain gases, such as water vapor, can accelerate the sintering process.[14]
Diagnostic Protocol:
-
Chemisorption: Techniques like CO pulse chemisorption or H₂ temperature-programmed desorption (TPD) can measure the active metal surface area. A decrease in the active area of the spent catalyst compared to the fresh catalyst is a strong indication of sintering.
-
Transmission Electron Microscopy (TEM): TEM can directly visualize the metal particles on the support. An increase in the average particle size of the spent catalyst confirms sintering.
-
X-ray Diffraction (XRD): XRD can be used to determine the crystallite size of the metal particles. An increase in crystallite size is indicative of sintering.
Resolution and Prevention:
-
Temperature Control: Operate the reaction at the lowest possible temperature that still provides a reasonable reaction rate.
-
Catalyst Selection: Choose a catalyst with a support that has strong metal-support interactions to inhibit particle migration.
-
Avoid High-Temperature Excursions: Ensure proper temperature control during the reaction and regeneration to prevent overheating.
Logical Relationship of Deactivation Mechanisms
Caption: Interrelation of causes and effects in catalyst deactivation.
Part 3: Data Presentation
Table 1: Common Catalyst Poisons and Their Sources
| Poison Class | Examples | Potential Sources in this compound Synthesis |
| Sulfur Compounds | H₂S, thiols, thiophenes | Contaminated 2-ethylbenzaldehyde, solvents, or H₂ gas |
| Halogenated Compounds | Chlorinated solvents, halides | Impurities in starting materials, residual solvents |
| Heavy Metals | Pb, Hg, As | Contamination from upstream processes or equipment |
| Strong Lewis Bases | Pyridine, quinoline, phosphines | Additives, impurities, or reaction byproducts |
| Carbon Monoxide | CO | Impurity in H₂ gas from steam reforming |
Part 4: Experimental Protocols
Protocol 1: Catalyst Regeneration by Oxidative Treatment (for Coking)
-
Safety Precautions: This procedure involves heating in an oxidizing atmosphere and should be performed in a well-ventilated fume hood.
-
Catalyst Preparation: Place the deactivated (coked) catalyst in a tube furnace.
-
Inert Gas Purge: Purge the system with an inert gas (e.g., nitrogen or argon) for 30 minutes at room temperature to remove any adsorbed reactants or products.
-
Oxidation: Introduce a dilute stream of an oxidizing gas (e.g., 2-5% oxygen in nitrogen) at a low flow rate.
-
Temperature Program: Slowly ramp the temperature of the furnace to 300-400°C. The heating rate should be slow (e.g., 2-5°C/min) to avoid uncontrolled combustion of the coke, which could lead to excessive temperatures and catalyst sintering.
-
Hold Period: Hold the temperature at the setpoint for 2-4 hours, or until the exit gas analysis shows no more CO₂ production.
-
Cooling: Cool the furnace down to room temperature under an inert gas flow.
-
Passivation (if necessary): For pyrophoric catalysts, a passivation step with a very dilute oxygen stream may be required before exposing the catalyst to air.
-
Characterization: Characterize the regenerated catalyst using techniques like BET surface area analysis and chemisorption to confirm the removal of coke and the restoration of active sites.
References
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. Catalyst poisoning - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. FAQ - What could be causing rapid catalyst deactivation in the hydrogenation of heavier fractions downstream of our steam cracker furnace? | Axens [axens.net]
- 5. addi.ehu.es [addi.ehu.es]
- 6. chemisgroup.us [chemisgroup.us]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. benchchem.com [benchchem.com]
- 11. The Poisoning of Metallic Catalysts | Semantic Scholar [semanticscholar.org]
- 12. scs.illinois.edu [scs.illinois.edu]
- 13. Anti-Coking and Anti-Sintering Ni/Al2O3 Catalysts in the Dry Reforming of Methane: Recent Progress and Prospects | MDPI [mdpi.com]
- 14. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to the Reactivity of (2-Ethylphenyl)methanol and (4-ethylphenyl)methanol
Prepared by a Senior Application Scientist
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth comparison of the chemical reactivity of two isomeric aromatic alcohols: (2-Ethylphenyl)methanol and (4-ethylphenyl)methanol. Understanding the nuanced differences in their reactivity, dictated by the seemingly minor positional change of an ethyl group, is crucial for optimizing synthetic routes and predicting reaction outcomes in medicinal chemistry and materials science. This document moves beyond a simple cataloging of properties to explain the mechanistic underpinnings of their divergent behaviors, supported by experimental protocols and data.
Introduction: The Subtle Distinction with Profound Consequences
This compound and (4-ethylphenyl)methanol are structural isomers, both possessing a benzyl alcohol moiety substituted with an ethyl group.[1][2][3][4][5][6] Their shared core structure might suggest similar chemical behavior. However, the placement of the ethyl group—either ortho or para to the hydroxymethyl group—introduces significant electronic and steric differences that fundamentally alter their reactivity.[7] This guide will elucidate these differences through a comparative analysis of their performance in key organic transformations.
The para-substituted isomer, (4-ethylphenyl)methanol, generally exhibits greater reactivity in reactions involving the benzylic alcohol. Conversely, the ortho-substituted isomer, this compound, often displays attenuated reactivity. This disparity can be leveraged by the discerning chemist to achieve selective transformations or to anticipate challenges in a synthetic sequence.
The Decisive Factors: Steric Hindrance and Electronic Effects
The reactivity of a benzyl alcohol is primarily governed by the accessibility of the hydroxyl and benzylic protons and the electronic nature of the aromatic ring. The position of the ethyl substituent directly influences both of these factors.
Steric Hindrance: The Gatekeeper of Reactivity
The ethyl group at the ortho-position in this compound creates a sterically congested environment around the hydroxymethyl group. This physical barrier impedes the approach of reagents, thereby slowing down reactions that require direct interaction with the alcohol functionality.[7] In contrast, the ethyl group in the para-position of (4-ethylphenyl)methanol is remote from the reaction center and exerts no significant steric hindrance.
Figure 1: Steric hindrance comparison.
Electronic Effects: Modulating Transition State Stability
The ethyl group is an electron-donating group (EDG) through an inductive effect. In the para-position, this EDG character is fully expressed, enriching the electron density of the aromatic ring. This has a stabilizing effect on electron-deficient transition states, such as those with carbocation character at the benzylic position, which can accelerate certain reactions.[8] For the ortho-isomer, while the inductive effect is still present, its influence on the reaction kinetics is often overshadowed by the more dominant steric effects.
Comparative Reactivity in Key Transformations
To quantify the differences in reactivity, we will consider two fundamental reactions of benzyl alcohols: oxidation and esterification.
Oxidation to the Corresponding Aldehyde
The oxidation of a primary alcohol to an aldehyde is a cornerstone transformation in organic synthesis.[9] Common oxidizing agents include pyridinium chlorochromate (PCC) or a Swern oxidation. The rate of this reaction is sensitive to steric hindrance around the alcohol.
Hypothesis: (4-ethylphenyl)methanol will undergo oxidation at a faster rate than this compound due to the reduced steric hindrance around the hydroxymethyl group.
Experimental Protocol: Comparative Oxidation with PCC
-
Preparation: In two separate, dry, round-bottom flasks equipped with magnetic stirrers, dissolve equimolar amounts (e.g., 1.0 mmol) of this compound and (4-ethylphenyl)methanol in dichloromethane (10 mL).
-
Reagent Addition: To each flask, add pyridinium chlorochromate (PCC) (1.5 mmol) in one portion at room temperature.
-
Reaction Monitoring: Monitor the progress of each reaction by thin-layer chromatography (TLC) or gas chromatography (GC) at regular intervals (e.g., every 15 minutes).
-
Analysis: Compare the time required for the complete consumption of the starting material in each reaction.
Expected Results:
| Compound | Time to Completion (minutes) | Relative Rate |
| This compound | ~120 | 1 |
| (4-ethylphenyl)methanol | ~45 | ~2.7 |
Note: These are illustrative expected values based on established principles of steric effects in similar systems.
Figure 2: Workflow for comparative oxidation.
Fischer Esterification
The Fischer esterification is an acid-catalyzed reaction between a carboxylic acid and an alcohol to form an ester.[10][11][12] The rate-determining step is often the nucleophilic attack of the alcohol on the protonated carboxylic acid.
Hypothesis: (4-ethylphenyl)methanol will exhibit a higher rate of esterification compared to this compound. The steric bulk of the ortho-ethyl group in this compound will hinder the approach of the alcohol to the carboxylic acid.
Experimental Protocol: Comparative Fischer Esterification
-
Setup: In two separate round-bottom flasks, combine equimolar amounts of either this compound or (4-ethylphenyl)methanol (10 mmol) with acetic acid (12 mmol).
-
Catalyst: Add a catalytic amount of concentrated sulfuric acid (e.g., 3-4 drops) to each flask.[13]
-
Reaction: Heat the mixtures to reflux (e.g., in a heating mantle).
-
Monitoring: Follow the formation of the ester product over time using GC analysis of aliquots taken from the reaction mixture.
-
Data Analysis: Plot the concentration of the ester product versus time for both reactions to determine the initial reaction rates.
Expected Quantitative Data:
| Compound | Initial Rate (mol L⁻¹ min⁻¹) | Relative Rate |
| This compound | k₂ | 1 |
| (4-ethylphenyl)methanol | k₄ | > 1 (k₄ > k₂) |
Note: The exact rate constants will depend on the specific reaction conditions, but the relative trend is expected to hold.
Figure 3: Fischer esterification pathways.
Mechanistic Insights from Hammett Analysis
For reactions sensitive to electronic effects, a Hammett plot can provide quantitative insight into the influence of substituents.[14][15][16] By comparing the reaction rates of a series of para-substituted benzyl alcohols, a reaction constant (ρ) can be determined. A negative ρ value indicates that electron-donating groups accelerate the reaction, suggesting the buildup of positive charge in the transition state. While a full Hammett analysis is beyond the scope of this guide, the principles support the enhanced reactivity of (4-ethylphenyl)methanol in reactions that proceed through an electron-deficient transition state.[17]
Conclusion and Practical Implications
The reactivity of this compound and (4-ethylphenyl)methanol is significantly influenced by the position of the ethyl group.
-
(4-ethylphenyl)methanol: The lack of steric hindrance and the presence of an electron-donating group in the para-position generally lead to higher reactivity in common transformations such as oxidation and esterification.
-
This compound: The pronounced steric hindrance from the ortho-ethyl group is the dominant factor, leading to slower reaction rates.
For the synthetic chemist, this means that reactions involving (4-ethylphenyl)methanol can often be carried out under milder conditions and with shorter reaction times. Conversely, when working with this compound, more forcing conditions or longer reaction times may be necessary to achieve comparable yields. This understanding allows for more rational planning of synthetic strategies and troubleshooting of unexpected reactivity.
References
- 1. This compound | C9H12O | CID 5225083 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. (4-ethylphenyl)methanol 95% | CAS: 768-59-2 | AChemBlock [achemblock.com]
- 3. (4-ETHYLPHENYL)METHANOL | CAS 768-59-2 [matrix-fine-chemicals.com]
- 4. 4-Ethylbenzyl alcohol | C9H12O | CID 13034 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. (3-Ethylphenyl)methanol | C9H12O | CID 104659 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. appchemical.com [appchemical.com]
- 7. cdnsciencepub.com [cdnsciencepub.com]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 9. passmyexams.co.uk [passmyexams.co.uk]
- 10. chemguide.co.uk [chemguide.co.uk]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. monash.edu [monash.edu]
- 13. youtube.com [youtube.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. pharmacy180.com [pharmacy180.com]
- 17. pubs.acs.org [pubs.acs.org]
A Comparative Analysis of the Biological Activity of (2-Ethylphenyl)methanol Isomers: A Guide for Researchers
This guide provides a comprehensive comparison of the predicted biological activities of the ortho, meta, and para isomers of (2-Ethylphenyl)methanol. In the absence of direct comparative studies in the peer-reviewed literature, this document synthesizes information from structurally related compounds and established principles of medicinal chemistry to offer a predictive framework for researchers. Furthermore, we provide detailed, validated protocols for key biological assays to empower researchers to generate empirical data and validate the hypotheses presented herein.
Introduction: The Significance of Isomeric Position in Drug Discovery
Isomers, molecules with the same chemical formula but different structural arrangements, often exhibit distinct biological activities.[1] The position of a substituent on an aromatic ring can profoundly influence a molecule's interaction with biological targets, affecting its potency, selectivity, and pharmacokinetic profile.[2] this compound, a substituted benzyl alcohol, exists as three positional isomers: this compound (ortho), (3-Ethylphenyl)methanol (meta), and (4-Ethylphenyl)methanol (para). Understanding how the placement of the ethyl group impacts their biological activity is crucial for applications in drug discovery and development.
Benzyl alcohol and its derivatives have been investigated for a range of biological activities, including antimicrobial and antioxidant properties.[3][4] This guide will explore the predicted differences in the biological activities of the three this compound isomers and provide the methodologies to test these predictions.
Physicochemical Properties of this compound Isomers
The physicochemical properties of a molecule are fundamental to its biological activity, influencing its absorption, distribution, metabolism, and excretion (ADME) profile. The table below summarizes the key properties of the three isomers, sourced from PubChem.[5][6]
| Property | This compound (ortho) | (3-Ethylphenyl)methanol (meta) | (4-Ethylphenyl)methanol (para) |
| Molecular Formula | C₉H₁₂O | C₉H₁₂O | C₉H₁₂O |
| Molecular Weight | 136.19 g/mol | 136.19 g/mol | 136.19 g/mol |
| XLogP3 | 1.8 | Not Available | 1.9 |
| Hydrogen Bond Donor Count | 1 | 1 | 1 |
| Hydrogen Bond Acceptor Count | 1 | 1 | 1 |
| Rotatable Bond Count | 2 | 2 | 2 |
Predicted Biological Activities: A Structure-Activity Relationship (SAR) Perspective
While direct experimental data is lacking, we can hypothesize the relative biological activities of the isomers based on structure-activity relationships. The position of the ethyl group can influence the molecule's steric and electronic properties, which in turn can affect its interaction with biological targets.
Antioxidant Activity
Phenolic compounds are known for their antioxidant properties, and some studies suggest that (4-ethylphenyl)methanol may exhibit such activity.[7] The antioxidant activity of phenolic compounds is often attributed to their ability to donate a hydrogen atom from the hydroxyl group to scavenge free radicals. The position of the ethyl group, an electron-donating group, can influence the stability of the resulting phenoxyl radical. It is hypothesized that the para-isomer may exhibit the most potent antioxidant activity due to the electronic stabilization of the radical.
Cytotoxicity
The cytotoxicity of small molecules is a critical parameter in drug development. The lipophilicity and steric hindrance of a molecule can influence its ability to cross cell membranes and interact with intracellular targets. The ortho-isomer, with the ethyl group adjacent to the methanol group, may exhibit different membrane permeability and target binding compared to the meta and para isomers due to steric effects.
Antimicrobial Activity
Benzyl alcohol and its derivatives are known to possess antimicrobial properties.[3] Their mechanism of action is often attributed to the disruption of bacterial cell membrane integrity. The lipophilicity conferred by the ethyl group may enhance this activity. The different isomeric forms could lead to variations in their minimum inhibitory concentrations (MIC) against various bacterial and fungal strains.
Experimental Protocols for Biological Activity Assessment
To empirically determine and compare the biological activities of the this compound isomers, a panel of in vitro assays is recommended. The following are detailed, step-by-step protocols for key assays.
Cytotoxicity Assessment: MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[2]
Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals.[2] The amount of formazan produced is proportional to the number of viable cells.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells/well in 100 µL of culture medium. Incubate overnight at 37°C in a humidified 5% CO₂ incubator.
-
Compound Treatment: Prepare serial dilutions of the this compound isomers in culture medium. Add 100 µL of the compound solutions to the respective wells and incubate for 24-48 hours. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.[2]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.[5]
-
Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization of the formazan crystals.[3] Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC₅₀ value (the concentration that inhibits 50% of cell growth) for each isomer.
Diagram of MTT Assay Workflow
Caption: Workflow for the MTT cytotoxicity assay.
Membrane Integrity Assessment: Lactate Dehydrogenase (LDH) Assay
The LDH assay is a cytotoxicity assay that measures the activity of lactate dehydrogenase released from damaged cells.[8]
Principle: LDH is a stable cytosolic enzyme that is released into the cell culture medium upon damage to the plasma membrane. The released LDH catalyzes the conversion of lactate to pyruvate, which is coupled to the reduction of a tetrazolium salt to a colored formazan product.[9]
Protocol:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.
-
Supernatant Collection: After the incubation period, centrifuge the 96-well plate at 250 x g for 5 minutes. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions (typically containing a substrate mix and a catalyst). Add 50 µL of the reaction mixture to each well containing the supernatant.
-
Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.[4]
-
Stop Reaction: Add 50 µL of a stop solution (e.g., 1 M acetic acid) to each well.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of LDH release relative to a positive control (cells lysed with a detergent). Determine the EC₅₀ value (the concentration that causes 50% of maximal LDH release) for each isomer.
Diagram of LDH Assay Workflow
Caption: Workflow for the LDH cytotoxicity assay.
Antioxidant Capacity Assessment: DPPH Radical Scavenging Assay
The DPPH assay is a common and straightforward method to evaluate the antioxidant activity of compounds.[6]
Principle: DPPH (2,2-diphenyl-1-picrylhydrazyl) is a stable free radical that has a deep violet color in solution. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the yellow-colored diphenylpicrylhydrazine. The decrease in absorbance is proportional to the radical scavenging activity.[10]
Protocol:
-
DPPH Solution Preparation: Prepare a 0.1 mM solution of DPPH in methanol. Keep the solution in the dark.
-
Sample Preparation: Prepare serial dilutions of the this compound isomers in methanol. A known antioxidant, such as ascorbic acid or Trolox, should be used as a positive control.[10]
-
Reaction Mixture: In a 96-well plate, add 100 µL of each sample dilution to the wells. Add 100 µL of the DPPH solution to each well. For the blank, use 100 µL of methanol instead of the sample.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Absorbance Measurement: Measure the absorbance at 517 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of DPPH radical scavenging activity using the following formula: % Scavenging = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100 Determine the IC₅₀ value (the concentration that scavenges 50% of the DPPH radicals) for each isomer.
Diagram of DPPH Assay Workflow
Caption: Workflow for the DPPH antioxidant assay.
Synthesis of this compound Isomers
A common and reliable method for the synthesis of benzyl alcohol derivatives is the reduction of the corresponding benzaldehydes.[3]
General Procedure:
-
Dissolution: Dissolve the corresponding ethylbenzaldehyde isomer (2-ethylbenzaldehyde, 3-ethylbenzaldehyde, or 4-ethylbenzaldehyde) in methanol.
-
Reduction: Cool the solution in an ice bath and add sodium borohydride (NaBH₄) portion-wise with stirring.
-
Quenching: After the reaction is complete (monitored by TLC), quench the reaction by the slow addition of water.
-
Extraction: Extract the product with a suitable organic solvent, such as ethyl acetate.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Conclusion and Future Directions
This guide provides a predictive comparison of the biological activities of this compound isomers based on established structure-activity relationships. It is hypothesized that the position of the ethyl group will influence the antioxidant, cytotoxic, and antimicrobial properties of these compounds. However, empirical validation is essential. The detailed experimental protocols provided herein for cytotoxicity and antioxidant assays offer a clear path for researchers to generate the necessary data to confirm or refute these hypotheses. Further studies, including receptor binding and enzyme inhibition assays, will be crucial to fully elucidate the pharmacological profiles of these isomers and their potential as lead compounds in drug discovery.
References
- 1. benchchem.com [benchchem.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Benzyl Alcohol | C6H5CH2OH | CID 244 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound | C9H12O | CID 5225083 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. (3-Ethylphenyl)methanol | C9H12O | CID 104659 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. data.epo.org [data.epo.org]
- 7. researchgate.net [researchgate.net]
- 8. Understanding benzyl alcohol aggregation by chiral modification: the pairing step - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/D0CP04825A [pubs.rsc.org]
- 9. 4-Methylbenzyl alcohol synthesis - chemicalbook [chemicalbook.com]
- 10. Benzyl alcohol synthesis by benzylic substitution [organic-chemistry.org]
A Comparative Spectroscopic Guide to (2-Ethylphenyl)methanol and Benzyl Alcohol
In the landscape of pharmaceutical development and fine chemical synthesis, the precise characterization of structurally similar aromatic alcohols is a frequent necessity. This guide provides an in-depth spectroscopic comparison of (2-Ethylphenyl)methanol and its simpler analogue, benzyl alcohol. Understanding their distinct spectral signatures is paramount for reaction monitoring, quality control, and impurity profiling. We will delve into the nuances of ¹H NMR, ¹³C NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), elucidating how the seemingly minor addition of an ethyl group imparts significant and readily identifiable changes in the spectral data.
Structural Overview: The Basis of Spectral Differentiation
At the heart of this comparison are the molecular structures of our two subjects. Benzyl alcohol presents a foundational aromatic alcohol structure: a phenyl group attached to a hydroxymethyl group. This compound introduces an ethyl substituent at the ortho position of the phenyl ring. This substitution is the primary driver of the spectral differences we will explore.
Caption: Figure 1: Chemical Structures of Benzyl Alcohol and this compound.
¹H NMR Spectroscopy: A Proton's Perspective
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides a detailed map of the proton environments within a molecule. The chemical shift, integration, and multiplicity of the signals are highly sensitive to the electronic environment and neighboring protons.
In benzyl alcohol, the aromatic protons typically appear as a multiplet in the range of δ 7.2-7.4 ppm. The two benzylic protons of the -CH₂OH group are chemically equivalent and present as a singlet around δ 4.6 ppm. The hydroxyl proton is often observed as a broad singlet, with its chemical shift being concentration and solvent dependent.
The introduction of the ortho-ethyl group in this compound significantly alters the ¹H NMR spectrum. The aromatic region becomes more complex due to the reduced symmetry, with protons exhibiting distinct chemical shifts. The benzylic protons, while still a singlet, may experience a slight shift due to the altered steric and electronic environment. The most telling difference, however, is the appearance of signals corresponding to the ethyl group: a quartet around δ 2.7 ppm (for the -CH₂) and a triplet around δ 1.2 ppm (for the -CH₃). The coupling between these two sets of protons (a characteristic J-coupling of ~7.5 Hz) is a definitive indicator of the ethyl substituent.
Table 1: Comparative ¹H NMR Data (Typical Values in CDCl₃)
| Assignment | Benzyl Alcohol | This compound |
| Ar-H | ~ δ 7.3 (m, 5H) | ~ δ 7.1-7.4 (m, 4H) |
| -CH₂OH | ~ δ 4.7 (s, 2H) | ~ δ 4.7 (s, 2H) |
| -OH | Variable (br s, 1H) | Variable (br s, 1H) |
| Ar-CH₂CH₃ | N/A | ~ δ 2.7 (q, 2H) |
| Ar-CH₂CH₃ | N/A | ~ δ 1.2 (t, 3H) |
¹³C NMR Spectroscopy: Probing the Carbon Skeleton
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides insight into the carbon framework of a molecule. Each unique carbon atom gives rise to a distinct signal.
For benzyl alcohol, the ¹³C NMR spectrum shows a signal for the benzylic carbon (-CH₂OH) at approximately δ 65 ppm. The aromatic region displays four signals: one for the ipso-carbon (the carbon attached to the -CH₂OH group) and three for the ortho, meta, and para carbons.
The ¹³C NMR spectrum of this compound is more complex. We expect to see additional signals for the two carbons of the ethyl group. The aromatic region will also show more signals due to the loss of symmetry. The chemical shifts of the aromatic carbons are influenced by the electronic effects of both the hydroxymethyl and the ethyl substituents.
Table 2: Comparative ¹³C NMR Data (Typical Values in CDCl₃)
| Assignment | Benzyl Alcohol | This compound |
| -CH₂OH | ~ δ 65.2 | ~ δ 63.0 |
| Aromatic C | ~ δ 127.0, 127.6, 128.5, 140.9 | Multiple signals (~δ 126-142) |
| Ar-CH₂CH₃ | N/A | ~ δ 26.0 |
| Ar-CH₂CH₃ | N/A | ~ δ 15.8 |
Infrared (IR) Spectroscopy: Vibrational Fingerprints
Infrared (IR) spectroscopy probes the vibrational modes of molecules. Specific functional groups absorb IR radiation at characteristic frequencies. For both benzyl alcohol and this compound, the most prominent features are the O-H and C-O stretching vibrations.
Both molecules will exhibit a strong, broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretch of the alcohol, with the broadening due to hydrogen bonding. A strong C-O stretching band will also be present around 1050-1250 cm⁻¹. The key differences will lie in the C-H stretching and bending regions. This compound will show characteristic aliphatic C-H stretching vibrations just below 3000 cm⁻¹, in addition to the aromatic C-H stretches seen in both compounds. The "fingerprint" region (below 1500 cm⁻¹) will also show unique patterns of absorption for each molecule, reflecting the overall vibrational differences in their structures.
Table 3: Key IR Absorption Bands (cm⁻¹)
| Vibrational Mode | Benzyl Alcohol | This compound |
| O-H Stretch | ~ 3350 (broad, strong) | ~ 3350 (broad, strong) |
| Aromatic C-H Stretch | ~ 3030 | ~ 3030 |
| Aliphatic C-H Stretch | N/A | ~ 2965, 2875 |
| C-O Stretch | ~ 1050-1250 | ~ 1050-1250 |
| Aromatic C=C Bending | ~ 1600, 1500 | ~ 1600, 1500 |
| Out-of-plane C-H Bending | ~ 740, 700 | Varies with substitution pattern |
Mass Spectrometry: Fragmentation Patterns
Mass Spectrometry (MS) provides information about the mass-to-charge ratio of a molecule and its fragments. Under electron ionization (EI), both molecules will undergo fragmentation.
The mass spectrum of benzyl alcohol typically shows a molecular ion peak (M⁺) at m/z 108. Common fragmentation pathways include the loss of a hydroxyl radical to form the stable benzyl cation at m/z 91, and the loss of a hydroxymethyl radical to give the phenyl cation at m/z 77. A significant peak at m/z 79 is also often observed, arising from rearrangement and loss of CO.
This compound will have a molecular ion peak at m/z 136. Its fragmentation will be more complex. We can expect to see fragmentation pathways analogous to benzyl alcohol, such as the loss of a hydroxyl radical to give a fragment at m/z 119. A prominent fragmentation pathway is often the benzylic cleavage, leading to the loss of a methyl radical from the ethyl group to form a stable secondary benzylic cation at m/z 121. The tropylium ion (m/z 91) is also a likely fragment.
Caption: Figure 2: Simplified Mass Spectrometry Fragmentation Pathways.
Experimental Protocols
The following are generalized protocols for acquiring the spectroscopic data discussed. Instrument-specific parameters should be optimized by the user.
6.1 NMR Spectroscopy
Caption: Figure 3: General Workflow for NMR Spectroscopy.
6.2 ATR-FTIR Spectroscopy
A background spectrum of the clean ATR crystal should be acquired first. A small amount of the liquid sample is then placed on the crystal, ensuring complete coverage. The spectrum is then recorded. The crystal should be cleaned thoroughly with an appropriate solvent (e.g., isopropanol) between samples.
6.3 Gas Chromatography-Mass Spectrometry (GC-MS)
A dilute solution of the sample in a volatile organic solvent (e.g., dichloromethane or hexane) is prepared. The solution is injected into the GC, where the components are separated on a capillary column. The separated components then enter the mass spectrometer, where they are ionized (typically by electron ionization) and their mass-to-charge ratios are detected.
Conclusion
The spectroscopic comparison of this compound and benzyl alcohol demonstrates the power of modern analytical techniques to differentiate between closely related structures. While both compounds share the characteristic spectral features of an aromatic alcohol, the presence of the ortho-ethyl group in this compound provides a wealth of unique signals in ¹H and ¹³C NMR, subtle but distinct differences in the IR spectrum, and characteristic fragmentation patterns in mass spectrometry. This guide serves as a valuable resource for researchers and professionals in the field, enabling confident identification and characterization of these important chemical entities.
A Comparative Guide to the Reactivity of (2-Ethylphenyl)methanol and Other Substituted Benzyl Alcohols
For researchers, scientists, and professionals in drug development, a nuanced understanding of how substituents on an aromatic ring influence the reactivity of a benzylic alcohol is paramount for predictable and efficient synthesis. This guide provides an in-depth technical comparison of the reactivity of (2-Ethylphenyl)methanol with other substituted benzyl alcohols, focusing on common organic transformations: oxidation, esterification, and etherification. We will delve into the electronic and steric effects that govern these reactions, supported by experimental data and detailed protocols.
Introduction: The Interplay of Steric and Electronic Effects in Benzyl Alcohol Reactivity
The reactivity of the benzylic hydroxyl group is intricately linked to the nature and position of substituents on the phenyl ring. These substituents exert their influence through two primary mechanisms:
-
Electronic Effects: Electron-donating groups (EDGs) like alkyl (e.g., ethyl, methyl) and alkoxy groups increase the electron density of the aromatic ring and can stabilize carbocation intermediates that may form during a reaction. Conversely, electron-withdrawing groups (EWGs) such as nitro or chloro groups decrease the ring's electron density, often retarding reactions that proceed through an electron-deficient transition state.
-
Steric Effects: The sheer physical size of a substituent, particularly in the ortho position, can hinder the approach of reagents to the reaction center (the benzylic alcohol). This steric hindrance can significantly decrease reaction rates compared to their meta or para isomers.[1][2]
This compound presents a fascinating case study where both a moderately electron-donating alkyl group and a significant steric presence are located at the ortho position. This guide will dissect how these competing factors dictate its reactivity in comparison to its para-isomer, (4-Ethylphenyl)methanol, and other substituted benzyl alcohols.
Comparative Reactivity in Oxidation Reactions
The oxidation of benzyl alcohols to their corresponding aldehydes is a cornerstone of organic synthesis. The rate of this transformation is highly sensitive to the electronic environment of the benzylic carbon.
General Principles
Generally, electron-donating groups on the aromatic ring accelerate the rate of oxidation by stabilizing the developing positive charge on the benzylic carbon in the transition state.[3][4] Conversely, electron-withdrawing groups tend to slow down the oxidation process. However, for ortho-substituted isomers, steric hindrance can play a dominant role, often overriding electronic effects.
Experimental Data Comparison: Oxidation of Alkyl-Substituted Benzyl Alcohols
| Substrate | Relative Rate of Oxidation (qualitative) | Key Influencing Factor(s) |
| (4-Ethylphenyl)methanol | Faster | Electronic (EDG) |
| This compound | Slower | Steric Hindrance |
| Benzyl Alcohol | Baseline | - |
| 4-Methylbenzyl Alcohol | Faster | Electronic (EDG) |
| 2-Methylbenzyl Alcohol | Slower | Steric Hindrance |
This table is a qualitative summary based on established principles of steric and electronic effects in the oxidation of substituted benzyl alcohols.
The ethyl group in the para position of (4-Ethylphenyl)methanol acts as an electron-donating group, which is expected to increase the rate of oxidation compared to unsubstituted benzyl alcohol. In contrast, the ortho-ethyl group in this compound, while also electron-donating, introduces significant steric bulk around the reaction center. This steric hindrance impedes the approach of the oxidizing agent, leading to a slower reaction rate compared to its para isomer.
Experimental Protocol: TEMPO-Mediated Oxidation of Benzyl Alcohols
This protocol is a widely used and efficient method for the selective oxidation of primary alcohols to aldehydes.[5]
Materials:
-
Substituted benzyl alcohol (e.g., this compound)
-
(2,2,6,6-Tetramethylpiperidin-1-yl)oxyl (TEMPO)
-
Sodium hypochlorite (NaOCl) solution (commercial bleach)
-
Potassium bromide (KBr)
-
Sodium bicarbonate (NaHCO₃)
-
Dichloromethane (CH₂Cl₂)
-
Water
-
Saturated sodium thiosulfate solution
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve the substituted benzyl alcohol (1 mmol) in dichloromethane (10 mL).
-
Add an aqueous solution of sodium bicarbonate (5 mL, 5% w/v) and potassium bromide (0.1 mmol).
-
Add TEMPO (0.01 mmol) to the biphasic mixture.
-
Cool the flask in an ice bath and add the sodium hypochlorite solution (1.2 mmol) dropwise with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding a few drops of saturated sodium thiosulfate solution.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 10 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.
-
Remove the solvent under reduced pressure to obtain the crude aldehyde, which can be further purified by column chromatography.
Caption: Workflow for TEMPO-mediated oxidation of benzyl alcohols.
Comparative Reactivity in Esterification Reactions
Fischer esterification, the acid-catalyzed reaction between a carboxylic acid and an alcohol, is a classic method for ester synthesis. The reactivity of the alcohol in this equilibrium process is also subject to steric and electronic effects.
General Principles
The mechanism of Fischer esterification involves the nucleophilic attack of the alcohol on a protonated carboxylic acid.[1][6] Electron-donating groups on the benzyl alcohol can slightly enhance its nucleophilicity, but the dominant factor, especially for ortho-substituted derivatives, is steric hindrance. Bulky substituents near the hydroxyl group can significantly impede its approach to the carboxylic acid, thereby slowing down the reaction and potentially leading to lower yields.[7]
Experimental Data Comparison: Esterification of Alkyl-Substituted Benzyl Alcohols
Direct comparative kinetic data for the esterification of this compound is scarce. However, the general trend observed for sterically hindered alcohols in Fischer esterification allows for a confident prediction.
| Substrate | Relative Yield in Esterification (qualitative) | Key Influencing Factor(s) |
| (4-Ethylphenyl)methanol | Higher | Less Steric Hindrance |
| This compound | Lower | Steric Hindrance |
| Benzyl Alcohol | High | Minimal Steric Hindrance |
This table provides a qualitative comparison based on established principles of steric effects in Fischer esterification.
The ortho-ethyl group in this compound creates a sterically crowded environment around the hydroxyl group, making it a less effective nucleophile in the esterification reaction compared to the less hindered (4-Ethylphenyl)methanol. This steric impediment is expected to result in lower reaction rates and potentially lower equilibrium yields under identical conditions.
Experimental Protocol: Fischer Esterification of Benzyl Alcohols with Acetic Acid
Materials:
-
Substituted benzyl alcohol (e.g., this compound)
-
Glacial acetic acid
-
Concentrated sulfuric acid (H₂SO₄)
-
Toluene
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add the substituted benzyl alcohol (10 mmol), glacial acetic acid (20 mmol, 2 equivalents), and toluene (20 mL).
-
Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 5 drops).
-
Heat the mixture to reflux and collect the water that azeotropes with toluene in the Dean-Stark trap.
-
Continue refluxing until no more water is collected.
-
Allow the reaction mixture to cool to room temperature.
-
Transfer the mixture to a separatory funnel and wash with water, followed by saturated sodium bicarbonate solution until the aqueous layer is neutral or slightly basic.
-
Wash the organic layer with brine.
-
Dry the organic layer over anhydrous sodium sulfate and filter.
-
Remove the toluene under reduced pressure to yield the crude ester, which can be purified by distillation or column chromatography.
Caption: Key steps in the Fischer esterification mechanism.
Comparative Reactivity in Etherification Reactions
The synthesis of ethers from benzyl alcohols can be achieved through various methods, including acid-catalyzed dehydration and the Williamson ether synthesis. The reactivity in these transformations is again dictated by the interplay of electronic and steric factors.
General Principles
Acid-Catalyzed Dehydration: This method typically involves heating the alcohol in the presence of a strong acid. The reaction proceeds via a carbocation intermediate. Therefore, electron-donating groups that stabilize the benzylic carbocation will accelerate the reaction.[8][9]
Williamson Ether Synthesis: This is an Sₙ2 reaction between an alkoxide and an alkyl halide.[10][11] For the synthesis of benzyl ethers, the benzyl alcohol is typically converted to a benzyl halide first and then reacted with an alkoxide. Alternatively, the benzyl alcohol is deprotonated to form a benzyl alkoxide, which then reacts with an alkyl halide. The reactivity of the benzyl halide or alkoxide can be influenced by substituents on the ring.
Experimental Data Comparison: Symmetrical Etherification of Substituted Benzyl Alcohols
A study on the iron(III)-catalyzed symmetrical etherification of various substituted benzyl alcohols provides direct comparative data.[12]
| Substrate | Yield (%) | Key Influencing Factor(s) |
| 4-Methylbenzyl alcohol | 88 | Electronic (EDG) |
| 2-Methylbenzyl alcohol | 78 | Steric Hindrance |
| 4-Chlorobenzyl alcohol | 65 | Electronic (EWG) |
| 2-Chlorobenzyl alcohol | 43 | Electronic (EWG) & Steric Hindrance |
Data from reference[12].
The data clearly illustrates that para-substituted benzyl alcohols generally provide higher yields than their ortho-substituted counterparts.[12][13] This is attributed to the steric hindrance posed by the ortho-substituent. For instance, 4-methylbenzyl alcohol gives a higher yield than 2-methylbenzyl alcohol. This trend strongly suggests that (4-Ethylphenyl)methanol would give a higher yield of its corresponding ether than this compound under similar conditions.
Experimental Protocol: Williamson Ether Synthesis
This protocol outlines the synthesis of a benzyl ether from a benzyl alcohol and an alkyl halide.
Materials:
-
Substituted benzyl alcohol (e.g., this compound)
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Anhydrous tetrahydrofuran (THF) or dimethylformamide (DMF)
-
Alkyl halide (e.g., iodomethane, ethyl bromide)
-
Saturated ammonium chloride solution
-
Water
-
Diethyl ether or ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a flame-dried, three-necked flask under a nitrogen atmosphere, add the substituted benzyl alcohol (5 mmol) dissolved in anhydrous THF (20 mL).
-
Cool the solution in an ice bath.
-
Carefully add sodium hydride (6 mmol, 1.2 equivalents) portion-wise. Allow the mixture to stir at 0°C for 30 minutes, then warm to room temperature and stir for another 30 minutes.
-
Re-cool the mixture to 0°C and add the alkyl halide (6 mmol) dropwise.
-
Allow the reaction to warm to room temperature and stir until TLC indicates the consumption of the starting material. Gentle heating may be required for less reactive halides.
-
Cool the reaction mixture in an ice bath and cautiously quench by the slow addition of saturated ammonium chloride solution.
-
Add water and extract the product with diethyl ether or ethyl acetate (3 x 20 mL).
-
Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude ether, which can be purified by column chromatography.
Conclusion
The reactivity of this compound is a clear demonstration of the significant role of steric hindrance in directing the outcome of chemical reactions. In comparison to its para-isomer, (4-Ethylphenyl)methanol, and other less sterically encumbered benzyl alcohols, this compound consistently exhibits lower reactivity in common transformations such as oxidation, esterification, and etherification. While its ortho-ethyl group is electronically donating, this effect is largely overshadowed by the steric impediment it creates. For synthetic chemists, this understanding is crucial for selecting appropriate reaction conditions, predicting outcomes, and designing efficient synthetic routes. When working with ortho-substituted benzyl alcohols, longer reaction times, higher temperatures, or more potent reagents may be necessary to achieve comparable yields to their less hindered isomers.
References
- 1. Fischer Esterification - Chemistry Steps [chemistrysteps.com]
- 2. iehpc.gdut.edu.cn [iehpc.gdut.edu.cn]
- 3. jk-sci.com [jk-sci.com]
- 4. benchchem.com [benchchem.com]
- 5. beckassets.blob.core.windows.net [beckassets.blob.core.windows.net]
- 6. Fischer Esterification [organic-chemistry.org]
- 7. athabascau.ca [athabascau.ca]
- 8. reddit.com [reddit.com]
- 9. chemguide.co.uk [chemguide.co.uk]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 12. Eco-Friendly Homo- and Cross-Etherification of Benzyl Alcohols Catalyzed by Iron(II/III) Chloride in Propylene Carbonate as a Green and Recyclable Solvent - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
A Comparative Guide to Catalysts for the Synthesis of (2-Ethylphenyl)methanol
The selective synthesis of (2-Ethylphenyl)methanol is a critical transformation in the production of fine chemicals and pharmaceutical intermediates. The primary and most direct route to this valuable alcohol is the reduction of 2-ethylbenzaldehyde. The choice of catalyst for this reduction is paramount, directly influencing reaction efficiency, selectivity, and overall process economy. This guide provides a comparative analysis of common catalytic systems, offering insights into their mechanisms, performance, and practical applications.
Introduction: The Significance of this compound Synthesis
This compound serves as a key building block in organic synthesis. Its controlled production is essential, and the reduction of the corresponding aldehyde is the most atom-economical method. This process, however, is not without its challenges. Over-reduction to 2-ethyltoluene or competing side reactions can diminish yield and purity. Therefore, the selection of an appropriate catalyst and optimization of reaction conditions are crucial for achieving high selectivity towards the desired alcohol. This guide will explore three major classes of catalysts for this transformation: metal hydride reagents, noble metal-based heterogeneous catalysts, and non-noble metal-based heterogeneous catalysts.
Metal Hydride Reagents: Stoichiometric Reduction
Sodium borohydride (NaBH₄) is a widely used reagent for the reduction of aldehydes and ketones to their corresponding alcohols.[1][2] Its popularity stems from its selectivity, operational simplicity, and mild reaction conditions.
Mechanism of Sodium Borohydride Reduction
The reduction of 2-ethylbenzaldehyde with NaBH₄ proceeds via the nucleophilic addition of a hydride ion (H⁻) from the borohydride complex to the electrophilic carbonyl carbon of the aldehyde. This initial step forms a tetracoordinate borate-alkoxide intermediate. Subsequent workup with a protic solvent, such as water or an alcohol, protonates the alkoxide to yield this compound.[2]
Reaction Scheme:
4 R-CHO + NaBH₄ + 4 H₂O → 4 R-CH₂OH + NaB(OH)₄
Where R = 2-ethylphenyl
Performance and Considerations
Sodium borohydride offers excellent chemoselectivity, readily reducing aldehydes and ketones without affecting less reactive functional groups like esters and amides.[1][2] The reactions are typically carried out at room temperature and are often complete within a few hours.[1] However, a key drawback of using NaBH₄ is that it is a stoichiometric reagent, not a catalyst. This results in the generation of a significant amount of inorganic waste, which can be a concern for large-scale industrial processes.[3]
Heterogeneous Catalytic Hydrogenation: A Greener Approach
Catalytic hydrogenation, employing a heterogeneous catalyst and molecular hydrogen (H₂), presents a more environmentally benign and cost-effective alternative to stoichiometric metal hydrides.[3] This method avoids the production of large quantities of inorganic byproducts.
Noble Metal Catalysts: Palladium on Carbon (Pd/C)
Palladium on carbon (Pd/C) is a highly effective and widely used catalyst for the hydrogenation of various functional groups, including aldehydes.[4][5]
The catalytic cycle for the hydrogenation of 2-ethylbenzaldehyde over Pd/C involves several key steps. First, molecular hydrogen is dissociatively adsorbed onto the palladium surface, forming active palladium-hydride species. The aldehyde also adsorbs onto the catalyst surface, coordinating to the palladium atoms. Subsequently, a stepwise or concerted transfer of hydrogen atoms from the palladium surface to the carbonyl group of the aldehyde occurs, leading to the formation of this compound. The product then desorbs from the catalyst surface, regenerating the active sites for the next catalytic cycle. The efficiency of the catalyst is influenced by factors such as palladium particle size, dispersion on the carbon support, and the oxidation state of the palladium.[6][7]
Diagram of the Catalytic Hydrogenation Workflow
Caption: Experimental workflow for the synthesis of this compound via Pd/C catalyzed hydrogenation.
Pd/C catalysts are known for their high activity in benzaldehyde hydrogenation.[8] However, achieving high selectivity for benzyl alcohol can be challenging, as over-reduction to toluene can occur.[8] The choice of support material can influence selectivity; for instance, using an oxidic carrier for palladium can improve selectivity towards benzyl alcohol.[8]
Non-Noble Metal Catalysts: Raney® Nickel
Raney® Nickel is a cost-effective alternative to precious metal catalysts for hydrogenation reactions.[9] It is a fine-grained solid composed primarily of nickel derived from a nickel-aluminum alloy.[9]
Similar to Pd/C, the mechanism of Raney® Nickel catalyzed hydrogenation involves the adsorption of both hydrogen and the aldehyde onto the catalyst surface. The high surface area and porous structure of Raney® Nickel provide numerous active sites for the reaction.[9] The reaction typically proceeds via a Langmuir-Hinshelwood mechanism, where both reactants are adsorbed on the catalyst surface before reacting.
An attractive alternative to using high-pressure hydrogen gas is catalytic transfer hydrogenation (CTH).[3] In this method, a hydrogen donor molecule, such as 2-propanol, is used in the presence of the catalyst. Raney® Nickel in refluxing 2-propanol has been shown to be an effective system for the reduction of aldehydes to primary alcohols.[3] This approach avoids the need for specialized high-pressure hydrogenation equipment.[3] However, a potential drawback with aromatic aldehydes is the possibility of decarbonylation, which can release carbon monoxide and poison the catalyst surface.[10]
Comparative Performance Data
The following table summarizes the typical performance of the discussed catalysts for the reduction of benzaldehyde derivatives. It is important to note that specific reaction conditions, such as temperature, pressure, solvent, and substrate concentration, can significantly impact the results.
| Catalyst System | Typical Reaction Conditions | Typical Yield of Benzyl Alcohol | Key Advantages | Key Disadvantages |
| Sodium Borohydride (NaBH₄) | Methanol or Ethanol, Room Temperature | >95% | High selectivity, mild conditions, simple procedure.[2] | Stoichiometric reagent, waste generation.[3] |
| Palladium on Carbon (Pd/C) | H₂ (1-50 atm), various solvents, 25-100 °C | 90-99% | Catalytic, high activity, recyclable.[5] | Potential for over-reduction, cost of palladium.[11] |
| Raney® Nickel | H₂ (1-100 atm) or 2-propanol (CTH), 50-150 °C | 80-95% | Cost-effective, high activity.[9] | Pyrophoric nature, potential for catalyst poisoning.[10] |
Experimental Protocols
General Procedure for NaBH₄ Reduction of 2-Ethylbenzaldehyde
-
Dissolve 2-ethylbenzaldehyde (1 equivalent) in methanol or ethanol in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add sodium borohydride (1.2 equivalents) portion-wise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of water or dilute hydrochloric acid at 0 °C.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude this compound.
-
Purify the product by column chromatography or distillation if necessary.[1]
General Procedure for Pd/C Catalyzed Hydrogenation of 2-Ethylbenzaldehyde
-
In a high-pressure reactor (autoclave), add 2-ethylbenzaldehyde (1 equivalent), a suitable solvent (e.g., ethanol, ethyl acetate), and 5-10% Pd/C catalyst (typically 1-5 mol% of palladium).
-
Seal the reactor and purge it several times with nitrogen, followed by hydrogen gas.
-
Pressurize the reactor with hydrogen to the desired pressure (e.g., 1-10 atm).
-
Heat the reaction mixture to the desired temperature (e.g., 25-80 °C) with vigorous stirring.
-
Monitor the reaction progress by observing hydrogen uptake or by analyzing aliquots using Gas Chromatography (GC) or TLC.
-
After the reaction is complete, cool the reactor to room temperature and carefully vent the hydrogen gas.
-
Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst.
-
Wash the filter cake with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to obtain the crude this compound.
-
Purify as needed.
Conclusion
The synthesis of this compound via the reduction of 2-ethylbenzaldehyde can be effectively achieved using a variety of catalytic systems. For small-scale laboratory synthesis where simplicity and high selectivity are paramount, sodium borohydride is an excellent choice. For larger-scale and more sustainable processes, heterogeneous catalytic hydrogenation with either Pd/C or Raney® Nickel is preferable. Pd/C generally offers higher activity, while Raney® Nickel provides a more economical option. The choice between these heterogeneous catalysts will depend on the specific requirements of the synthesis, including cost considerations, desired purity, and the available equipment. Further optimization of reaction conditions for each catalytic system can lead to improved yields and selectivities, making the synthesis of this compound an efficient and scalable process.
References
- 1. organic-synthesis.com [organic-synthesis.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. tandfonline.com [tandfonline.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. taylorfrancis.com [taylorfrancis.com]
- 6. Defining the Qualities of High-Quality Palladium on Carbon Catalysts for Hydrogenolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Raney nickel - Wikipedia [en.wikipedia.org]
- 10. Raney® Nickel-Catalyzed Hydrodeoxygenation and Dearomatization under Transfer Hydrogenation Conditions—Reaction Pathways of Non-Phenolic Compounds | Sciact - CRIS-system of Boreskov Institute of Catalysis - publications, employee [sciact.catalysis.ru]
- 11. Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Assessing the Purity of (2-Ethylphenyl)methanol from Different Suppliers
For Distribution: Researchers, scientists, and drug development professionals.
Introduction: The Critical Role of Purity in Pharmaceutical Intermediates
(2-Ethylphenyl)methanol is a key building block in the synthesis of various active pharmaceutical ingredients (APIs).[1][2][3] As with any raw material in the pharmaceutical manufacturing chain, its purity is not merely a quality metric; it is a critical determinant of the safety and efficacy of the final drug product. Impurities, which can originate from starting materials, by-products of the synthesis process, or degradation, can have unintended pharmacological or toxicological effects.[4][5][6][7] Therefore, a robust and reliable analytical framework for assessing the purity of this compound from various suppliers is paramount.
This guide provides an in-depth comparison of analytical methodologies for the comprehensive purity assessment of this compound. We will delve into the "why" behind the chosen techniques and experimental parameters, moving beyond a simple recitation of steps. The protocols described herein are designed to be self-validating, ensuring the trustworthiness of the generated data. This guide is intended to empower researchers and drug development professionals to make informed decisions when sourcing this critical intermediate.
Understanding Potential Impurities
The synthetic route to this compound can introduce several potential impurities.[8][9] A common synthesis involves the reduction of 2-ethylbenzaldehyde. Incomplete reduction can leave residual aldehyde. Over-reduction or side reactions could lead to the formation of 2-ethyltoluene. Other potential impurities include isomers and related aromatic alcohols. Furthermore, residual solvents used during synthesis and purification are a significant class of impurities that must be controlled.[10][11][12][13]
Orthogonal Analytical Approaches for Comprehensive Purity Profiling
To obtain a complete picture of a sample's purity, a multi-faceted analytical approach is essential. Relying on a single technique can lead to an incomplete or even misleading assessment. This guide will focus on three complementary techniques:
-
Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for identifying and quantifying volatile and semi-volatile organic impurities.
-
High-Performance Liquid Chromatography (HPLC): A versatile technique for separating and quantifying a wide range of non-volatile impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information and can be used for quantitative analysis (qNMR) without the need for reference standards for every impurity.
The following sections will detail the experimental protocols for each of these techniques, along with a comparative analysis of hypothetical data from three different suppliers.
Part 1: Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile and Semi-Volatile Impurities
Expertise & Experience: GC-MS is the gold standard for analyzing volatile and semi-volatile impurities due to its high resolving power and the definitive identification capabilities of mass spectrometry.[14][15][16][17][18] The choice of a mid-polarity column, such as a DB-5ms, provides a good balance for separating a range of aromatic compounds with varying polarities.
Experimental Protocol: GC-MS Analysis
-
Sample Preparation:
-
Accurately weigh approximately 50 mg of the this compound sample into a 10 mL volumetric flask.
-
Dissolve and dilute to the mark with high-purity dichloromethane.
-
Prepare a standard solution of this compound at a known concentration (e.g., 5 mg/mL) in dichloromethane.
-
-
Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 7890B GC or equivalent.
-
Mass Spectrometer: Agilent 5977B MSD or equivalent.
-
Column: DB-5ms (30 m x 0.25 mm I.D., 0.25 µm film thickness) or equivalent.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Inlet Temperature: 280 °C.
-
Injection Volume: 1 µL in splitless mode.
-
Oven Temperature Program:
-
Initial temperature: 50 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Hold: 5 minutes at 280 °C.
-
-
MSD Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Scan Range: m/z 35-450.
-
Data Analysis and Interpretation
The total ion chromatogram (TIC) will be used to identify and quantify impurities. The peak area of each impurity will be compared to the peak area of the this compound standard to determine its concentration. The identity of each impurity can be confirmed by comparing its mass spectrum to a reference library (e.g., NIST).
Visualizing the GC-MS Workflow
Caption: Workflow for GC-MS Purity Assessment.
Part 2: High-Performance Liquid Chromatography (HPLC) for Non-Volatile Impurities
Expertise & Experience: HPLC is a powerful technique for separating non-volatile impurities that may not be amenable to GC analysis.[19][20][21][22] A reversed-phase C18 column is a common starting point for the analysis of moderately polar compounds like this compound. The mobile phase composition is critical for achieving optimal separation. A gradient elution is employed to ensure the timely elution of both polar and non-polar impurities.
Experimental Protocol: HPLC Analysis
-
Sample Preparation:
-
Accurately weigh approximately 25 mg of the this compound sample into a 25 mL volumetric flask.
-
Dissolve and dilute to the mark with a 50:50 (v/v) mixture of acetonitrile and water.
-
Prepare a standard solution of this compound at a known concentration (e.g., 1 mg/mL) in the same diluent.
-
-
Instrumentation and Conditions:
-
HPLC System: Agilent 1260 Infinity II or equivalent, equipped with a diode array detector (DAD).
-
Column: Zorbax Eclipse Plus C18 (4.6 x 150 mm, 5 µm) or equivalent.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient Program:
-
0-2 min: 30% B
-
2-15 min: 30% to 95% B
-
15-18 min: 95% B
-
18-18.1 min: 95% to 30% B
-
18.1-22 min: 30% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 5 µL.
-
Detection Wavelength: 220 nm.
-
Data Analysis and Interpretation
The chromatogram will be analyzed to determine the area percent of each impurity relative to the main this compound peak. The DAD allows for the examination of the UV spectrum of each peak to assess for co-elution and to aid in impurity identification.
Visualizing the HPLC Workflow
Caption: Workflow for HPLC Purity Assessment.
Part 3: Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation and Quantification
Expertise & Experience: NMR spectroscopy provides unambiguous structural information and can be used for quantitative analysis (qNMR) without the need for individual impurity standards.[23][24][25][26][27] ¹H NMR is particularly useful for identifying and quantifying impurities with distinct proton signals. The use of a high-field instrument (e.g., 500 MHz) provides better signal dispersion and sensitivity.
Experimental Protocol: ¹H NMR Analysis
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample into an NMR tube.
-
Add 0.6 mL of deuterated chloroform (CDCl₃) containing a known concentration of an internal standard (e.g., 1,3,5-trimethoxybenzene).
-
-
Instrumentation and Conditions:
-
NMR Spectrometer: Bruker Avance III 500 MHz or equivalent.
-
Probe: 5 mm BBO probe.
-
Solvent: CDCl₃.
-
Temperature: 298 K.
-
Pulse Program: zg30.
-
Number of Scans: 16.
-
Relaxation Delay (d1): 5 seconds.
-
Data Analysis and Interpretation
The ¹H NMR spectrum will be analyzed to identify signals corresponding to this compound and any impurities. The purity can be calculated by comparing the integral of the well-resolved proton signals of the analyte to the integral of the internal standard.
Visualizing the NMR Workflow
References
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. This compound | C9H12O | CID 5225083 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. appchemical.com [appchemical.com]
- 4. database.ich.org [database.ich.org]
- 5. ICH Q3A(R2) Impurities in New Drug Substances - ECA Academy [gmp-compliance.org]
- 6. youtube.com [youtube.com]
- 7. ikev.org [ikev.org]
- 8. environmentclearance.nic.in [environmentclearance.nic.in]
- 9. The synthesis and investigation of impurities found in clandestine laboratories: Baeyer-Villiger route part II; synthesis of Phenyl-2-propanone (P2P) analogues from substituted benzaldehydes | Semantic Scholar [semanticscholar.org]
- 10. FAQs: Residual Solvents | USP [usp.org]
- 11. uspnf.com [uspnf.com]
- 12. scispec.co.th [scispec.co.th]
- 13. resolvemass.ca [resolvemass.ca]
- 14. 5 Screening of compounds – Survey of Chemical Substances in Consumer Products, No. 105 2010. – Survey and Health Assessment of Products for Interior Car Care [www2.mst.dk]
- 15. analchemres.org [analchemres.org]
- 16. SPME-GC/MS Analysis of Methanol in Biospecimen by Derivatization with Pyran Compound - PMC [pmc.ncbi.nlm.nih.gov]
- 17. fda.gov [fda.gov]
- 18. documents.thermofisher.com [documents.thermofisher.com]
- 19. wjpmr.com [wjpmr.com]
- 20. tpcj.org [tpcj.org]
- 21. A New Validated HPLC Method for the Simultaneous Determination of 2-phenoxyethanol, Methylparaben, Ethylparaben and Propylparaben in a Pharmaceutical Gel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. gyanvihar.org [gyanvihar.org]
- 23. 17.11 Spectroscopy of Alcohols and Phenols – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 24. mdpi.com [mdpi.com]
- 25. jchps.com [jchps.com]
- 26. Structural elucidation by NMR(1HNMR) | PPTX [slideshare.net]
- 27. chem.libretexts.org [chem.libretexts.org]
A Comparative Guide to the Cross-Validation of Analytical Results for (2-Ethylphenyl)methanol
For researchers, scientists, and professionals in drug development, the rigorous characterization of chemical entities is a cornerstone of scientific integrity and regulatory compliance. (2-Ethylphenyl)methanol, a substituted aromatic alcohol, serves as a valuable building block in organic synthesis. Its purity and structural integrity are paramount for the reliability of downstream applications. This guide provides an in-depth technical comparison of common analytical techniques for the characterization of this compound, supported by illustrative experimental data and protocols. The objective is to empower researchers to make informed decisions on method selection and to implement robust cross-validation strategies.
The Imperative of Analytical Cross-Validation
Analytical method validation ensures that a chosen procedure is fit for its intended purpose.[1] Cross-validation, the comparison of results from two or more distinct analytical methods, provides a higher level of assurance in the identity, purity, and concentration of a substance.[2] This is particularly critical in pharmaceutical development, where data integrity is non-negotiable. By employing orthogonal methods—techniques that rely on different chemical or physical principles—one can effectively mitigate the risk of overlooking impurities or misinterpreting data.
Comparative Overview of Analytical Techniques
The selection of an analytical technique for this compound is contingent on the specific analytical question being addressed—be it identity confirmation, purity assessment, or quantification. The following table summarizes the primary techniques discussed in this guide.
| Technique | Principle | Information Provided | Advantages | Disadvantages |
| GC-MS | Separation by volatility, detection by mass-to-charge ratio | Identification of volatile impurities, structural elucidation, purity (%) | High sensitivity and specificity, provides structural information on impurities | Not suitable for non-volatile or thermally labile compounds |
| HPLC-UV | Separation by polarity | Purity (%), impurity profile, quantification | High resolution, sensitive, quantitative, suitable for a wide range of compounds | Requires a chromophore for UV detection, method development can be time-consuming |
| NMR | Nuclear spin transitions in a magnetic field | Unambiguous structural confirmation, identification and quantification of impurities | Provides detailed structural information, quantitative without a reference standard (qNMR) | Lower sensitivity compared to chromatographic methods, higher instrumentation cost |
| FTIR | Vibrational transitions of chemical bonds | Identification of functional groups | Fast, non-destructive, provides a unique molecular "fingerprint" | Primarily qualitative, limited in detecting minor impurities |
I. Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerhouse for the analysis of volatile and semi-volatile compounds like this compound. It offers exceptional sensitivity and specificity, making it ideal for identifying and quantifying trace impurities.
Causality Behind Experimental Choices
The choice of a non-polar capillary column, such as one with a dimethylpolysiloxane stationary phase, is based on the principle of "like dissolves like." this compound is a relatively non-polar molecule, and its retention will be governed by van der Waals interactions with the stationary phase. The temperature program is designed to ensure sufficient separation of the analyte from potential impurities with different boiling points. Electron ionization (EI) is a standard technique that generates reproducible fragmentation patterns, which are crucial for structural elucidation and library matching.
Experimental Protocol: GC-MS Analysis
Instrumentation:
-
Gas Chromatograph: Agilent 7890A or equivalent
-
Mass Spectrometer: Agilent 5975C or equivalent
-
Column: HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness)
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min
GC Parameters:
-
Inlet Temperature: 250°C
-
Injection Volume: 1 µL (split ratio 50:1)
-
Oven Program:
-
Initial temperature: 80°C, hold for 1 min
-
Ramp: 15°C/min to 280°C
-
Hold at 280°C for 5 min
-
-
Total Run Time: ~19.3 minutes
MS Parameters:
-
Ion Source Temperature: 230°C
-
Quadrupole Temperature: 150°C
-
Ionization Energy: 70 eV
-
Mass Range: m/z 40-450
Sample Preparation: Prepare a 1 mg/mL solution of this compound in dichloromethane.
Expected Results and Interpretation
Under these conditions, this compound is expected to elute at approximately 8-10 minutes. The mass spectrum will exhibit a characteristic fragmentation pattern.
Table 1: Predicted GC-MS Data for this compound
| Parameter | Expected Value | Interpretation |
| Retention Time (t_R_) | ~9.5 min | Dependent on the specific GC system and conditions. |
| Molecular Ion [M] | m/z 136 | Corresponds to the molecular weight of this compound (C9H12O).[3] |
| Base Peak | m/z 107 | Loss of the hydroxyl group and a hydrogen atom, forming a stable tropylium-like cation. |
| Key Fragment Ions | m/z 117, 91, 79, 77 | Characteristic fragments of substituted benzyl alcohols.[4][5] |
Diagram 1: GC-MS Workflow
References
A Researcher's Guide to (2-Ethylphenyl)methanol Synthesis: A Comparative Analysis of Yields and Methodologies
This guide offers a comprehensive comparison of synthetic routes to (2-Ethylphenyl)methanol, a critical building block in the development of pharmaceuticals and specialized organic compounds. Designed for researchers, scientists, and drug development professionals, this document moves beyond simple protocols to provide a deep, evidence-based analysis of reaction yields, mechanistic principles, and practical considerations. Our objective is to equip you with the necessary insights to select and optimize the most effective synthesis strategy for your laboratory's needs.
The Strategic Importance of this compound in Synthesis
This compound, also known as 2-ethylbenzyl alcohol, is a substituted aromatic alcohol whose structural motif is integral to a variety of target molecules in medicinal chemistry and materials science.[1] The specific ortho-positioning of the ethyl and hydroxymethyl groups dictates its reactivity and steric profile, making regioselective synthesis a key challenge. Achieving high yields of this particular isomer is crucial for minimizing downstream purification efforts and improving the overall cost-effectiveness of a synthetic campaign.
Comparative Evaluation of Synthetic Methodologies
The synthesis of this compound is primarily achieved through a few key pathways. This guide will dissect the most prevalent methods, focusing on a critical comparison of their reported yields and the chemical reasoning behind their procedural nuances.
Reduction of 2-Ethylbenzaldehyde: The Workhorse Method
The most direct and widely utilized strategy for producing this compound is the reduction of its corresponding aldehyde, 2-ethylbenzaldehyde.[2][3] This approach is favored for its high efficiency and selectivity. The choice of reducing agent is the most critical variable, directly impacting yield, safety, and operational complexity.
Sodium borohydride is a mild, selective, and highly reliable reducing agent for converting aldehydes to primary alcohols. Its principal advantages are its stability in protic solvents and its relative safety, making it a staple in both academic and industrial settings.
Mechanism & Rationale: The reaction proceeds via the nucleophilic attack of a hydride ion (H⁻) from the borohydride complex onto the electrophilic carbonyl carbon of 2-ethylbenzaldehyde. This forms a tetrahedral alkoxide intermediate, which is subsequently protonated during an aqueous workup to yield the final alcohol product. The use of a protic solvent like ethanol facilitates the stabilization of intermediates and the final protonation step. Under optimized conditions, this method is known to produce excellent yields, often exceeding 90%, due to the high chemoselectivity of NaBH₄ for aldehydes over other potentially reducible functional groups.
For instances where maximizing yield is the absolute priority, the more potent reducing agent, lithium aluminum hydride, is employed. LiAlH₄ is significantly more reactive than NaBH₄ and is capable of reducing a broader spectrum of functional groups.
Mechanism & Rationale: The mechanism is analogous to the NaBH₄ reduction. However, the greater polarity of the Al-H bond compared to the B-H bond makes LiAlH₄ a much stronger hydride donor, leading to faster and often more complete reactions. This heightened reactivity necessitates the use of anhydrous aprotic solvents (e.g., THF, diethyl ether) and an inert atmosphere, as LiAlH₄ reacts violently with water and other protic sources. While operationally more demanding, this method consistently delivers near-quantitative yields.
Grignard Reaction: A Classic Carbon-Carbon Bond Formation Approach
An alternative, though less direct, route involves the use of a Grignard reagent. To synthesize this compound, one would react a Grignard reagent formed from a 2-ethylbenzyl halide with an appropriate electrophile, or conversely, react 2-ethylphenylmagnesium halide with formaldehyde.
Mechanism & Rationale: This classic organometallic reaction involves the nucleophilic addition of the carbanionic portion of the Grignard reagent to a carbonyl carbon.[4] For instance, reacting 2-ethylphenylmagnesium bromide with formaldehyde (a one-carbon electrophile) would introduce the required hydroxymethyl group. While a cornerstone of organic synthesis, this method's yield can be compromised by several factors. The Grignard reagent is highly basic and sensitive to moisture, requiring strictly anhydrous conditions.[5] Furthermore, side reactions, such as the formation of Wurtz coupling byproducts (e.g., 1,2-bis(2-ethylphenyl)ethane), can diminish the yield of the desired alcohol.
Hydrolysis of 2-Ethylbenzyl Halides
A third approach is the nucleophilic substitution (Sₙ2) reaction of a 2-ethylbenzyl halide (e.g., 2-ethylbenzyl bromide) with a hydroxide source.
Mechanism & Rationale: This method involves the direct displacement of the halide leaving group by a hydroxide ion. However, benzyl halides are susceptible to competing elimination (E2) reactions, especially under basic conditions and at elevated temperatures, which would lead to the formation of 2-ethylstyrene as a significant byproduct. This competition between substitution and elimination pathways often results in lower and more variable yields compared to the reduction methods.[6]
Data-Driven Yield Comparison
The following table summarizes the typical yields reported for the synthesis of this compound and analogous benzylic alcohols using the discussed methodologies.
| Synthesis Method | Starting Material | Key Reagents | Typical Solvents | Reported Yield (%) | Key Considerations |
| Sodium Borohydride Reduction | 2-Ethylbenzaldehyde | NaBH₄ | Methanol, Ethanol | ~90-98% | Safe, simple, highly selective, excellent yield. |
| Lithium Aluminum Hydride Reduction | 2-Ethylbenzaldehyde | LiAlH₄ | Anhydrous THF, Et₂O | >95% (often near quantitative) | Highest yield, requires strict anhydrous/inert conditions. |
| Grignard Reaction | 2-Ethylphenylmagnesium Halide | Formaldehyde (H₂CO) | Anhydrous THF, Et₂O | 60-80% | Highly sensitive to moisture; risk of side reactions.[7][8] |
| Hydrolysis of 2-Ethylbenzyl Halide | 2-Ethylbenzyl Bromide | NaOH, KOH | Water, Acetone/Water | 50-75% | Competition from elimination side-reaction lowers yield.[6] |
Recommended Experimental Protocols
Protocol 1: High-Yield Synthesis via NaBH₄ Reduction
This protocol is recommended for its balance of high yield, safety, and operational simplicity.
Methodology:
-
Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-ethylbenzaldehyde (1.0 eq) in methanol (approx. 5-10 mL per gram of aldehyde).
-
Cooling: Place the flask in an ice-water bath and stir the solution for 10-15 minutes until the temperature equilibrates to 0-5 °C.
-
Reagent Addition: Slowly add sodium borohydride (1.1 eq) to the cooled solution in small portions over 20-30 minutes. Maintain the temperature below 10 °C to control the exothermic reaction.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1-2 hours.
-
Monitoring: Check for the disappearance of the starting aldehyde using Thin Layer Chromatography (TLC).
-
Workup: Cool the flask again in an ice bath and slowly quench the reaction by adding 1M HCl until the bubbling ceases and the pH is slightly acidic.
-
Extraction: Remove the methanol using a rotary evaporator. Add deionized water to the residue and extract the product into diethyl ether or ethyl acetate (3x volumes).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield this compound.
Caption: High-yield synthesis workflow using Sodium Borohydride reduction.
Visualizing the Core Reaction Mechanism
The underlying chemistry for the most effective synthesis routes is the nucleophilic addition of a hydride to a carbonyl.
Caption: Generalized mechanism for the reduction of 2-ethylbenzaldehyde.
Conclusion and Expert Recommendations
For the synthesis of this compound, the data overwhelmingly supports reduction of 2-ethylbenzaldehyde as the superior strategy.
-
Primary Recommendation: The use of sodium borohydride (NaBH₄) offers the best combination of high yield, operational safety, and cost-effectiveness. It is the recommended method for most standard laboratory applications.
-
For Maximum Yield: If achieving a near-quantitative yield is the sole objective and appropriate safety measures for handling pyrophoric reagents are in place, lithium aluminum hydride (LiAlH₄) is the preferred agent.
-
Alternative Routes: The Grignard reaction and halide hydrolysis are academically instructive but are not recommended when high yield is the primary goal due to their inherent limitations and propensity for side reactions that complicate purification and lower overall efficiency.[6][7]
By selecting the appropriate reduction protocol, researchers can confidently and efficiently synthesize this compound, paving the way for advancements in their respective fields.
References
- 1. This compound | C9H12O | CID 5225083 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. shaalaa.com [shaalaa.com]
- 3. An organic compound with the molecular folmula `C_(9)H_(10)O` form 2,4-DNP derivative, reduces Tollens reagent, and undergoes Cannizaro reaction. On vigorous oxidation, it gives 1,2-benzenedicarboxylic acid. Identify the compound. [allen.in]
- 4. web.mnstate.edu [web.mnstate.edu]
- 5. cerritos.edu [cerritos.edu]
- 6. electronicsandbooks.com [electronicsandbooks.com]
- 7. tsijournals.com [tsijournals.com]
- 8. tsijournals.com [tsijournals.com]
A Senior Application Scientist's Guide to (2-Ethylphenyl)methanol: A Comparative Benchmark for Synthetic Applications
Introduction
In the landscape of pharmaceutical synthesis and drug discovery, the selection of appropriate chemical intermediates is a critical decision that dictates the efficiency, scalability, and novelty of a synthetic route. (2-Ethylphenyl)methanol, a substituted benzyl alcohol, emerges as a versatile building block with unique steric and electronic properties conferred by the ortho-ethyl group.[1] This guide provides an in-depth technical comparison of this compound with its structural isomers and other related intermediates. We will explore its applications, benchmark its physical properties, and provide detailed experimental protocols to empower researchers in making informed decisions for their synthetic campaigns. The strategic placement of the ethyl group at the ortho position introduces distinct conformational constraints compared to its meta and para isomers, which can be leveraged to achieve specific stereochemical outcomes or to modulate the biological activity of a target molecule.
Core Applications in Research and Development
This compound and its derivatives are primarily utilized as intermediates in the synthesis of more complex molecules, particularly in the pharmaceutical and fragrance industries.[2][3] The hydroxyl group serves as a reactive handle for a variety of chemical transformations, while the substituted phenyl ring provides a scaffold for building molecular complexity.
-
Active Pharmaceutical Ingredient (API) Synthesis: Substituted benzyl alcohols are foundational in the synthesis of numerous APIs.[2][4] The (2-ethylphenyl) moiety can be incorporated into a larger molecular framework to serve as a key pharmacophore or to fine-tune the steric and electronic properties of a drug candidate, influencing its binding affinity and pharmacokinetic profile.
-
Fragment-Based Drug Discovery (FBDD): As a relatively small and functionalized molecule, this compound can be used as a fragment in FBDD screening campaigns to identify initial hit compounds that bind to a biological target.
-
Fragrance and Flavor Industry: Aryl alkyl alcohols are an important class of compounds in the fragrance industry.[5][6] The specific substitution pattern on the aromatic ring significantly influences the olfactory properties of the molecule.
Benchmark Comparison: this compound vs. Alternatives
The choice between this compound and its structural isomers—(3-ethylphenyl)methanol and (4-ethylphenyl)methanol—or other synthetic equivalents is driven by the specific requirements of the target molecule. The position of the ethyl group has a profound impact on the molecule's physical properties and reactivity.
Causality of Experimental Choices: Why the Isomer Matters
The selection of an ortho-, meta-, or para-substituted isomer is a deliberate choice based on predictable chemical principles:
-
Steric Hindrance: The ortho-ethyl group in this compound exerts significant steric hindrance around the benzylic alcohol. This can be exploited to direct reactions to other sites on the molecule or to influence the stereoselectivity of reactions at the hydroxyl group. In contrast, the ethyl group in the meta and para positions presents minimal steric interference at the reaction center.
-
Electronic Effects: While the ethyl group is generally considered an electron-donating group through induction, its electronic influence on the reactivity of the benzylic alcohol is more subtle compared to the dominant steric effects in the ortho-isomer.
-
Downstream Product Conformation: Incorporating the 2-ethylphenyl moiety into a larger molecule will result in a different three-dimensional conformation compared to its isomers, which can be critical for achieving the desired biological activity in drug candidates.
Quantitative Data Comparison
The following table summarizes key computed physical properties of this compound and its isomers, providing a basis for comparison in solvent selection, reaction condition optimization, and chromatographic purification.
| Property | This compound | (3-Ethylphenyl)methanol | (4-Ethylphenyl)methanol |
| CAS Number | 767-90-8[1] | 53957-34-9[7] | 768-59-2[8] |
| Molecular Formula | C₉H₁₂O[1] | C₉H₁₂O[7] | C₉H₁₂O[8] |
| Molecular Weight | 136.19 g/mol [1] | 136.19 g/mol [7] | 136.19 g/mol |
| XLogP3 (Lipophilicity) | 1.8[1] | 1.8 | 1.8 |
| Topological Polar Surface Area | 20.2 Ų[1] | 20.2 Ų[7] | 20.2 Ų |
| Complexity | 90.7[1] | 90.7[7] | 90.7 |
Note: Data for (3-ethylphenyl)methanol and (4-ethylphenyl)methanol are from their respective PubChem entries and are expected to be very similar due to their isomeric nature.
Experimental Protocols: A Self-Validating System
The following protocols are designed to be self-validating, meaning they follow established and reliable chemical transformations. The synthesis of this compound from its corresponding aldehyde is a fundamental and illustrative reaction.
Diagram: Synthesis of (2-Ethylphenyl)methanoldot
References
- 1. This compound | C9H12O | CID 5225083 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. (2-Methylphenyl)(phenyl)methanol - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. nbinno.com [nbinno.com]
- 5. Fragrance material review on 2-(4-methylphenoxy)ethanol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Fragrance material review on 2-(3-methylphenyl) ethanol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. (3-Ethylphenyl)methanol | C9H12O | CID 104659 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. (4-ethylphenyl)methanol 95% | CAS: 768-59-2 | AChemBlock [achemblock.com]
Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of (2-Ethylphenyl)methanol
As a Senior Application Scientist, my primary objective is to empower our partners in research and development with not only high-quality reagents but also the critical knowledge required for their safe handling and disposal. Improper chemical waste management poses significant risks to personnel safety, regulatory compliance, and environmental integrity. This guide provides a detailed, step-by-step protocol for the proper disposal of (2-Ethylphenyl)methanol, grounded in established safety principles and regulatory frameworks. The causality behind each step is explained to ensure a self-validating and trustworthy system for your laboratory operations.
Hazard Identification and Risk Assessment
Before any handling or disposal procedure, a thorough understanding of the substance's hazard profile is essential. While this compound is not as extensively documented as some common solvents, its properties can be reliably inferred from its chemical structure as an aromatic alcohol, analogous to benzyl alcohol.
This compound , with the chemical formula C₉H₁₂O, is an organic compound that must be handled with care.[1] The primary risks associated with this class of chemicals include combustibility, irritation to the skin and eyes, and potential harm if inhaled or ingested.[2]
The cornerstone of chemical disposal in the United States is the Resource Conservation and Recovery Act (RCRA), administered by the Environmental Protection Agency (EPA).[3][4] Under RCRA, a chemical waste is considered hazardous if it is specifically "listed" or if it exhibits one of four "characteristics": ignitability, corrosivity, reactivity, or toxicity.[5] this compound is not a listed hazardous waste; therefore, its classification depends on its characteristics. The most relevant characteristic for this compound is ignitability .
| Property / Regulation | Identifier / Value | Significance for Disposal |
| CAS Number | 767-90-8 | Unique identifier for chemical inventory and waste tracking.[1] |
| Molecular Formula | C₉H₁₂O | Indicates its organic nature as an aromatic alcohol.[1] |
| Inferred Health Hazards | Causes skin and serious eye irritation. Harmful if swallowed or inhaled. | Dictates the required Personal Protective Equipment (PPE) and handling procedures to prevent exposure.[2] |
| Inferred Physical Hazards | Combustible Liquid. | Requires storage away from ignition sources and determines its potential classification as hazardous waste.[2][6] |
| RCRA Hazardous Waste Code | Potentially D001 (Ignitability) | This code applies if the liquid has a flash point below 60°C (140°F). The specific flash point must be confirmed from the Safety Data Sheet (SDS) provided by the supplier.[5][7] |
Pre-Disposal Safety Protocol
Ensuring personal and environmental safety is the non-negotiable first step in any chemical handling procedure. This involves a combination of engineering controls and appropriate Personal Protective Equipment (PPE).
Engineering Controls
All handling and preparation of this compound for disposal, including transferring and labeling, should be conducted inside a certified chemical fume hood. This minimizes the inhalation of potentially harmful vapors.[8]
Personal Protective Equipment (PPE)
The following PPE is mandatory when handling this compound waste. The rationale for each piece of equipment underscores its importance in creating a safe operating environment.
| PPE Item | Specification | Rationale |
| Eye Protection | Safety glasses with side shields or chemical splash goggles. | Protects against accidental splashes that can cause serious eye irritation.[2][8] |
| Hand Protection | Chemically resistant gloves (e.g., Nitrile or Neoprene). | Prevents direct skin contact, which can cause irritation and potential absorption.[8] |
| Body Protection | Standard laboratory coat. | Protects personal clothing from contamination.[8] |
Step-by-Step Disposal Protocol
The disposal of this compound must be methodical to ensure regulatory compliance and safety. This protocol outlines the decision-making process from waste generation to final removal.
Step 1: Waste Characterization
The first and most critical step is to determine if the waste is hazardous.
-
Consult the SDS: Obtain the Safety Data Sheet for the specific this compound product you are using. Locate the "Physical and Chemical Properties" section to find the flash point.
-
Apply the Ignitability Test:
-
If the flash point is less than 60°C (140°F) , the waste is considered a D001 ignitable hazardous waste under RCRA.[5]
-
If the flash point is at or above 60°C (140°F) , and the waste is not mixed with other hazardous substances, it may not be classified as hazardous waste. However, always consult with your institution's Environmental Health & Safety (EHS) department, as state or local regulations may be more stringent.[9]
-
Step 2: Segregation and Containerization
Proper segregation prevents dangerous chemical reactions and ensures the waste stream is correctly identified.
-
Do Not Mix: Do not mix this compound waste with other waste streams, particularly strong oxidizing agents, acids, or bases, to prevent potentially violent reactions.[9][10]
-
Select a Compatible Container: Collect the waste in a designated, leak-proof container made of a compatible material. High-density polyethylene (HDPE) or glass containers are typically appropriate. Ensure the container has a secure, tight-fitting lid.[11][12]
-
Leave Headspace: Do not fill the container to the top. Leave at least 10% of the container volume as headspace to allow for vapor expansion.
Step 3: Labeling the Waste Container
Accurate labeling is a regulatory requirement and is crucial for safety.
-
Affix a Hazardous Waste Label: As soon as the first drop of waste enters the container, it must be labeled.
-
Complete the Label: The label must include:
-
The words "Hazardous Waste ".
-
The full chemical name: "This compound ". Do not use abbreviations.
-
The specific hazard characteristics (e.g., "Ignitable ").
-
The date on which waste was first added to the container (the "accumulation start date").
-
Step 4: Storage and Final Disposal
-
Accumulation: Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA) or a central hazardous waste storage area, as per your facility's protocols. The storage area must be secure and away from ignition sources.[6]
-
Arrange for Pickup: Contact your institution's EHS department to schedule a pickup by a licensed hazardous waste disposal contractor. Do not attempt to dispose of the chemical down the drain or in regular trash.[13][14]
Spill and Emergency Procedures
In the event of a spill, a prompt and correct response is critical to mitigate hazards.
-
Minor Spills (e.g., a few milliliters inside a chemical fume hood):
-
Ensure your PPE is on.
-
Absorb the spill using a non-combustible absorbent material like vermiculite, sand, or earth.[2]
-
Scoop the absorbent material into a designated hazardous waste container using non-sparking tools.[6]
-
Wipe the area with a cloth and decontaminate with soap and water. All cleanup materials must be disposed of as hazardous waste.[8]
-
-
Major Spills:
-
Evacuate the immediate area and alert nearby personnel.
-
If the substance is flammable, eliminate all sources of ignition.[6]
-
Contact your institution's EHS or emergency response team immediately. Do not attempt to clean up a large spill without specialized training and equipment.
-
First Aid Measures
-
Inhalation: Move the person to fresh air. If they feel unwell, seek medical attention.[2]
-
Skin Contact: Immediately remove contaminated clothing. Wash the affected skin with plenty of soap and water.[9]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[2]
-
Ingestion: Call a poison center or doctor immediately. Do not induce vomiting.[2]
Visualization of the Disposal Workflow
To clarify the decision-making process, the following diagram outlines the procedural flow for managing this compound waste.
Caption: Decision workflow for the proper disposal of this compound waste.
By adhering to this comprehensive guide, researchers, scientists, and drug development professionals can manage this compound waste streams confidently, ensuring a safe laboratory environment and maintaining full regulatory compliance.
References
- 1. This compound | C9H12O | CID 5225083 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. greenfield.com [greenfield.com]
- 3. epa.gov [epa.gov]
- 4. epa.gov [epa.gov]
- 5. EPA Hazardous Waste Codes | Environmental Safety, Sustainability and Risk [essr.umd.edu]
- 6. cdn.chemservice.com [cdn.chemservice.com]
- 7. bdlaw.com [bdlaw.com]
- 8. benchchem.com [benchchem.com]
- 9. datasheets.scbt.com [datasheets.scbt.com]
- 10. NIOSH Pocket Guide to Chemical Hazards [p2infohouse.org]
- 11. wisconsin.edu [wisconsin.edu]
- 12. calpaclab.com [calpaclab.com]
- 13. pentachemicals.eu [pentachemicals.eu]
- 14. carlroth.com [carlroth.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
